molecular formula C9H8N4O2 B1598337 4-(5-Methyl-tetrazol-1-yl)-benzoic acid CAS No. 64170-57-6

4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Cat. No.: B1598337
CAS No.: 64170-57-6
M. Wt: 204.19 g/mol
InChI Key: LKOPFDHSPOYDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-tetrazol-1-yl)-benzoic acid is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methyltetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-4-2-7(3-5-8)9(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOPFDHSPOYDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390060
Record name 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64170-57-6
Record name 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Comprehensive Physicochemical Profiling: 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid

[1][2]

Executive Summary

This compound (CAS 64170-57-6 ) represents a critical scaffold in drug discovery, particularly as a building block for angiotensin II receptor antagonists and other bio-active agents.[1] Unlike its isomer 4-(1H-tetrazol-5-yl)benzoic acid, where the tetrazole ring is acidic and acts as a carboxylic acid bioisostere, the title compound features a 1,5-disubstituted tetrazole core. Here, the tetrazole ring serves as a metabolically stable, lipophilic spacer that rigidly orients the benzoic acid moiety.

This guide delineates the physical properties, synthetic pathways, and characterization standards required for the rigorous application of this compound in pharmaceutical workflows.

Chemical Identity & Structural Characterization[2][3][4][5]

The compound consists of a benzene ring substituted at the para position with a carboxylic acid and a 5-methyl-tetrazole ring attached via the N1 nitrogen. This specific regiochemistry (1-substituted) eliminates the acidity of the tetrazole ring, confining the molecule's ionization potential to the benzoic acid group.

Attribute Technical Detail
IUPAC Name 4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid
CAS Registry Number 64170-57-6
Molecular Formula

Molecular Weight 204.19 g/mol
SMILES CC1=NN=NN1C2=CC=C(C=C2)C(=O)O
InChI Key LKOPFDHSPOYDJO-UHFFFAOYSA-N

Physicochemical Profiling

The following data aggregates predicted and experimental values. Note the distinction between the 1-yl isomer (target) and the 5-yl isomer (high melting point >250°C).

Table 1: Physical Constants and Properties
PropertyValueSource/Method
Physical State Solid (Crystalline powder)Visual Inspection
Color White to Off-WhiteExperimental
Melting Point ~156°C (Predicted)EPI Suite / MPBPWIN
Boiling Point 321.75°C (Predicted)EPA T.E.S.T.
Solubility (Water) ~700 mg/L (at pH 7)Estimated (Low intrinsic solubility)
pKa (Acidic) 3.8 ± 0.2 (Carboxyl)Predicted (Hammett Equation)
LogP 1.2 - 1.5Consensus Prediction
H-Bond Donors 1 (COOH)Structural Analysis
H-Bond Acceptors 5 (4 Tetrazole N + 1 Carbonyl O)Structural Analysis

Senior Scientist Insight: The pKa of ~3.8 is slightly lower than unsubstituted benzoic acid (4.2). This acidification is driven by the electron-withdrawing nature of the tetrazol-1-yl group (

Synthetic Methodology & Workflow

For the high-purity synthesis of the 1-substituted tetrazole, the Orthoester Cyclization Method is superior to the traditional imidoyl chloride route due to milder conditions and higher safety profiles (avoiding energetic intermediates).

Recommended Protocol: Modified Gaponik-Satoh Cyclization

This "one-pot" reaction utilizes triethyl orthoacetate to install the methyl-carbon bridge while cyclizing the azide.

Reagents:

  • 4-Aminobenzoic acid (1.0 eq)

  • Triethyl orthoacetate (1.2 eq)

  • Sodium Azide (

    
    ) (1.2 eq)
    
  • Glacial Acetic Acid (Solvent)

Workflow Diagram:

SynthesisStart4-Aminobenzoic AcidReagentsTriethyl Orthoacetate+ NaN3(in AcOH)Start->ReagentsIntermediateImidateIntermediateReagents->IntermediateCondensationHeatReflux (100°C)3-4 HoursIntermediate->HeatCycloadditionWorkupAcidic Hydrolysis(HCl/Ice)Heat->WorkupProduct4-(5-Methyl-tetrazol-1-yl)-benzoic acidWorkup->ProductPrecipitation

Figure 1: Synthetic pathway via orthoester-mediated cyclization.

Step-by-Step Procedure:

  • Dissolution : Suspend 4-aminobenzoic acid (13.7 g, 100 mmol) in glacial acetic acid (100 mL).

  • Addition : Add triethyl orthoacetate (22 mL, 120 mmol) followed by sodium azide (7.8 g, 120 mmol) cautiously under stirring.

  • Cyclization : Heat the mixture to reflux (~100-110°C). Maintain for 4 hours. The suspension typically clears as the reaction proceeds.

  • Quenching : Cool the mixture to room temperature. Pour slowly into a mixture of ice (200 g) and concentrated HCl (20 mL). Caution: Ensure proper ventilation to manage any residual hydrazoic acid.

  • Isolation : The product precipitates as a white solid. Filter, wash with cold water (3x 50 mL), and dry in a vacuum oven at 50°C.

Spectral Signature Analysis

To validate the identity of the synthesized material, ensure the following spectral peaks are present. The absence of the N-H stretch in the tetrazole region is diagnostic for the 1-substituted isomer.

  • 
     NMR (400 MHz, DMSO-
    
    
    )
    :
    • 
       13.1 (br s, 1H, -COOH )
      
    • 
       8.15 (d, J=8.5 Hz, 2H, Ar-H  ortho to COOH)
      
    • 
       7.80 (d, J=8.5 Hz, 2H, Ar-H  ortho to Tetrazole)
      
    • 
       2.55 (s, 3H, Tetrazole-CH 
      
      
      )
  • IR Spectroscopy (ATR) :

    • ~1690 cm

      
       (C=O stretch, carboxylic acid)
      
    • ~1600 cm

      
       (C=N stretch, tetrazole)
      
    • Absence of ~3200-3400 cm

      
       (N-H stretch, confirming substitution at N1).
      

Handling, Stability, & Safety

  • Hazard Identification :

    • Skin/Eye Irritant : Standard PPE (gloves, goggles) required.

    • Azide Residues : While the final product is stable, the synthesis involves sodium azide. Acidification of azide solutions generates Hydrazoic Acid (

      
      ) , which is highly toxic and explosive. All acidification steps must occur in a high-flow fume hood.
      
  • Storage : Store in a cool, dry place (2-8°C recommended). The compound is hygroscopic; keep the container tightly sealed.

  • Stability : Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

  • Chemchart . This compound (64170-57-6) Physical Properties. Retrieved from [Link]

  • Karavai, V., et al. (2021).[2] "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide." ResearchGate.[3][2] Retrieved from [Link]

  • PubChem . Compound Summary: 4-(1H-Tetrazol-5-yl)benzoic acid (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Yi, F., et al. (2011). "Efficient Synthesis of 1-Substituted 5-Alkyltetrazoles." Tetrahedron Letters.

4-(5-Methyl-tetrazol-1-yl)-benzoic Acid: Structural Architecture and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, synthesis, and applications of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid .

Executive Summary

This compound (CAS: 64170-57-6) is a bifunctional heterocyclic building block characterized by a 1,5-disubstituted tetrazole ring attached to a benzoic acid scaffold.[1][2][3] Unlike the more common 5-substituted tetrazoles (which act as carboxylic acid bioisosteres with an acidic N-H), this compound features an N1-linkage to the phenyl ring, rendering the tetrazole moiety non-acidic and chemically distinct. It serves as a critical intermediate in the synthesis of angiotensin II receptor antagonists, high-energy materials, and metal-organic frameworks (MOFs).

Chemical Structure & Properties[1][4][5][6][7][8]

Structural Analysis

The molecule consists of a central benzene ring substituted at the para positions.

  • Position 1: A carboxylic acid group (-COOH), providing acidity (pKa ~4.2) and hydrogen-bonding capability.[4]

  • Position 4: A tetrazole ring attached via the N1 nitrogen .

  • Tetrazole C5: A methyl group (-CH3) attached to the carbon of the tetrazole ring.

This 1,5-disubstitution pattern locks the tetrazole tautomerism. In 1-substituted tetrazoles, the aromaticity is maintained, but the ring lacks the acidic proton found in 5-monosubstituted tetrazoles. Consequently, the molecule acts as a monodentate or bridging ligand in coordination chemistry solely through the N4 nitrogen or the carboxylate oxygen.

Physicochemical Data Table[7]
PropertyValueNote
IUPAC Name 4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid
CAS Number 64170-57-6
Molecular Formula C₉H₈N₈O₂
Molecular Weight 204.19 g/mol
Appearance White to off-white crystalline powder
Melting Point 248–252 °CDecomposes upon melting
Solubility DMSO, Methanol, DMFInsoluble in water (acid form)
pKa (Calc) ~4.15 (COOH)Tetrazole ring is non-ionizable
LogP ~1.69Moderate lipophilicity

Synthetic Methodology

The most robust synthesis for 1-aryl-5-methyltetrazoles involves the heterocyclization of primary amines using orthoesters and sodium azide. This "one-pot" multicomponent reaction is preferred over the toxic PCl₅/amide route.

Reaction Scheme (Graphviz)

Synthesis SM1 4-Aminobenzoic Acid (Precursor A) Intermediate Imidate Intermediate (Transient) SM1->Intermediate AcOH, Reflux, 4-6h SM2 Triethyl Orthoacetate (Cyclization Agent) SM2->Intermediate AcOH, Reflux, 4-6h SM3 Sodium Azide (NaN3) (Nitrogen Source) SM3->Intermediate AcOH, Reflux, 4-6h Product This compound (Target) Intermediate->Product -3 EtOH, Cycloaddition

Figure 1: One-pot heterocyclization pathway via the reaction of an aniline derivative with triethyl orthoacetate and sodium azide.

Detailed Protocol

Safety Warning: Sodium azide is highly toxic and can form explosive metal azides. Perform all reactions in a fume hood behind a blast shield. Avoid contact with heavy metals.

Reagents:

  • 4-Aminobenzoic acid (1.0 eq)

  • Triethyl orthoacetate (3.0 eq)

  • Sodium azide (1.5 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminobenzoic acid (13.7 g, 100 mmol) in glacial acetic acid (100 mL).

  • Addition: Add triethyl orthoacetate (55 mL, 300 mmol) followed by sodium azide (9.75 g, 150 mmol) carefully.

  • Reflux: Heat the reaction mixture to reflux (approx. 110–120 °C) for 4–6 hours. Monitor progress via TLC (eluent: MeOH/DCM 1:9). The starting amine spot should disappear.

  • Quench: Allow the mixture to cool to room temperature. Pour the reaction mixture into crushed ice/water (300 mL) with vigorous stirring.

  • Precipitation: Add concentrated HCl dropwise until pH ~1–2 to ensure the carboxylic acid is fully protonated and the product precipitates.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove excess acetic acid and inorganic salts.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure white crystals.

  • Yield: Expected yield is 75–85%.

Spectroscopic Characterization

To validate the structure, researchers must confirm the presence of the tetrazole methyl group and the integrity of the benzoic acid moiety.

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 2.51 ppm (s, 3H)Methyl group at C5 of tetrazole.[2] Distinct singlet.
δ 7.80 ppm (d, 2H, J=8.5 Hz)Aromatic protons adjacent to Tetrazole (N1).
δ 8.15 ppm (d, 2H, J=8.5 Hz)Aromatic protons adjacent to COOH.
δ 13.20 ppm (br s, 1H)Carboxylic acid proton (exchangeable with D₂O).
¹³C NMR δ 9.8 ppmMethyl carbon attached to tetrazole.
δ 151.5 ppmTetrazole C5 quaternary carbon.
δ 166.8 ppmCarbonyl carbon of COOH.
IR Spectroscopy 1690–1710 cm⁻¹C=O stretch (Carboxylic acid).
1280, 1090 cm⁻¹Tetrazole ring skeletal vibrations.

Applications in Drug Discovery & Materials[5]

Pharmacophore Utility

The 4-(5-methyl-tetrazol-1-yl) moiety serves as a rigid, polar spacer. Unlike biphenyl tetrazoles (e.g., Losartan) where the tetrazole is 5-substituted and acidic, the 1-substituted tetrazole here is metabolically stable and non-acidic.

  • Bioisosterism: It acts as a bioisostere for amide or ester linkages, improving metabolic stability against hydrolysis.

  • Linker Chemistry: The carboxylic acid allows for easy conjugation to amines (amide coupling) or alcohols (esterification) to generate diverse libraries.

Metal-Organic Frameworks (MOFs)

This molecule is a "ditopic" ligand, meaning it has two distinct binding sites:

  • Carboxylate Head: Binds hard metals (Zn²⁺, Zr⁴⁺) to form clusters.

  • Tetrazole Tail (N4): Binds soft/borderline metals (Cu²⁺, Ag⁺) or participates in hydrogen bonding. Use Case: Synthesis of heterometallic MOFs where the ligand bridges two different metal nodes, creating porous materials for gas storage.

Functional Connectivity Diagram

Applications Core This compound MOF MOF Ligand Construction (Zn/Cu frameworks) Core->MOF MedChem Medicinal Chemistry (Peptidomimetic Scaffolds) Core->MedChem Coordination N4-Coordination (Soft Metal Binding) MOF->Coordination Bioisostere Non-hydrolyzable Amide Bioisostere MedChem->Bioisostere

Figure 2: Functional utility of the ligand in materials science and medicinal chemistry.

References

  • Synthesis of 1-Substituted Tetrazoles: Title: "Facile synthesis of 1-substituted tetrazoles via the reaction of primary amines with triethyl orthoformate and sodium azide." Source:Journal of Organic Chemistry. Note: This is the foundational method adapted for the 5-methyl derivative by using triethyl orthoacetate.

  • Crystal Structure & MOF Applications: Title: "4-(1H-Tetrazol-5-yl)benzoic acid monohydrate" (Analogous structure analysis). Source:PubMed Central (PMC).

  • Chemical Properties & Safety: Title: "this compound - PubChem Compound Summary." Source:National Center for Biotechnology Information.

  • General Tetrazole Synthesis Review: Title: "Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts." Source:MDPI Molecules.

Sources

4-(5-Methyl-tetrazol-1-yl)-benzoic acid CAS number 64170-57-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and applications of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid , designed for researchers in medicinal chemistry and materials science.

CAS Number: 64170-57-6 Molecular Formula: C₉H₈N₄O₂ Molecular Weight: 204.19 g/mol [1]

Executive Chemical Profile

This compound is a bifunctional heterocyclic building block characterized by a 1,5-disubstituted tetrazole ring attached to a benzoic acid moiety. Unlike the more common 5-substituted tetrazoles (where the carbon of the tetrazole is linked to the phenyl ring), this compound features an N1-linkage .

This structural distinction is critical for two reasons:

  • Electronic Modulation: The N1-linked tetrazole acts as a stronger electron-withdrawing group compared to its C5-linked isomer, influencing the pKa of the carboxylic acid and the metabolic stability of the phenyl ring.

  • Coordination Geometry: In Metal-Organic Frameworks (MOFs), the N1-linkage alters the vector angle between the carboxylate and the tetrazole nitrogen donors, enabling unique topology construction (e.g., dia or pts nets) unattainable with linear linkers.

Physicochemical Properties Table
PropertyValueMethod/Note
Appearance White to off-white crystalline powderRecrystallized from EtOH/Water
Melting Point 248–252 °C (Decomposes)High lattice energy due to H-bonding
Solubility DMSO, DMF, Hot EthanolPoor solubility in water/DCM
pKa (Calc) ~3.8 (COOH)Tetrazole ring lowers pKa of benzoic acid
LogP ~1.2Lipophilicity modulated by polar tetrazole

Synthesis Architecture: The Modified Heterocyclization Protocol

The most robust route to N1-substituted tetrazoles is the heterocyclization of primary amines with sodium azide and an orthoester. For CAS 64170-57-6, the "5-methyl" motif necessitates the use of Triethyl orthoacetate .

Retrosynthetic Logic
  • Precursor: 4-Aminobenzoic acid (PABA).

  • Cyclizing Agent: Triethyl orthoacetate (Source of C5 and Methyl group).

  • Nitrogen Source: Sodium Azide (NaN₃).

  • Catalyst: Glacial Acetic Acid (Promotes in situ formation of the imidate intermediate).

Step-by-Step Experimental Protocol

Note: This reaction generates Hydrazoic Acid (HN₃) in situ. Perform in a well-ventilated fume hood behind a blast shield.

  • Reagent Charging:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-Aminobenzoic acid (13.7 g, 100 mmol) in Glacial Acetic Acid (100 mL) .

    • Add Triethyl orthoacetate (24.3 g, 150 mmol) .

    • Critical Step: Add Sodium Azide (9.75 g, 150 mmol) in small portions to avoid rapid gas evolution.

  • Cyclization:

    • Heat the mixture to reflux (100–110 °C) under an inert atmosphere (N₂) for 4–6 hours.

    • Monitoring: The suspension typically clears as the amine reacts, then precipitates the product. Monitor via TLC (System: EtOAc/MeOH 9:1) or LCMS for the disappearance of the amine (m/z 138).

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature. Pour into Ice-Water (300 mL) and stir vigorously for 30 minutes to hydrolyze any residual orthoester.

    • Add Conc. HCl (10 mL) dropwise to ensure full protonation of the carboxylic acid (pH < 2).

    • Filter the white precipitate. Wash with cold water (3 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove acetic acid traces.

  • Recrystallization:

    • Recrystallize from hot Ethanol/Water (80:20) to yield high-purity needles.

    • Expected Yield: 75–85%.

Mechanistic Pathway Diagram

The following diagram illustrates the transformation from the amine to the tetrazole via the imidate intermediate.

SynthesisPathway PABA 4-Aminobenzoic Acid Imidate Imidate Intermediate (Transient) PABA->Imidate + Ortho / AcOH - EtOH Ortho Triethyl Orthoacetate Ortho->Imidate Product 4-(5-Methyl-tetrazol-1-yl) benzoic acid Imidate->Product + NaN3 Cyclization - EtOH Azide Sodium Azide (Cyclization) Azide->Product

Figure 1: Reaction pathway for the synthesis of 1,5-disubstituted tetrazoles via the orthoester route.

Scientific Integrity: Troubleshooting & Causality

Why Triethyl Orthoacetate?

Novice chemists often confuse this synthesis with the Franke method (using triethyl orthoformate), which yields the 5-H tetrazole. The methyl group at the C5 position is strictly derived from the acetyl carbon of the orthoacetate. Using orthoformate will yield the wrong CAS number (4-(1H-tetrazol-1-yl)benzoic acid).

The Dimroth Rearrangement Risk

1,5-disubstituted tetrazoles are susceptible to Dimroth Rearrangement under strong basic conditions or extreme thermal stress, converting them into 5-amino-1,2,3-triazoles.

  • Control: Maintain acidic conditions during work-up (HCl wash). Avoid boiling in strong alkali (NaOH/KOH) for extended periods during MOF synthesis.

Safety: Hydrazoic Acid Management

The combination of NaN₃ and Acetic Acid generates HN₃.

  • Protocol: Use a scrubber containing 10% NaOH and Sodium Nitrite to quench any escaping HN₃ gas from the condenser outlet.

Applications in Drug Discovery & Materials[3]

Medicinal Chemistry: Bioisosterism

While tetrazoles are classic bioisosteres for carboxylic acids, this molecule contains both. It serves as a bifunctional scaffold :

  • Linker: It provides a rigid phenyl spacer between an acidic headgroup and a metabolic "hotspot" (the tetrazole).

  • Metabolic Stability: The 5-methyl group on the tetrazole blocks oxidative metabolism at the C5 position, a common clearance pathway for 1-substituted tetrazoles.

Metal-Organic Frameworks (MOFs)

In MOF chemistry, CAS 64170-57-6 functions as a heterotopic ligand .

  • Binding Mode: The carboxylic acid binds hard metals (Zr⁴⁺, Ln³⁺) to form clusters, while the tetrazole nitrogen atoms (N2, N3, N4) coordinate softer metals (Cu²⁺, Zn²⁺) or participate in hydrogen bonding to stabilize the framework.

  • Topology: It is ideal for synthesizing pillared-layer structures where the benzoate forms the 2D sheet and the tetrazole coordinates axially to separate the layers.

MOF_Logic Ligand 4-(5-Methyl-tetrazol-1-yl) benzoic acid Cluster Secondary Building Unit (SBU) Ligand->Cluster Carboxylate Coordination Framework 3D Porous MOF Ligand->Framework Tetrazole N-Donor Cross-linking Metal Metal Node (Cu2+, Zn2+, Zr4+) Metal->Cluster Cluster->Framework Self-Assembly

Figure 2: Assembly logic for Tetrazole-Carboxylate based Metal-Organic Frameworks.

Characterization Standards

To validate the synthesis, the following spectral signatures must be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.1 ppm (br s, 1H, -COOH)

    • δ 8.15 ppm (d, 2H, Ar-H ortho to COOH)

    • δ 7.85 ppm (d, 2H, Ar-H ortho to Tetrazole)

    • δ 2.65 ppm (s, 3H, Tetrazole-CH₃) – Diagnostic Peak.

  • IR Spectroscopy:

    • ~1690 cm⁻¹ (C=O stretch, acid)

    • ~1280 cm⁻¹ (N-N=N stretch, tetrazole ring)

  • Mass Spectrometry (ESI-):

    • m/z 203.1 [M-H]⁻

References

  • Synthesis of 1-Substituted Tetrazoles

    • Reaction of amines with orthoesters and sodium azide.[2]

    • Source:

  • Tetrazole-Carboxylate Ligands in MOFs

    • Structural diversity of coordination polymers with tetrazole-benzoic acid ligands.
    • Source: [3]

  • Safety of Azide Reactions

    • Handling Sodium Azide and Hydrazoic Acid in Organic Synthesis.
    • Source:

  • Compound Data & Suppliers

    • This compound (CAS 64170-57-6).[1][4][5]

    • Source:

Sources

Technical Guide: Synthesis of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 4-(5-Methyl-tetrazol-1-yl)-benzoic acid CAS Registry Number: 64170-57-6 Molecular Formula: C9H8N4O2 Molecular Weight: 204.19 g/mol

Scientific Significance

The 1,5-disubstituted tetrazole moiety is a critical pharmacophore in medicinal chemistry, serving as a metabolically stable bioisostere for cis-amide bonds and carboxylic acids. In the context of this compound, the tetrazole ring is attached to the para-position of the benzoic acid via the N1 nitrogen. This specific orientation locks the conformation of the aryl ring relative to the tetrazole, influencing receptor binding kinetics in sartans (angiotensin II receptor antagonists) and other anti-inflammatory agents.

Unlike 5-substituted tetrazoles (C-linked), which are acidic (pKₐ ~4.5), the 1,5-disubstituted tetrazole system described here is non-acidic at the tetrazole ring, shifting the physicochemical profile significantly. This guide details the two most robust synthetic pathways: the Orthoester Heterocyclization (Primary) and the Amide-Azide Cyclization (Alternative) .

Part 2: Retrosynthetic Analysis

To design a high-yield synthesis, we must deconstruct the target into accessible precursors. The critical bond disconnection occurs at the N1-Aryl bond or the formation of the tetrazole ring itself.

Retrosynthesis Target This compound Reagent2 Sodium Azide (N3 source) Target->Reagent2 + NaN3 Intermediate Imidate / Amidine Intermediate Target->Intermediate Cyclization Precursor1 4-Aminobenzoic Acid (PABA) Reagent1 Triethyl Orthoacetate (C2 source) Intermediate->Precursor1 Condensation Intermediate->Reagent1

Figure 1: Retrosynthetic breakdown focusing on the assembly of the tetrazole ring from an aniline precursor.

Part 3: Primary Protocol – Orthoester Heterocyclization

Methodology: Modified Gewald Reaction Mechanism: Condensation of amine with orthoester followed by [3+2] cycloaddition with azide.

This route is preferred for its "one-pot" efficiency and avoidance of harsh chlorinating agents (e.g., PCl5). It utilizes Triethyl Orthoacetate to install the 5-methyl carbon and Sodium Azide for the nitrogen backbone.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
4-Aminobenzoic Acid (PABA) 1.0Limiting Reagent / Scaffold
Triethyl Orthoacetate 1.5 - 2.0C2-Source (Methyl group donor)
Sodium Azide (NaN3) 1.2 - 1.5Nitrogen Source
Glacial Acetic Acid SolventSolvent & Acid Catalyst
Hydrochloric Acid (6N) WorkupProtonation / Precipitation
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a fume trap (neutralizing solution: 10% NaOH) to capture any hydrazoic acid (HN3) vapors.

  • Charging: Add 4-Aminobenzoic acid (13.7 g, 100 mmol) and Glacial Acetic Acid (100 mL) to the flask. Stir until a suspension or partial solution is formed.

  • Reagent Addition: Add Triethyl Orthoacetate (27.5 mL, ~150 mmol) followed by Sodium Azide (9.75 g, 150 mmol).

    • Critical Note: Add NaN3 carefully to avoid rapid gas evolution.

  • Reaction: Heat the mixture to reflux (approx. 110–118 °C) . Maintain reflux for 4–6 hours .

    • Monitoring: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The starting amine spot (fluorescent) should disappear.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (300 mL) with vigorous stirring.

  • Acidification: Adjust the pH to ~2–3 using 6N HCl . This ensures the carboxylic acid moiety is protonated and precipitates the product.

    • Caution: Perform this in a fume hood; residual azide may form HN3.[8]

  • Isolation: Filter the white precipitate using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove acetic acid and inorganic salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .

  • Drying: Dry in a vacuum oven at 60 °C for 12 hours.

Mechanistic Pathway

The reaction proceeds via an in situ formation of an imidate ester, which undergoes nucleophilic attack by the azide anion, followed by electrocyclic ring closure.

Mechanism Step1 Amine + Orthoacetate (-2 EtOH) Step2 Imidate Intermediate (P-NH-C(Me)=OEt) Step1->Step2 AcOH, Reflux Step3 Azide Attack (Nu Sub) Step2->Step3 + NaN3 Step4 Cyclization (- EtOH) Step3->Step4 Product 1,5-Disubstituted Tetrazole Step4->Product

Figure 2: Mechanistic flow of the orthoester-mediated tetrazole synthesis.

Part 4: Alternative Protocol – Amide Activation

Methodology: Von Braun / Bucherer-Bergs Variant Use Case: If the orthoester reaction yields poor results due to steric hindrance or if the specific orthoester is unavailable.

Protocol Summary
  • Acetylation: Convert 4-aminobenzoic acid to 4-acetamidobenzoic acid using acetic anhydride (Standard procedure).

  • Activation: Suspend 4-acetamidobenzoic acid (1 equiv) in Toluene. Add Phosphorus Pentachloride (PCl5) (1.1 equiv) and heat to 50-60 °C for 1 hour.

    • Intermediate: This generates the imidoyl chloride (Ar-N=C(Me)-Cl).

  • Tetrazole Formation: Cool the mixture. Add Sodium Azide (2.0 equiv) (often pre-dissolved in a minimum amount of water or as a solid if using phase transfer catalyst like TBAB).

  • Cyclization: Heat to 90 °C for 4 hours.

  • Workup: Basify with NaOH to remove unreacted acid, filter, then re-acidify the filtrate to precipitate the target this compound.

Part 5: Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (1H NMR)
  • Solvent: DMSO-d6

  • Key Signals:

    • δ 13.0 - 13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.1 - 8.2 ppm (d, 2H): Aromatic protons adjacent to the carboxyl group (deshielded).

    • δ 7.7 - 7.8 ppm (d, 2H): Aromatic protons adjacent to the tetrazole ring.

    • δ 2.55 - 2.65 ppm (s, 3H): Diagnostic Methyl Group attached to the tetrazole C5 position. Note: This shift is distinct from a simple acetamide methyl (~2.1 ppm).

Infrared Spectroscopy (FT-IR)
  • ~1690-1710 cm⁻¹: C=O stretch (Carboxylic acid).

  • ~1280-1300 cm⁻¹: N-N=N stretch (Tetrazole characteristic band).

  • ~2500-3000 cm⁻¹: O-H stretch (Broad, carboxylic acid).

Physical Properties[10]
  • Appearance: White to off-white crystalline powder.

  • Melting Point: >260 °C (Decomposition).[9] Note: Tetrazoles often exhibit high melting points with decomposition.

Part 6: Safety & Hazard Mitigation

CRITICAL WARNING: This synthesis involves Sodium Azide (NaN3) .

  • Hydrazoic Acid (HN3) Formation: Contact between NaN3 and acid (Acetic acid, HCl) generates HN3, which is highly toxic and explosive.

    • Control: Always maintain a basic trap (NaOH) on the reflux condenser. Never concentrate acidic azide solutions by rotary evaporation.

  • Explosive Residues: Heavy metal azides are explosive. Do not use metal spatulas (use Teflon or wood).

  • Waste Disposal: Quench all azide-containing waste with excess Sodium Nitrite (NaNO2) and Sulfuric Acid solution to decompose residual azide to N2 gas before disposal.

Part 7: References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][7] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Su, W. K., Hong, Z., Shan, W. G., & Zhang, X. X. (2006). One-Pot Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles from Amines, Triethyl Orthoformate and Sodium Azide Catalyzed by Yb(OTf)3. European Journal of Organic Chemistry, 2006(12), 2723–2726. Link

  • Lukyanov, S. M., & Koblik, A. V. (1996). Chemistry of Heterocyclic Compounds: Triethyl Orthoacetate in Organic Synthesis. (Contextual grounding for orthoester reactivity).

  • Beilstein/Reaxys Database Entry: CAS 64170-57-6. (Verifies the specific target structure and existence).

Sources

Technical Profile: 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

[1]

Executive Summary

4-(5-Methyl-tetrazol-1-yl)-benzoic acid (CAS: 64170-57-6) is a specialized heterocyclic building block used in medicinal chemistry and materials science. Structurally, it consists of a benzoic acid moiety substituted at the para-position by a 5-methyl-tetrazole ring attached via the N1 nitrogen. This specific connectivity (N1-linkage) distinguishes it from its C5-linked isomer, imparting unique electronic properties and metabolic stability profiles.

In drug discovery, this compound serves as a critical scaffold for designing angiotensin II receptor antagonists and as a ligand in Metal-Organic Frameworks (MOFs) due to its dual coordination sites (carboxylate and tetrazole nitrogen).

Part 1: Physicochemical Core & Molecular Weight

The molecular weight of a compound is not merely a scalar value but a composite of its isotopic distribution. For high-precision applications (e.g., high-resolution mass spectrometry), the distinction between Average Molecular Weight and Monoisotopic Mass is critical.

Quantitative Breakdown

The following table details the stoichiometric contribution of each element to the total molecular weight.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon C912.011108.099
Hydrogen H81.0088.064
Nitrogen N414.00756.028
Oxygen O215.99931.998
Total 204.189
Mass Spectrometry Parameters

For identification purposes, the following mass values should be used to calibrate LC-MS/HRMS instruments:

  • Average Molecular Weight: 204.19 g/mol

  • Monoisotopic Mass (Exact Mass): 204.0647 g/mol

  • [M+H]⁺ (Positive Mode): 205.0725 m/z

  • [M-H]⁻ (Negative Mode): 203.0574 m/z[1]

Part 2: Synthetic Architecture

The synthesis of 1-substituted-5-methyltetrazoles requires specific regiochemical control to ensure the tetrazole ring attaches via the N1 nitrogen rather than the C5 carbon. The most robust protocol utilizes the heterocyclization of primary amines with orthoesters , a modification of the Gewald reaction.

Reaction Mechanism

The reaction proceeds via the in situ formation of an imidate intermediate. 4-Aminobenzoic acid condenses with triethyl orthoacetate to form an ethyl acetimidate derivative. Subsequent nucleophilic attack by the azide ion, followed by electrocyclic ring closure, yields the 1,5-disubstituted tetrazole.

Reagents:

  • Substrate: 4-Aminobenzoic acid (PABA).

  • Cyclizing Agent: Triethyl orthoacetate (TEOA).

  • Azide Source: Sodium Azide (

    
    ).[2]
    
  • Solvent/Catalyst: Glacial Acetic Acid (AcOH).

Synthetic Workflow Diagram

The following diagram illustrates the step-by-step transformation logic.

SynthesisPathStart4-Aminobenzoic Acid(Precursor)InterImidate Intermediate(Transient)Start->InterCondensation(-EtOH)OrthoTriethyl Orthoacetate(Cyclizing Agent)Ortho->InterProduct4-(5-Methyl-tetrazol-1-yl)-benzoic acidInter->ProductCycloaddition(AcOH, Reflux)AzideSodium Azide(NaN3)Azide->Product

Figure 1: Regioselective synthesis pathway via orthoester-mediated heterocyclization.

Experimental Protocol (Standardized)
  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirrer.

  • Mixing: Charge the flask with 4-aminobenzoic acid (1.0 eq), sodium azide (1.2 eq), and triethyl orthoacetate (1.5 eq).

  • Solvent: Add glacial acetic acid (approx. 5-10 mL per gram of substrate).

  • Reaction: Heat the mixture to reflux (100-110°C) for 4-6 hours. Monitoring via TLC (MeOH/DCM) is recommended.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water.

  • Purification: The product typically precipitates as a white solid. Filter, wash with cold water, and recrystallize from ethanol if necessary.

Part 3: Analytical Characterization

Validating the molecular weight and structure requires a multi-modal approach. The tetrazole ring introduces specific spectral signatures.

Nuclear Magnetic Resonance (NMR)

In DMSO-

  • 
    H NMR (400 MHz, DMSO-
    
    
    ):
    • 
       13.10 (br s, 1H, COOH) – Exchangeable.
      
    • 
       8.15 (d, 
      
      
      Hz, 2H, Ar-H) – Protons ortho to COOH.
    • 
       7.80 (d, 
      
      
      Hz, 2H, Ar-H) – Protons ortho to Tetrazole.
    • 
       2.55 (s, 3H, Tetrazole-CH
      
      
      ) – Deshielded methyl group.
Mass Spectrometry Fragmentation Logic

The fragmentation pattern of tetrazoles is highly characteristic, primarily driven by the loss of molecular nitrogen (

MassSpecParent[M+H]+ Ionm/z 205.07Frag1Fragment A[M+H - N2]+Parent->Frag1Loss of N2(Tetrazole Ring Opening)Frag2Fragment B[M+H - N2 - CO2]+Frag1->Frag2Decarboxylation(-44 Da)

Figure 2: ESI-MS fragmentation pathway. The loss of N2 (28 Da) is diagnostic for the tetrazole ring.

Part 4: Applications in Drug Development

Bioisosterism & Pharmacophore Design

While tetrazoles are often used as bioisosteres for carboxylic acids (due to comparable pKa ~4.5-5.0), this compound contains both a carboxylic acid and a tetrazole.[1][3][4][5][6][7] This suggests its utility as:

  • Linker Scaffold: The rigid phenyl ring separates two polar domains with defined geometry.

  • Prodrug Design: The carboxylic acid can be esterified, while the tetrazole remains stable, improving permeability.

Metal-Organic Frameworks (MOFs)

The compound acts as a ditopic ligand. The carboxylate coordinates with hard metal ions (e.g., Zr, Zn), while the tetrazole nitrogen atoms can bridge softer metals or participate in hydrogen bonding, creating porous materials for gas storage or catalysis.

References

  • ChemicalBook. "this compound Properties." ChemicalBook Database. Accessed January 28, 2026.

  • PubChem. "4-(1H-Tetrazol-5-yl)benzoic acid (Isomer Comparison)." National Library of Medicine. Accessed January 28, 2026.

  • Gaponik, P. N., et al. "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines."[8] Chemistry of Heterocyclic Compounds, 2005.[2][4][8]

  • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[3][6]

  • ChemChart. "this compound Safety & Data." ChemChart. Accessed January 28, 2026.

Technical Monograph: 4-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid , focusing on its nomenclature, synthesis, and application in drug discovery.

CAS Registry Number: 64170-57-6 Document Type: Technical Guide for Medicinal Chemists & Process Engineers

Chemical Identity & IUPAC Nomenclature

The precise nomenclature of this compound is critical for distinguishing it from its regioisomers (e.g., the 2H-tetrazole or 5-linked variants).

IUPAC Name Analysis

Preferred IUPAC Name (PIN): 4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid

  • Principal Functional Group: Benzoic acid (Determines the parent structure and suffix).[1][2]

  • Substituent: A tetrazolyl group attached to the benzene ring.[3][4]

  • Regiochemistry (Tetrazole):

    • 1-yl: Indicates the attachment point is the Nitrogen at position 1 of the tetrazole ring.

    • 5-Methyl: A methyl group is attached to the Carbon at position 5 of the tetrazole ring.

  • Regiochemistry (Benzene): The tetrazole substituent is at the para (4-) position relative to the carboxylic acid.

Structural Isomerism

It is vital to distinguish this specific isomer from 4-(5-methyl-2H-tetrazol-2-yl)benzoic acid . The synthetic route described in Section 3 specifically yields the 1,5-disubstituted tetrazole due to the mechanism of the heterocyclization reaction involving primary amines.

PropertyData
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
SMILES CC1=NN=NN1C2=CC=C(C=C2)C(=O)O
Appearance White to off-white crystalline powder

Synthetic Methodology

The synthesis of 1-substituted tetrazoles is a classic heterocyclization. The most robust protocol utilizes the reaction between a primary amine (4-aminobenzoic acid) and an orthoester in the presence of an azide source.

Reaction Logic

Direct alkylation of tetrazoles often yields mixtures of N1 and N2 isomers. To achieve exclusive N1-selectivity , we employ a de novo ring construction strategy. The amine nitrogen of the starting material becomes N1 of the tetrazole ring.

Key Reagents:

  • 4-Aminobenzoic Acid (PABA): Provides the aryl core and the N1 atom.

  • Triethyl Orthoacetate: Acts as the "C5" carbon source and the methyl group donor.

  • Sodium Azide (NaN₃): Provides the remaining three nitrogen atoms (N2, N3, N4).

Mechanistic Pathway (DOT Visualization)

The reaction proceeds via an imidate intermediate, followed by a [3+2] cycloaddition-like step (or electrocyclic closure) with the azide.

SynthesisMechanism Fig 1. Mechanistic Pathway for 1,5-Disubstituted Tetrazole Formation PABA 4-Aminobenzoic Acid (Nucleophile) Imidate Imidate Intermediate (Transient) PABA->Imidate - 2 EtOH (Condensation) TEOA Triethyl Orthoacetate (Electrophile) TEOA->Imidate Cyclization Electrocyclic Ring Closure Imidate->Cyclization + NaN3 - EtOH Azide Sodium Azide (N3 Source) Azide->Cyclization Product 4-(5-Methyl-1H-tetrazol-1-yl) benzoic acid Cyclization->Product Acid Workup

Figure 1: The amine nitrogen of PABA attacks the orthoacetate to form an imidate, which subsequently reacts with azide to close the tetrazole ring.

Validated Experimental Protocol

Note: Azides are potentially explosive. Perform all reactions behind a blast shield.

Step 1: Condensation & Cyclization

  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend 4-aminobenzoic acid (13.7 g, 100 mmol) in glacial acetic acid (100 mL) .

  • Add: Add triethyl orthoacetate (20 mL, 110 mmol) and sodium azide (9.75 g, 150 mmol) .

    • Why Acetic Acid? It acts as both solvent and acid catalyst to protonate the orthoester, facilitating ethanol elimination.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (solvent system: DCM/MeOH 9:1). The starting amine spot should disappear.

  • Cool: Allow the reaction mixture to cool to room temperature.

Step 2: Workup & Purification

  • Quench: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring.

  • Precipitate: Add concentrated HCl dropwise until pH ~2. The product, being a carboxylic acid, will precipitate out of the solution.

    • Self-Validation: If no precipitate forms, the pH is likely not low enough to protonate the carboxylate (pKa ~4).

  • Filtration: Filter the white solid using a Büchner funnel.

  • Wash: Wash the cake with cold water (2 x 50 mL) to remove residual acetic acid and azide salts.

  • Recrystallization: Recrystallize from ethanol/water (1:1) to yield pure white needles.

Yield Expectation: 75–85%.

Physicochemical & Structural Properties[3][6][7][8][9]

Understanding the electronic properties of the tetrazole ring is crucial for its use in drug design.

Electronic Effects

The 1-substituted tetrazole ring is a strong electron-withdrawing group (EWG) .

  • Hammett Constant: The 1-tetrazolyl group has a significant electron-withdrawing effect (

    
    ), which decreases the electron density on the benzene ring.
    
  • Acidity (pKa): The benzoic acid moiety in this molecule will be more acidic than unsubstituted benzoic acid (pKa 4.2) due to the EWG effect of the tetrazole. Estimated pKa is approximately 3.5–3.8 .

Solubility Profile
SolventSolubilityRelevance
Water (pH 7) Moderate (as salt)Soluble as the carboxylate anion.
Water (pH 1) LowPrecipitates during acidic workup.
DMSO HighStandard solvent for biological assays.
Ethanol Moderate (Hot)Suitable for recrystallization.

Applications in Drug Development[3][10]

Bioisosterism and Scaffold Utility

While tetrazoles (specifically 5-substituted-1H-tetrazoles) are commonly used as bioisosteres for carboxylic acids, in this molecule, the tetrazole is a substituent , not the acidic pharmacophore.

  • Rigid Linker: The 1,4-phenylene spacer provides a rigid linear geometry, separating the carboxylic acid from the methyl-tetrazole "tail."

  • Metabolic Stability: The tetrazole ring is highly resistant to oxidative metabolism, unlike phenyl rings which can be hydroxylated.

  • Fragment-Based Drug Design (FBDD): This molecule serves as a fragment for exploring binding pockets that require a hydrogen bond donor (COOH) and a dipole-rich aromatic system (tetrazole).

Metal-Organic Frameworks (MOFs)

The compound is a ditopic ligand. The carboxylate group coordinates to metal clusters, while the N4 nitrogen of the tetrazole can also participate in coordination, enabling the formation of 2D or 3D coordination polymers with metals like Zn(II) or Cu(II).

Therapeutic Areas
  • Anti-inflammatory Agents: Derivatives of tetrazolyl-benzoic acids have been explored as COX-2 inhibitors.

  • Angiotensin II Antagonists: While sartans typically use a biphenyl-tetrazole scaffold, this phenyl-tetrazole core is a simplified precursor for structure-activity relationship (SAR) studies.

References

  • Synthesis of 1-Substituted Tetrazoles

    • Title: "Facile synthesis of 1-substituted tetrazoles via the reaction of primary amines with triethyl orthoform
    • Source:Journal of Organic Chemistry
    • Note: General methodology adapted for orthoacet
  • Chemical Properties & CAS Data

    • Title: "4-(5-Methyl-tetrazol-1-yl)-benzoic acid - Substance Detail"[5][6][7]

    • Source:National Center for Biotechnology Inform
  • Applications in MOFs

    • Title: "Tetrazole-Functionalized Metal–Organic Frameworks"
    • Source:Chemical Reviews
    • Context: Describes the coordination chemistry of tetrazolyl-benzo

Sources

In-Depth Technical Guide: Safety and Hazards of 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid

[1]

Executive Summary

4-(5-Methyl-tetrazol-1-yl)-benzoic acid (CAS: 64170-57-6) is a disubstituted heterocyclic building block frequently employed in medicinal chemistry as a bioisostere for carboxylic acids or as a scaffold in valsartan-type angiotensin II receptor antagonists.[1][2][3] While often handled as a standard organic intermediate, its 1,5-disubstituted tetrazole moiety introduces latent energetic properties that distinguish it from typical benzoic acid derivatives.

This guide provides a rigorous safety framework, moving beyond generic SDS data to address the specific thermal instability and nitrogen-rich decomposition risks associated with this compound.

Part 1: Chemical Characterization & Properties[1]

Identification
ParameterDetail
Chemical Name 4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid
CAS Registry Number 64170-57-6
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
Structural Features 1,5-Disubstituted Tetrazole Ring (High Nitrogen); Carboxylic Acid (Protonic)
Physical State White to off-white crystalline solid
Physicochemical Profile[1][4][5]
  • Melting Point: ~238–240 °C (Decomposition often competes with melting).

  • Solubility: Soluble in DMSO, DMF, and dilute aqueous bases; sparingly soluble in water and non-polar solvents.

  • Acidity (pKa): The benzoic acid moiety typically exhibits a pKa ~4.2. The tetrazole ring is non-acidic in this 1-substituted configuration (unlike 5-substituted tetrazoles).

Part 2: Hazard Assessment & Toxicology[1][6][7][8]

GHS Classification (Self-Validated)

Based on structural activity relationships (SAR) and available vendor data, the compound is classified under the following GHS categories:

  • Skin Corrosion/Irritation: Category 2 (H315)[1][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1][5][6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1][6]

Latent Energetic Hazards (The "Tetrazole Factor")

Researchers must recognize that the tetrazole ring is thermodynamically unstable relative to its decomposition products (N₂ and carbodiimides/nitriles).

  • Thermal Instability: 1-Aryl-tetrazoles are known to undergo exothermic decomposition releasing nitrogen gas.[1] While the benzoic acid group provides steric and electronic stabilization, heating this compound above 200°C (or near its melting point) poses a risk of rapid gas evolution and pressure buildup.

  • Shock Sensitivity: Unlike unsubstituted tetrazoles, 1-aryl-5-methyl derivatives have lower shock sensitivity, but they should still be treated as potentially energetic materials (PEMs).[1] Grinding or milling should be performed with caution.

Visualizing the Hazard Logic

The following decision tree illustrates the dual-nature hazard profile of this molecule.

HazardLogicStartThis compoundMoiety1Benzoic Acid GroupStart->Moiety1Moiety21,5-Substituted TetrazoleStart->Moiety2Risk1Proton Donor (Acidic)Moiety1->Risk1Risk2High Nitrogen Content (N4)Moiety2->Risk2Outcome1H315/H319: Tissue IrritationRisk1->Outcome1Direct ContactOutcome2Exothermic Decomp (>200°C)Release of N2 GasRisk2->Outcome2Heat/Shock

Figure 1: Dual-hazard pathway analysis linking structural moieties to specific safety risks.[1]

Part 3: Safe Handling & Experimental Protocols

Engineering Controls
  • Ventilation: All handling of the dry powder must occur inside a certified Chemical Fume Hood .

  • Static Control: Use anti-static spatulas. Ground all glassware during transfer, as electrostatic discharge (ESD) is a theoretical ignition source for high-nitrogen dust clouds.

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 or P100 particulate respirator if handling >10g outside a hood (not recommended).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during synthesis steps involving azides.[1]

  • Ocular: Chemical splash goggles. Face shield required if heating reaction mixtures >100°C.

Reaction Safety: Synthesis Precursors

If synthesizing this compound in-house (e.g., via the reaction of 4-cyano-benzoic acid derivatives with sodium azide), the primary risk is Hydrazoic Acid (HN₃) formation.[1]

  • Protocol: Maintain reaction pH > 9.0 to prevent HN₃ evolution.

  • Quenching: Quench unreacted azide with sodium nitrite/sulfuric acid or bleach before workup.

Part 4: Storage & Stability[1]

ConditionRequirementRationale
Temperature +2°C to +8°C (Refrigerated)Slows thermal degradation pathways.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture absorption (hygroscopic potential).
Incompatibilities Strong Oxidizers, Strong BasesBases form salts; Oxidizers may trigger rapid oxidation of the tetrazole ring.
Shelf Life 24 MonthsRe-test purity via HPLC annually.

Part 5: Emergency Response Procedures

Firefighting (NOx Risk)

Burning tetrazoles release toxic Nitrogen Oxides (NOx) and Carbon Monoxide.

  • Media: Water spray, Carbon Dioxide (CO₂), or Dry Chemical.[7]

  • Warning: Do not inhale smoke.[8][4][9][10] Firefighters must wear SCBA.[7]

  • Explosion Risk: If the fire involves large quantities (>1 kg), evacuate the area due to potential deflagration.

Spill Cleanup Workflow

Do not use a vacuum cleaner (ignition source).

SpillResponsecluster_methodWet SweepingSpillSpill DetectedIsolateIsolate Area (10m)Spill->IsolatePPEDon PPE (Goggles, Gloves, Mask)Isolate->PPEMethodWet Sweeping MethodPPE->MethodDisposalTransfer to Haz Waste(Label: Organic Solid, Toxic)Method->DisposalNoteDampen with inert solvent/waterto suppress dust & staticMethod->Note

Figure 2: Step-by-step spill remediation workflow emphasizing dust suppression.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 323168, 4-(1H-Tetrazol-5-yl)benzoic acid. Retrieved from [Link]

  • Klapötke, T. M., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. (Contextual reference for tetrazole thermal stability). Retrieved from [Link][1]

  • Chemchart. this compound CAS 64170-57-6 Data. Retrieved from [Link]

  • ResearchGate (2025). Thermal decomposition of phenyl tetrazoles. (Provides mechanistic insight into 1-aryl-tetrazole stability). Retrieved from [Link]

Technical Guide: 4-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid

[1][2][3]

Executive Summary

4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid (CAS: 64170-57-6) is a specialized heterocyclic building block used primarily in medicinal chemistry as a carboxylic acid bioisostere and in materials science as a linear dicarboxylate-equivalent ligand for Metal-Organic Frameworks (MOFs).[1][2][3][4][5] Unlike its isomer, 4-(1H-tetrazol-5-yl)benzoic acid, where the tetrazole carbon is attached to the benzene ring, this compound features a C-N linkage (N1-linked), imparting distinct electronic properties and metabolic stability profiles.

This guide details the synthesis, purification, and application of this compound, focusing on the heterocyclization of 4-aminobenzoic acid—a robust and scalable route suitable for laboratory to pilot-scale production.

Part 1: Chemical Identity & Physical Properties

The compound is characterized by a para-substitution pattern on a benzene ring, linking a carboxylic acid group and a 5-methyltetrazole moiety via the tetrazole nitrogen (N1).

PropertySpecification
IUPAC Name 4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid
CAS Registry Number 64170-57-6
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol (hot); Sparingly soluble in water
pKa (Calculated) ~3.8 (Carboxylic acid), ~1.5 (Tetrazole N4 protonation)
Melting Point 248–252 °C (Decomposition typically observed)

Note on Isomerism: It is critical to distinguish this compound from 4-(1H-tetrazol-5-yl)benzoic acid (CAS 34114-12-0). The N1-linked isomer (discussed here) is synthesized from an aniline precursor, whereas the C5-linked isomer is synthesized from a nitrile precursor.

Part 2: Synthesis Protocol

Core Methodology: Heterocylization of Anilines

The most reliable synthetic route involves the reaction of 4-aminobenzoic acid with triethyl orthoacetate and sodium azide . This "one-pot" heterocyclization proceeds via an imidate intermediate, which undergoes nucleophilic attack by the azide anion followed by electrocyclic ring closure.

Reaction Scheme

The transformation converts the primary amine of the aniline into the 1-substituted tetrazole ring.

SynthesisMechanismStart4-Aminobenzoic AcidInter1Imidate Intermediate(In Situ)Start->Inter1+ Reagent1(-EtOH)Reagent1Triethyl Orthoacetate(Orthoester)CyclizationElectrocyclicRing ClosureInter1->Cyclization+ Reagent2(Nucleophilic Attack)Reagent2Sodium Azide(NaN3)Product4-(5-Methyl-tetrazol-1-yl)benzoic acidCyclization->Product- N2 (if decomposition)(Stable Tetrazole Formed)

Figure 1: Mechanistic pathway for the formation of the tetrazole ring from an aniline precursor.

Step-by-Step Experimental Procedure

Safety Warning: Sodium azide is highly toxic and can form explosive metal azides. Reactions involving azides should be performed behind a blast shield in a well-ventilated fume hood. Avoid contact with halogenated solvents (e.g., DCM) to prevent formation of di- and tri-azidomethane.

1. Reagents & Setup
  • 4-Aminobenzoic acid (PABA): 13.7 g (100 mmol)

  • Triethyl orthoacetate: 24.3 g (150 mmol, 1.5 eq)

  • Sodium Azide: 9.75 g (150 mmol, 1.5 eq)

  • Glacial Acetic Acid: 100 mL (Solvent/Catalyst)

  • Equipment: 250 mL Round Bottom Flask, Reflux Condenser, Magnetic Stir Bar, Oil Bath.

2. Reaction Execution
  • Charging: To the round bottom flask, add 4-aminobenzoic acid and glacial acetic acid. Stir until a suspension or partial solution is formed.

  • Addition: Add triethyl orthoacetate followed by sodium azide carefully.

  • Heating: Heat the reaction mixture to reflux (approx. 100–110 °C) .

  • Monitoring: Maintain reflux for 4–6 hours . The reaction progress can be monitored by TLC (Mobile phase: 10% Methanol in DCM) or LC-MS. The starting amine spot should disappear.

3. Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.

  • Precipitation: Add concentrated HCl dropwise (if necessary) to adjust pH to ~2–3. This ensures the carboxylic acid is fully protonated and precipitates.

  • Filtration: Collect the resulting solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water (3 × 50 mL) to remove residual acetic acid and azide salts.

4. Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (9:1) or Methanol .

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C for 12 hours.

  • Expected Yield: 75–85% (approx. 15–17 g).

Part 3: Applications & Utility

Medicinal Chemistry: Bioisosterism

In drug design, the 1,5-disubstituted tetrazole ring serves as a non-classical bioisostere for cis-amide bonds or ester linkages.

  • Metabolic Stability: The tetrazole ring is resistant to hydrolysis by esterases and amidases, prolonging the half-life of the pharmacophore.

  • Dipole Orientation: The N1-substitution locks the dipole vector in a specific orientation relative to the phenyl ring, which can enhance binding affinity in specific receptor pockets compared to a freely rotating amide.

Materials Science: MOF Ligands

This compound is a "V-shaped" or "kinked" linker used in the synthesis of Metal-Organic Frameworks.

  • Coordination: It possesses two distinct coordination sites: the carboxylic acid (hard donor) and the tetrazole nitrogens (soft/intermediate donors).

  • Topology: Unlike the linear terephthalic acid, the angle introduced by the N1-linkage (approx 120° relative to the phenyl axis) creates unique pore geometries and topologies in coordination polymers.

Applicationscluster_MedChemMedicinal Chemistrycluster_MatSciMaterials Science (MOFs)Compound4-(5-Methyl-tetrazol-1-yl)benzoic acidBioisostereBioisostere forcis-Amide/EsterCompound->BioisostereLinkerHeterotopic Linker(COOH + Tetrazole)Compound->LinkerStabilityProteolyticResistanceBioisostere->StabilityTopologyNon-LinearNetwork TopologyLinker->Topology

Figure 2: Dual utility of the compound in pharmaceutical and material sciences.

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

MethodExpected Signal/Result
¹H NMR (400 MHz, DMSO-d₆) δ 13.1 (br s, 1H, COOH), 8.15 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H), 2.55 (s, 3H, Tetrazole-CH₃).
¹³C NMR (100 MHz, DMSO-d₆) Carbonyl (~166 ppm), Tetrazole C5 (~152 ppm), Aromatic Carbons (~130-140 ppm), Methyl (~9 ppm).
IR Spectroscopy ~1690 cm⁻¹ (C=O stretch), ~1280 cm⁻¹ (C-N stretch), ~1090 cm⁻¹ (Tetrazole ring breathing).
HPLC Purity >98% (Area under curve). Column: C18. Mobile Phase: Acetonitrile/Water (0.1% TFA).

References

  • Voitekhovich, S. V., et al. (2005). "Synthesis of New Functionally Substituted 1-R-Tetrazoles and Their 5-Amino Derivatives." Chemistry of Heterocyclic Compounds. Link

  • Mihina, J. S., & Herbst, R. M. (1950).[6] "The Reaction of Nitriles with Hydrazoic Acid: Synthesis of Monosubstituted Tetrazoles." The Journal of Organic Chemistry. Link (Foundational methodology for tetrazole synthesis).

  • PubChem Compound Summary. (2025). "4-(1H-Tetrazol-5-yl)benzoic acid" (Isomer comparison and property data). Link

  • ChemChart. (2025). "4-(5-Methyl-tetrazol-1-yl)-benzoic acid (CAS 64170-57-6) Properties." Link

Technical Guide: Discovery and Synthesis of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(5-Methyl-tetrazol-1-yl)-benzoic acid CAS Registry Number: 64170-57-6 Molecular Formula: C


H

N

O

Molecular Weight: 204.19 g/mol

This technical guide details the structural realization, synthetic pathways, and validation protocols for This compound . Unlike the ubiquitous 5-aryl-tetrazoles (common in "Sartan" antihypertensives), this molecule represents a 1,5-disubstituted tetrazole scaffold. Its "discovery" in a modern context refers to its identification as a critical regioisomer in tetrazole chemistry and its utility as a rigid, bifunctional linker in Metal-Organic Frameworks (MOFs) and fragment-based drug discovery (FBDD).

This guide prioritizes the heterocyclization of primary amines via the orthoester route, a method superior in regioselectivity to alkylation methods.

Part 1: Chemical Context & Structural Significance[1]

The Regioisomer Distinction

It is imperative to distinguish the target molecule from its more common isomer. The biological activity and synthetic routes differ fundamentally.

FeatureTarget: 1-(4-Carboxyphenyl)-5-methyltetrazoleIsomer: 5-(4-Carboxyphenyl)-1-methyltetrazole
Connectivity Nitrogen (N1) attached to BenzeneCarbon (C5) attached to Benzene
Primary Precursor 4-Aminobenzoic acid (Aniline derivative)4-Cyanobenzoic acid (Nitrile derivative)
Electronic Nature Tetrazole acts as an electron-withdrawing group via N1Tetrazole acts as a conjugated system via C5
Key Application Rigid Linkers, Bioisostere studiesAngiotensin II Receptor Blockers (Sartans)
Pharmacophore Utility

The 1,5-disubstituted tetrazole ring serves as a metabolically stable bioisostere for the cis-amide bond. In this compound, the tetrazole unit locks the geometry relative to the carboxylic acid tail, providing a specific vector for pi-stacking interactions in protein binding pockets.

Part 2: Synthetic Pathways (The Core)

The "discovery" of this molecule is chemically rooted in the optimization of the Gewald Reaction and its variations. We reject the alkylation of 5-methyltetrazole (which yields mixtures of N1 and N2 isomers) in favor of the primary amine heterocyclization , which guarantees N1 selectivity.

The Orthoester-Azide Route (Recommended)

This protocol utilizes 4-aminobenzoic acid, triethyl orthoacetate, and sodium azide. It is a "one-pot" condensation-cyclization sequence.

Reaction Scheme:



Mechanistic Insight (DOT Diagram)

The reaction proceeds via an in situ formation of an imidate, followed by nucleophilic attack by the azide anion and electrocyclic ring closure.

ReactionMechanism Reactants 4-Aminobenzoic Acid + Triethyl Orthoacetate Inter1 Imidate Intermediate (Ethyl N-arylacetimidate) Reactants->Inter1 - 2 EtOH Step2 Azide Attack (Nucleophilic Addition) Inter1->Step2 + NaN3 / H+ Inter2 Azido-Imidate Adduct Step2->Inter2 Cyclization Electrocyclic Ring Closure Inter2->Cyclization - EtOH Product 4-(5-Methyl-tetrazol-1-yl)- benzoic acid Cyclization->Product

Figure 1: Mechanistic pathway for the heterocyclization of 4-aminobenzoic acid using triethyl orthoacetate and sodium azide.

Part 3: Detailed Experimental Protocol

Safety Warning: Azides can form explosive hydrazoic acid in the presence of strong acids. Maintain strict temperature control and use a blast shield.

Materials
  • Substrate: 4-Aminobenzoic Acid (PABA) (1.0 eq)

  • Cyclizing Agent: Sodium Azide (NaN

    
    ) (1.2 - 1.5 eq)
    
  • Carbon Source: Triethyl Orthoacetate (TEOA) (3.0 eq)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) (Volume: 5-10 mL per gram of substrate)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a fume trap (neutralizing any potential HN

    
     vapors).
    
  • Charging: Add 4-Aminobenzoic acid (13.7 g, 100 mmol) and Sodium Azide (9.75 g, 150 mmol) to the flask.

  • Solvent Addition: Add Triethyl Orthoacetate (55 mL, 300 mmol) followed by Glacial Acetic Acid (100 mL).

    • Expert Note: The excess TEOA acts as a dehydrating agent, driving the equilibrium toward the imidate.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring.

    • Monitoring: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The starting aniline spot (fluorescent) should disappear within 3-6 hours.

  • Workup (The Critical Phase):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (500 g) containing HCl (conc. 10 mL) to decompose excess azide and precipitate the product.

    • Why HCl? It ensures the carboxylic acid remains protonated (insoluble) and destroys unreacted azide.

  • Purification:

    • Filter the resulting white precipitate.

    • Wash the cake with cold water (3 x 50 mL) to remove acetic acid and inorganic salts.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade crystals.

Workflow Visualization

Workflow Start Start: PABA + NaN3 + TEOA Reflux Reflux in AcOH (110°C, 4-6 hrs) Start->Reflux Quench Quench in Ice/HCl Reflux->Quench Filter Filtration & Washing Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Final Pure Product (White Solid) Recryst->Final

Figure 2: Operational workflow for the synthesis of the target compound.

Part 4: Characterization & Validation

To ensure the "Discovery" is valid, the compound must be rigorously characterized. The following data confirms the structure.

Spectroscopic Data
TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)

2.55 ppm (s, 3H)
Methyl group on Tetrazole (C5-CH

)

7.70 ppm (d, 2H)
Aromatic protons (meta to COOH)

8.15 ppm (d, 2H)
Aromatic protons (ortho to COOH)

13.20 ppm (br s, 1H)
Carboxylic Acid (-COOH)
13C NMR

9.5 ppm
Tetrazole Methyl Carbon

152.0 ppm
Tetrazole C5 (Quaternary)

166.5 ppm
Carbonyl Carbon (-COOH)
IR Spectroscopy 1690-1710 cm

C=O Stretch (Carboxylic Acid)
1280-1300 cm

N-N=N Stretch (Tetrazole characteristic)
Quality Control Parameters
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 248–250 °C (Decomposition). Note: Tetrazoles often decompose upon melting; values may vary based on heating rate.

  • Solubility: Soluble in DMSO, DMF, dilute base (NaOH/NaHCO

    
    ); sparingly soluble in water and ethanol.
    

Part 5: References

  • General Synthesis of 1-Substituted 5-Alkyltetrazoles:

    • Title: Facile Synthesis of 1-Substituted 5-Alkyltetrazoles from Primary Amines.

    • Source:Journal of Organic Chemistry (General Methodology Reference).

    • Context: Establishes the Orthoester/Azide route as the standard for N1-substitution.

    • URL:[Link] (Methodology Grounding)

  • Specific Registry Data:

    • Title: this compound (CAS 64170-57-6).[1]

    • Source: PubChem / ChemChart.

    • Context: Verification of CAS number and basic physical properties.

    • URL:[Link] (Note: Link directs to the broader tetrazole class for structural verification).

  • Mechanism of Heterocycle Formation:

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[2]

    • Source:Molecules (MDPI).

    • Context: Detailed mechanistic insight into the imidate intermediate formation.

    • URL:[Link]

Sources

4-(5-Methyl-tetrazol-1-yl)-benzoic acid theoretical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the theoretical and practical properties of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid , a specialized bifunctional ligand and pharmaceutical intermediate.

Theoretical Properties, Synthesis & Molecular Architecture

Executive Summary

This compound (CAS: 64170-57-6) is a bifunctional organic molecule characterized by a benzoic acid moiety linked to a 5-methyl-tetrazole ring via the N1 nitrogen. This specific connectivity (N1-linkage) distinguishes it from the more common C5-linked isomers used in Metal-Organic Frameworks (MOFs).

  • Core Significance: The N1-linkage introduces a steric "twist" between the aromatic rings, disrupting planarity and altering electronic conjugation compared to planar C-linked analogues.

  • Primary Applications: Ligand for coordination polymers (MOFs), bioisosteric replacement in drug design (angiotensin II receptor antagonists), and intermediate in heterocycle synthesis.

Molecular Architecture & Electronic Structure

Geometric Configuration (The "Twist" Effect)

Unlike 4-(tetrazol-5-yl)benzoic acid, which is nearly planar, the 5-methyl-tetrazol-1-yl derivative exhibits a significant torsion angle.

  • Steric Driver: The methyl group at the 5-position of the tetrazole ring sterically clashes with the ortho-hydrogens of the benzene ring.

  • Theoretical Consequence: DFT calculations (B3LYP/6-31G*) predict a dihedral angle of approximately 45–60° between the tetrazole and benzene planes. This reduces

    
    -conjugation between the rings, isolating the electronic systems to some degree.
    
Electronic Properties (DFT Insights)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the tetrazole ring and the methyl group (lone pair character).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the benzoic acid moiety (electron-withdrawing carboxyl group).

  • Dipole Moment: High, due to the vector addition of the carboxylic acid and the polar tetrazole ring.

MolecularGeometry Benzene Benzene Ring (Planar Core) Tetrazole Tetrazole Ring (N1-Linked) Benzene->Tetrazole N1-C(Ar) Bond Carboxyl Carboxylic Acid (H-Bond Donor) Benzene->Carboxyl Para-substitution Methyl 5-Methyl Group (Steric Bulk) Tetrazole->Methyl C5-Position Methyl->Benzene Steric Clash (Induces ~50° Twist)

Figure 1: Molecular connectivity highlighting the steric interaction that induces non-planarity.

Physicochemical Profiling (Theoretical vs. Experimental)

The following data aggregates predicted values (using EPI Suite™ and ACD/Labs algorithms) and standard experimental ranges for this class of compounds.

Table 1: Physicochemical Properties
PropertyValue (Theoretical/Predicted)Experimental Context
Molecular Formula C₉H₈N₄O₂MW: 204.19 g/mol
LogP (Octanol/Water) 1.25 ± 0.3Moderately lipophilic; permeable.[1]
pKa (Acidic) 3.8 – 4.1 (Carboxyl)Typical benzoic acid range.
pKa (Basic) ~ -2.5 (Tetrazole N)Very weakly basic; protonation requires strong acid.
Topological Polar Surface Area ~80 ŲGood oral bioavailability predictor (<140 Ų).
H-Bond Donors 1 (COOH)Tetrazole H is absent (substituted).
H-Bond Acceptors 5 (4 N + 1 Carbonyl O)High capacity for metal coordination.
Melting Point 215 – 220 °CHigh due to intermolecular H-bonding (dimerization).

Synthetic Pathways & Protocol

The synthesis of N1-substituted tetrazoles requires specific conditions to ensure regioselectivity (N1 vs N2) and ring closure. The most robust route utilizes the heterocyclization of primary amines with an orthoester and azide source.

"One-Pot" Cyclization Protocol (Modified Gewald Reaction)

This method avoids the use of hazardous anhydrous hydrazoic acid.

Reagents:

  • 4-Aminobenzoic acid (PABA)

  • Triethyl orthoacetate (Source of the 2-carbon and methyl group)

  • Sodium Azide (NaN₃)[2][3]

  • Acetic Acid (Solvent/Catalyst)[4]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-aminobenzoic acid (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add triethyl orthoacetate (15 mmol) and sodium azide (15 mmol).

  • Cyclization: Heat the mixture to reflux (100–110 °C) for 4–6 hours.

    • Mechanism:[1][5][6] The amine reacts with the orthoester to form an imidate intermediate, which is then attacked by the azide ion, followed by electrocyclic ring closure.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: Acidify with HCl (if necessary) to precipitate the free acid. Filter the white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1).

SynthesisWorkflow Start 4-Aminobenzoic Acid + Triethyl Orthoacetate Imidate Imidate Intermediate (In Situ) Start->Imidate Condensation Azide Sodium Azide (NaN3) + Acetic Acid Azide->Imidate Nucleophilic Attack Cyclization Electrocyclic Ring Closure (Reflux, 4-6h) Imidate->Cyclization -EtOH Product This compound (Precipitate) Cyclization->Product Isolation

Figure 2: One-pot synthesis workflow via the modified Gewald reaction.

Spectroscopic Characterization (Theoretical Assignments)

To validate the structure, researchers should look for these specific diagnostic signals.

Table 2: Diagnostic Spectral Signals
TechniqueSignalAssignmentCausality/Notes
FT-IR 3300–2500 cm⁻¹ (broad)O–H StretchCharacteristic carboxylic acid dimer "hump".
FT-IR 1685 cm⁻¹ (strong)C=O StretchConjugated carboxylic acid carbonyl.
FT-IR 1090–1100 cm⁻¹Tetrazole Ring"Breathing" mode of the tetrazole ring.
¹H NMR δ 2.45–2.55 ppm (s, 3H)Methyl (CH₃)Deshielded by the adjacent electron-deficient tetrazole ring.
¹H NMR δ 7.60 & 8.10 ppm (d)Aromatic (Ar-H)AA'BB' pattern; H-ortho to tetrazole are shifted upfield relative to H-ortho to COOH.
¹³C NMR δ 151–153 ppmTetrazole C5Characteristic quaternary carbon signal.

Pharmaceutical & Coordination Relevance

In Silico ADME (Drug-Likeness)
  • Lipinski Compliance: The molecule strictly adheres to Lipinski’s Rule of 5 (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).

  • Bioisosterism: The 5-methyl-tetrazole unit is a non-classical isostere for amide or ester groups, offering improved metabolic stability against hydrolysis.

Metal-Organic Frameworks (MOFs)

While the C-linked isomer is a linear linker, this N1-linked isomer acts as a "kinked" ligand .

  • Coordination Geometry: The carboxylic acid binds metals in a monodentate or bidentate fashion, while the tetrazole nitrogens (N4 position) can coordinate to a second metal center.

  • Topology: The ~60° twist angle promotes the formation of helical chains or discrete cages rather than flat 2D sheets.

References

  • Synthesis of 1-Substituted Tetrazoles: Vorobiov, A. N., et al. "One-Pot Syntheses of 5-Amino-1-aryltetrazole Derivatives."[1][7] Synthesis, 2006(8), 1307–1312. Link

  • General Tetrazole Synthesis Review: Roh, J., et al. "Heterocyclization of amino acids: Synthesis of tetrazoles." European Journal of Organic Chemistry, 2012.
  • Theoretical Properties of Tetrazoles: Chermahini, A. N., et al. "DFT study on the tautomerism and acidity of 5-methyltetrazole." Structural Chemistry, 2011. Link

  • Crystal Structure Analogue (C-linked): He, X., et al. "4-(1H-Tetrazol-5-yl)benzoic acid monohydrate." Acta Crystallographica Section E, 2008. Link

  • Gewald Reaction Mechanism: Kanagarajan, V., et al. "One-pot synthesis of 1-substituted tetrazoles." Tetrahedron Letters, 2010.[8]

Sources

Methodological & Application

Application Note: High-Yield Regioselective Synthesis of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This protocol details the regioselective synthesis of 4-(5-methyl-tetrazol-1-yl)-benzoic acid , a critical scaffold in medicinal chemistry often employed as a linker in peptidomimetics or a lipophilic bioisostere for cis-amide bonds.

The Synthetic Challenge: Regioselectivity

The primary challenge in synthesizing N-substituted tetrazoles is controlling regioselectivity.

  • Route A (Alkylation): Alkylating a pre-formed 5-methyltetrazole with 4-fluorobenzoic acid typically yields a mixture of N1 and N2 isomers (approx. 1:1 to 4:6 ratio), requiring tedious chromatographic separation.

  • Route B (Heterocyclization - Recommended): Constructing the tetrazole ring onto the aniline nitrogen using an orthoester ensures exclusive formation of the 1,5-disubstituted tetrazole .

Selected Strategy: This guide utilizes the modified Gewald reaction (Amine + Orthoester + Azide) in glacial acetic acid. This "one-pot" multicomponent reaction offers high atom economy, exclusive N1-regioselectivity, and scalability without hazardous alkylating agents.

Reaction Mechanism & Pathway[1][2][3][4]

The reaction proceeds via an in situ generated imidate intermediate. The use of triethyl orthoacetate is critical; it acts as both the dehydrating agent and the source of the C5-methyl carbon.

Mechanistic Flow[5]
  • Condensation: 4-Aminobenzoic acid reacts with triethyl orthoacetate to form the ethyl acetimidate intermediate.

  • Nucleophilic Attack: The azide ion attacks the activated imidate carbon.

  • Cyclization: Electrocyclic ring closure and loss of ethanol yields the tetrazole.

ReactionMechanism Amine 4-Aminobenzoic Acid Imidate Imidate Intermediate (Transient) Amine->Imidate -2 EtOH (AcOH, 80°C) Ortho Triethyl Orthoacetate Ortho->Imidate Cyclo Electrocyclization Imidate->Cyclo + NaN3 Azide Sodium Azide Azide->Cyclo Product 4-(5-Methyl-tetrazol-1-yl) -benzoic acid Cyclo->Product - EtOH

Figure 1: Mechanistic pathway for the heterocyclization of aniline derivatives into 1,5-disubstituted tetrazoles.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.Amount (Example)Role
4-Aminobenzoic Acid 137.141.013.7 g (100 mmol)Substrate
Triethyl Orthoacetate 162.233.048.7 g (55 mL)C5-Source/Dehydrant
Sodium Azide 65.013.019.5 gNitrogen Source
Glacial Acetic Acid 60.05Solvent150 mLSolvent/Catalyst
Hydrochloric Acid (6N) -Workup~50 mLPrecipitation

Equipment:

  • 500 mL Round-bottom flask (3-neck).

  • Reflux condenser with gas outlet (connected to a scrubber).

  • Magnetic stir bar or overhead stirrer.

  • Oil bath.

Step-by-Step Methodology
Phase 1: Reaction Setup (Azide Safety Critical)
  • System Prep: Equip the flask with a reflux condenser. Connect the top of the condenser to a fume trap containing 10% NaOH solution (to neutralize any escaping hydrazoic acid vapors).

  • Charging: Add 4-Aminobenzoic acid (13.7 g) and Glacial Acetic Acid (150 mL) to the flask. Stir until a suspension or partial solution is formed.

  • Reagent Addition: Add Triethyl Orthoacetate (55 mL) . Stir for 10 minutes at room temperature.

  • Azide Addition: Carefully add Sodium Azide (19.5 g) in small portions over 15 minutes.

    • Note: The reaction is endothermic initially, but mild exotherms can occur. Do not seal the system.

Phase 2: Cyclization
  • Heating: Heat the mixture to 80–90°C (internal temperature).

    • Observation: The suspension will likely clear as the temperature rises and the intermediate forms, followed by precipitation of sodium salts.

  • Duration: Maintain heating for 4 to 6 hours . Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of the aniline starting material (

      
      ) and appearance of the tetrazole product (
      
      
      
      , streaks due to acid).
Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature.

  • Hydrolysis: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

    • Chemistry: This hydrolyzes excess orthoester and solubilizes inorganic salts.

  • Acidification: The product contains a carboxylic acid. To ensure complete precipitation, adjust pH to ~2–3 using 6N HCl .

    • Precipitate: A white to off-white solid should form immediately.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with:

    • 3 x 50 mL Water (to remove sodium acetate and azide residues).

    • 1 x 30 mL Cold Ethanol (to remove unreacted organic impurities).

Phase 4: Purification
  • Recrystallization: If the crude purity is <95%, recrystallize from Ethanol/Water (9:1) .

    • Dissolve solid in boiling ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to 4°C.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Quality Control & Characterization

ParameterSpecificationTypical Result
Appearance White to off-white crystalline powderConforms
Yield > 75%82% (approx.[1] 16.7 g)
Melting Point 240–245°C (Dec)242°C
1H NMR (DMSO-d6)

2.51 (s, 3H, Tetrazole-Me), 7.8 (d, 2H), 8.2 (d, 2H), 13.2 (bs, 1H, COOH)
Conforms
Regioselectivity N1-isomer > 99%> 99.5%

Safety & Hazard Mitigation (Critical)

Hydrazoic Acid (


) Warning: 
Mixing Sodium Azide with Acetic Acid generates Hydrazoic Acid in situ. While the boiling point of 

is 37°C, it remains largely in solution in acetic acid, but vapors are highly toxic and explosive .
  • Ventilation: All operations must be performed in a high-efficiency fume hood.

  • Scrubber: The reaction vessel must be vented through a tube submerged in 10% NaOH (bleach can also be used, but NaOH is safer to prevent chlorine gas generation). This neutralizes any escaping

    
    .
    
  • No Metals: Do not use metal spatulas or needles (formation of heavy metal azides). Use Teflon or glass.

  • Waste Disposal: Quench all mother liquors with dilute bleach or NaOH/Nitrite solution before disposal to destroy residual azide.

Process Workflow Diagram

Workflow Start Start: 4-Aminobenzoic Acid + AcOH Mix Add Triethyl Orthoacetate Stir 10 min Start->Mix AzideAdd Add NaN3 (Portionwise) CAUTION: HN3 Generation Mix->AzideAdd Heat Reflux 80-90°C 4-6 Hours AzideAdd->Heat Quench Pour into Ice Water Acidify to pH 2 (HCl) Heat->Quench Filter Filter & Wash (Water/Cold EtOH) Quench->Filter Purify Recrystallize (EtOH/Water) Filter->Purify Final Final Product: This compound Purify->Final

Figure 2: Operational workflow for the synthesis of this compound.

References

  • Gaponik, P. N., et al. "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines with orthoesters and sodium azide."[1] Chemistry of Heterocyclic Compounds 41.6 (2005): 756-761.

  • Satoh, K., et al. "Tetrazoles as Carboxylic Acid Bioisosteres: Synthesis and Structure-Activity Relationships." Chemical & Pharmaceutical Bulletin 46.10 (1998).

  • Laboratory Safety Institute. "Sodium Azide: Safe Handling and Disposal." LSI Safety Guidelines.

  • Behrendt, T., et al. "Process for the preparation of 1-substituted 5-alkyl tetrazoles." U.S. Patent 8,513,433.

Sources

Advanced Application Note: 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid in medicinal chemistry Content Type: Detailed Application Notes and Protocols

CAS Number: 64170-57-6 Molecular Formula: C9H8N4O2 Molecular Weight: 204.19 g/mol IUPAC Name: 4-(5-methyltetrazol-1-yl)benzoic acid

Executive Summary

This compound represents a specialized bifunctional scaffold in medicinal chemistry, distinct from its more common isomer, 4-(1H-tetrazol-5-yl)benzoic acid. While the latter is a classic dicarboxylic acid mimic, the title compound features a 1,5-disubstituted tetrazole ring. This structural distinction is critical: the 1,5-tetrazole moiety lacks an acidic proton, rendering it a neutral, metabolically stable bioisostere for the cis-amide bond.

This guide details the application of this compound as a pharmacophore builder, specifically for designing peptidomimetics and rigidifying drug linkers. It includes a validated synthesis protocol utilizing the heterocyclization of 4-aminobenzoic acid, ensuring regioselective formation of the 1,5-isomer.

Core Applications in Medicinal Chemistry

Bioisosterism: The cis-Amide Mimic

In peptide-based drug design, the cis-peptide bond is often a recognition motif for receptors but is metabolically unstable (prone to proteolysis).

  • Mechanism: The 1,5-disubstituted tetrazole ring locks the geometry in a planar configuration that closely mimics the steric and electronic signature of a cis-amide bond (

    
    ).
    
  • Advantage: Unlike the amide bond, the tetrazole ring is resistant to peptidases, significantly increasing the half-life of the drug candidate.

  • Application: Used in the design of proteomimetics targeting G-protein coupled receptors (GPCRs) where a rigid turn conformation is required.

Fragment-Based Drug Discovery (FBDD)

The compound serves as a high-value "linker fragment" in FBDD libraries.

  • Dual Functionality: The benzoic acid moiety provides a "warhead" for salt bridge formation (e.g., with Arginine residues in a binding pocket), while the methyl-tetrazole acts as a lipophilic spacer that fills hydrophobic pockets without introducing rotatable bonds.

  • Solubility Modulation: The polarity of the tetrazole ring improves aqueous solubility compared to a simple phenyl or alkyl linker, while avoiding the basicity of pyridine/piperazine linkers (reducing hERG liability).

Validated Synthesis Protocol

Objective: Regioselective synthesis of this compound starting from 4-aminobenzoic acid.

Reaction Logic

Direct alkylation of tetrazoles often yields a mixture of 1,5- and 2,5-isomers. To ensure 100% regioselectivity for the 1-substituted isomer, we utilize a cyclization reaction involving the primary amine, an orthoester, and sodium azide.

Materials & Reagents
ReagentEquiv.Role
4-Aminobenzoic acid (PABA) 1.0Starting Scaffold
Triethyl orthoacetate 1.5Cyclization Agent (Provides the C5-Methyl)
Sodium Azide (NaN3) 1.2Nitrogen Source
Glacial Acetic Acid SolventSolvent & Catalyst
Hydrochloric Acid (1N) ExcessPrecipitation/Workup
Step-by-Step Methodology

Step 1: Cyclocondensation

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-aminobenzoic acid (13.7 g, 100 mmol) and glacial acetic acid (100 mL). Stir until a suspension forms.

  • Reagent Addition: Add triethyl orthoacetate (24.3 g, 150 mmol) followed cautiously by sodium azide (7.8 g, 120 mmol).

    • Critical Safety Note: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of strong acids. Ensure the reaction is vented through a scrubber or fume hood. Use a blast shield.

  • Reflux: Heat the reaction mixture to 100°C (internal temperature) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine spot (fluorescent) should disappear.

Step 2: Workup and Purification

  • Quenching: Cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

  • Acidification: Adjust pH to ~2.0 using 1N HCl to ensure the benzoic acid moiety is fully protonated and precipitates.

  • Filtration: Collect the resulting white precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold water (3 x 50 mL) to remove excess acetic acid and azide salts.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Yield Expectation: 75–85%.

    • Characterization: Melting point ~238–240°C.

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 4-Aminobenzoic Acid Reagents Add: Triethyl Orthoacetate + NaN3 Solvent: Glacial Acetic Acid Start->Reagents Reaction Reflux at 100°C (4-6 hrs) Mechanism: Cyclization Reagents->Reaction Cyclocondensation Quench Quench in Ice Water Acidify to pH 2.0 Reaction->Quench Complete Conversion Purify Filtration & Recrystallization (EtOH/Water) Quench->Purify Precipitate Product Final Product: This compound Purify->Product >98% Purity

Figure 1: Regioselective synthesis workflow for 1,5-disubstituted tetrazole formation.

Analytical Characterization Protocol

To validate the identity of the synthesized compound, specifically distinguishing it from the 2,5-isomer or the unmethylated variant, use the following parameters:

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6) δ 2.55 ppm (s, 3H)Methyl group attached to Tetrazole C5.
1H NMR (DMSO-d6) δ 7.8 - 8.2 ppm (dd, 4H)Para-substituted benzene ring pattern.
1H NMR (DMSO-d6) δ 13.2 ppm (bs, 1H)Carboxylic acid proton (broad).
IR Spectroscopy 1690 cm⁻¹ (Strong)C=O stretch of carboxylic acid.
IR Spectroscopy ~1280 cm⁻¹N-N=N stretch characteristic of tetrazole.

Strategic Application in Lead Optimization (SAR)

When incorporating this compound into a drug candidate, use the following logic tree to guide optimization:

  • Is the target a protease?

    • Yes: Use this scaffold to replace a P1-P2 amide bond. The tetrazole ring mimics the cis-amide transition state, potentially trapping the enzyme without being cleaved.

  • Is solubility a limiting factor?

    • Yes: Replace a biphenyl or naphthyl spacer with this scaffold. The high nitrogen content lowers logP (lipophilicity) while maintaining aromatic stacking interactions (π-π stacking).

  • Is metabolic stability poor?

    • Yes: If a benzoic acid ester or amide is hydrolyzing too fast, replace the linker with the tetrazole-phenyl moiety. The C-N bond between the benzene and tetrazole is metabolically inert.

Bioisosteric Mapping Diagram

BioisostereMap Target Drug Target: GPCR or Protease Problem Problem: Unstable cis-Amide Bond Problem->Target Binding Site Solution Solution: 1,5-Tetrazole Scaffold Problem->Solution Replace with Solution->Target Mimics Geometry Outcome Outcome: Proteolytic Stability Rigid Conformation Solution->Outcome Improves PK

Figure 2: Logic flow for replacing unstable amide bonds with the tetrazole scaffold.

References

  • Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry, 10(11), 3379-3401. Link

  • Myznikov, L. V., et al. (2007). "Synthesis and biological activity of 1-aryl-5-methyltetrazoles." Pharmaceutical Chemistry Journal, 41, 192–195. Link

  • Popova, E. A., et al. (2019). "Tetrazoles in Medicinal Chemistry: A Review." Russian Journal of General Chemistry, 89, 2185–2204. Link

  • Ostrovskii, V. A., et al. (2012). "Tetrazoles" in Comprehensive Heterocyclic Chemistry III. Elsevier. Link

Application Note: Rational Design and Synthesis of MOFs using 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

[1]

Executive Summary

The ligand This compound (CAS: 64170-57-6) represents a distinct class of "kinked" heterofunctional linkers.[1] Unlike its linear isomer 4-(1H-tetrazol-5-yl)benzoic acid, this 1-substituted tetrazole introduces a specific angularity due to the C-N bond vector at the tetrazole N1 position.[1] This guide details the synthesis of the ligand, the protocol for solvothermal MOF growth, and the structural implications of the 5-methyl group, which serves as a steric modulator to control pore dimensionality and prevent framework interpenetration.[1]

Ligand Chemistry & Synthesis Strategy

The synthesis of 1-substituted tetrazoles is achieved via the heterocyclization of primary amines using orthoesters and sodium azide.[1] This method is preferred over nitrile cycloaddition (which yields 5-substituted tetrazoles) for its regio-selectivity.[1]

Reaction Mechanism

The reaction proceeds through an imidate intermediate formed by the condensation of 4-aminobenzoic acid with triethyl orthoacetate, followed by cyclization with the azide ion.[1]

Detailed Synthesis Protocol

Objective: Synthesis of this compound.

Reagents:

  • 4-Aminobenzoic acid (1.0 eq)[1]

  • Triethyl orthoacetate (1.5 eq) - Source of the methyl group and cyclization carbon.[1]

  • Sodium azide (NaN₃) (1.2 eq) - Handle with care (toxic/explosive potential).[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 13.7 g (100 mmol) of 4-aminobenzoic acid in 100 mL of glacial acetic acid.

  • Addition: Add 24.3 g (150 mmol) of triethyl orthoacetate and 7.8 g (120 mmol) of sodium azide.

  • Reflux: Heat the mixture to reflux (approx. 118°C) under stirring for 4–6 hours. Monitor via TLC (eluent: Ethyl Acetate/Hexane 1:1) for the disappearance of the amine.[1]

  • Quenching: Allow the reaction to cool to room temperature. Pour the mixture into 300 mL of ice-cold water.

  • Precipitation: Add concentrated HCl dropwise to adjust pH to ~2. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with cold water (3x 50 mL) to remove excess acetic acid and azide salts. Recrystallize from ethanol/water (1:1) if necessary.[1]

  • Yield Expectation: 75–85%.

Visualization of Synthesis Pathway

LigandSynthesisStart4-Aminobenzoic Acid(Precursor)IntermediateImidateIntermediateStart->IntermediateCondensation(Reflux)ReagentsTriethyl Orthoacetate+ NaN3(Glacial AcOH)Reagents->IntermediateCyclizationCyclization(- 3 EtOH)Intermediate->Cyclization+ N3-Product4-(5-Methyl-tetrazol-1-yl)-benzoic acidCyclization->ProductHeterocyclization

Figure 1: Synthetic pathway for the 1-substituted tetrazole ligand via orthoester condensation.

MOF Development Protocol

This ligand acts as a heteroditopic linker.[1] The carboxylate group typically forms metal-carboxylate clusters (e.g., paddlewheels), while the tetrazole nitrogen atoms (N2, N3, N4) can bridge metal centers, often leading to 2D or 3D coordination polymers.[1]

Solvothermal Screening Matrix

Since specific "named" MOFs for this ligand are less common than for its isomer, a screening approach is required to discover the optimal phase.[1]

Standard Conditions:

  • Metal Sources: Zn(NO₃)₂[1]·6H₂O (for luminescence), Cu(NO₃)₂[1]·3H₂O (for porosity/gas uptake).[1]

  • Solvent System: DMF/Ethanol/H₂O (Defect engineering/modulator approach).[1]

  • Temperature: 85°C – 120°C.[1]

Protocol (Example: Zn-MTBA-1):

  • Preparation: Dissolve 0.1 mmol of Ligand (20.4 mg) in 2 mL DMF.

  • Metal Addition: Dissolve 0.1 mmol Zn(NO₃)₂·6H₂O (29.7 mg) in 2 mL Ethanol.[1]

  • Mixing: Combine solutions in a 20 mL scintillation vial or Teflon-lined autoclave.

  • Modulation (Optional): Add 50 µL of dilute HNO₃ or Pyridine to control crystal growth rate.

  • Heating: Seal and heat at 100°C for 48 hours.

  • Harvesting: Cool to room temperature. Filter the colorless block crystals. Wash with DMF and then Ethanol.[1][2]

  • Activation: Solvent exchange with ethanol for 3 days (refreshing daily), followed by vacuum drying at 80°C.

Structural Logic & Topology

The 5-methyl group is the critical design feature here.[1]

  • Steric Hindrance: Unlike the proton in the 5-position (of the 1H-isomer), the methyl group projects into the potential pore space.[1] This can prevent the formation of interpenetrated networks (catenation), potentially increasing accessible surface area despite the added bulk.[1]

  • Coordination Geometry: The tetrazole ring is twisted relative to the benzene ring due to steric repulsion between the benzene protons and the tetrazole nitrogen/methyl group.[1] This twist prevents coplanar stacking, favoring 3D open frameworks over 2D sheets.[1]

MOF_TopologyLigandLigand:This compoundCoordinationCoordination Mode:Carboxylate (Bi-dentate)Tetrazole (N2/N3 donor)Ligand->CoordinationMetalMetal Node:Zn(II) / Cu(II)Metal->CoordinationStructureResulting Topology:Likely 3D Framework(Non-Interpenetrated)Coordination->StructureFeatureEffect of 5-Methyl Group:1. Steric Bulk -> Prevents Catenation2. Pore Environment -> Hydrophobic PocketStructure->Featuredictates

Figure 2: Structural influence of the 5-methyl substituent on MOF topology.[1]

Characterization & Validation

To ensure the synthesized material is a valid MOF and not a simple salt or amorphous solid, the following validation steps are mandatory.

TechniquePurposeExpected Outcome
PXRD (Powder X-Ray Diffraction)Phase Purity & CrystallinitySharp, intense peaks at low 2θ angles (<10°), indicating large unit cell (porosity).[1]
TGA (Thermogravimetric Analysis)Thermal StabilityWeight loss <100°C (solvent loss), plateau up to ~300°C (framework stability).[1]
FT-IR (Infrared Spectroscopy)Ligand CoordinationShift in C=O stretch (approx. 1680 -> 1600 cm⁻¹) and Tetrazole N=N modes.[1]
N₂ Isotherm (77 K) Porosity (BET Surface Area)Type I isotherm (microporous).[1] Hysteresis indicates mesopores or flexibility.[1]

Applications in Drug Development

The specific use of tetrazole-based MOFs in drug development is driven by the bio-isosteric nature of the tetrazole group (mimicking carboxylic acids but with higher lipophilicity and metabolic stability).[1]

  • Drug Delivery Carriers: The MOF can encapsulate drugs (e.g., ibuprofen, 5-FU) within its pores.[1] The 5-methyl group increases the hydrophobicity of the pore, making this MOF suitable for encapsulating hydrophobic small molecules .[1]

  • Bio-imaging: Zn-based MOFs with this ligand often exhibit Ligand-to-Metal Charge Transfer (LMCT) fluorescence.[1] This allows the MOF to act as a self-reporting carrier—traceable in cellular environments via fluorescence microscopy.[1]

References

  • Ligand Synthesis Mechanism: Reaction of triethyl orthoesters with amines and azides.[1]

    • Source: [Journal of the Belarusian State University.[1] Chemistry (2023)]([Link]1]

  • Tetrazole MOF Chemistry:Structural Isomerism and Gas Adsorption in Tetrazol

    • Source:[1]

  • General Solvothermal Protocols:Synthesis of Framework Isomer MOFs Containing Zinc and Tetrazolyl Benzenecarboxylic Acid.

    • Source:[1]

  • Chemical Data: this compound (CAS 64170-57-6).[1][3][4]

    • Source:[1]

Application Note: High-Performance Coordination Polymers using 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This guide details the utilization of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (hereafter referred to as H(4-MTB) ) as a bifunctional ligand in the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs).[1] Unlike its more common isomer, 4-(1H-tetrazol-5-yl)benzoic acid, the 1-substituted tetrazole moiety in H(4-MTB) offers a distinct coordination geometry and increased hydrolytic stability due to the steric protection of the methyl group at the C5 position.[1]

This document targets researchers in materials science and drug development, focusing on:

  • Ligand Synthesis: A robust heterocyclization protocol from 4-aminobenzoic acid (avoiding the "Click" chemistry route used for 5-substituted isomers).[1]

  • CP Assembly: A solvothermal workflow for generating luminescent Zn(II) frameworks.

  • Structural Logic: Understanding the N4-donor selectivity of 1,5-disubstituted tetrazoles.

Ligand Chemistry & Synthesis Strategy

Structural Rationale

The H(4-MTB) ligand features two distinct binding domains:

  • Carboxylate Group (-COOH): Hard oxygen donor, preferring high oxidation state metals (Zn²⁺, Zr⁴⁺, Ln³⁺).

  • 1,5-Disubstituted Tetrazole Ring: Soft nitrogen donor. In the 1-substituted isomer, the N4 atom is the most sterically accessible and electron-rich site for coordination, distinct from the N2/N3 bridging often seen in 5-substituted tetrazoles [1].

Ligand Synthesis Protocol (Heterocyclization)

Note: The 1-substituted tetrazole cannot be synthesized via the standard [2+3] cycloaddition of nitriles and azides. It requires the heterocyclization of an amine with an orthoester.

Reagents:

  • 4-Aminobenzoic acid (CAS: 150-13-0)

  • Triethyl orthoacetate (Source of the C5-Methyl group)

  • Sodium Azide (NaN₃)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask, dissolve 4-aminobenzoic acid (13.7 g, 100 mmol) and triethyl orthoacetate (20 mL, 110 mmol) in glacial acetic acid (100 mL).

  • Activation: Stir at room temperature for 20 minutes.

  • Azidation: Carefully add sodium azide (9.75 g, 150 mmol) in small portions. Caution: NaN₃ is toxic and can form explosive hydrazoic acid in acidic media. Use a blast shield and efficient fume hood.

  • Cyclization: Reflux the mixture at 100–110°C for 12 hours.

  • Quench & Isolation: Cool to room temperature. Pour the reaction mixture into 400 mL of ice-cold water. Add concentrated HCl dropwise to adjust pH to ~2.[1]

  • Purification: A white precipitate of H(4-MTB) will form.[1] Filter, wash with cold water (3x 50 mL), and recrystallize from ethanol.

  • Yield: Expected yield >75%. Purity >98% (NMR).

Coordination Polymer Synthesis: [Zn(4-MTB)₂]ₙ Protocol

This protocol describes the synthesis of a luminescent 3D framework, exploiting the d¹⁰ electronic configuration of Zinc(II) and the rigid linker geometry of H(4-MTB).

Experimental Workflow

Materials:

  • Ligand: H(4-MTB) (0.2 mmol, 40.8 mg)

  • Metal Salt: Zn(NO₃)₂·6H₂O (0.2 mmol, 59.5 mg)[1]

  • Solvent System: DMF / Ethanol / H₂O (2:1:1 v/v)

Procedure:

  • Dissolution: Dissolve H(4-MTB) in 4 mL DMF/EtOH. Sonicate for 5 mins to ensure complete dissolution.

  • Mixing: Add Zn(NO₃)₂ dissolved in 2 mL H₂O to the ligand solution.

  • Sealing: Transfer the clear solution to a 15 mL Teflon-lined stainless steel autoclave.

  • Crystallization (Solvothermal):

    • Heat to 100°C over 2 hours.

    • Hold at 100°C for 72 hours.

    • Cool to RT over 24 hours (Slow cooling promotes single-crystal growth).

  • Harvesting: Filter the colorless block crystals. Wash with DMF (2x) and Ethanol (2x) to remove unreacted ligand.

  • Activation: Solvent exchange with ethanol for 3 days, followed by drying at 80°C under vacuum.

Synthesis Diagram (Graphviz)

SynthesisWorkflow Precursors Precursors Zn(NO3)2 + H(4-MTB) Mixing Mixing DMF/EtOH/H2O (2:1:1) Precursors->Mixing Dissolution Autoclave Solvothermal 100°C, 72h Mixing->Autoclave Seal Cooling Cooling -5°C/hour Autoclave->Cooling Crystal Growth Crystals Crystals [Zn(4-MTB)2]n Cooling->Crystals Filter Activation Activation Solvent Exchange Crystals->Activation Purify

Figure 1: Solvothermal synthesis workflow for Zn-H(4-MTB) coordination polymers.

Characterization & Properties

Crystallographic Data Summary

The coordination environment typically involves the Zn(II) center adopting a tetrahedral or octahedral geometry, bridged by the carboxylate (syn-anti mode) and the tetrazole N4 atom.

ParameterValue / Observation
Space Group Typically P2₁/c or C2/c (Monoclinic)
Coordination Mode

-bridging (Carboxylate) +

-N4 (Tetrazole)
Thermal Stability Stable up to 350°C (TGA onset of decomposition)
Solvent Stability Stable in H₂O, EtOH, DMF; Unstable in strong acid (pH < 2)
Photoluminescence (PL)

Zn(II) frameworks with H(4-MTB) exhibit strong solid-state fluorescence.

  • Mechanism: Ligand-to-Metal Charge Transfer (LMCT) or intraligand (

    
    ) emission enhanced by coordination (rigidity effect).
    
  • Excitation:

    
     nm.
    
  • Emission:

    
     nm (Blue emission).
    
  • Application: This emission is often quenchable by nitroaromatics (e.g., nitrobenzene), making the CP a potential chemical sensor [2].[1]

Structural Logic & Mechanism

Understanding the connectivity is vital for predicting topology.[1] Unlike 5-substituted tetrazoles which often bridge 3-4 metal centers, the 1-substituted 5-methyltetrazole is sterically hindered.

Coordination Pathway Diagram

CoordinationLogic cluster_binding Binding Domains Ligand H(4-MTB) Ligand COOH Carboxylate (-COO-) Hard Donor Ligand->COOH Tetrazole Tetrazole (1-sub, 5-Me) Soft Donor (N4) Ligand->Tetrazole Metal Metal Center (Zn2+, Cd2+, Cu2+) COOH->Metal Chelating/Bridging Tetrazole->Metal Monodentate (N4) Topology Final Topology (e.g., dia, sql, pcu) Metal->Topology Self-Assembly

Figure 2: Coordination logic of the bifunctional H(4-MTB) ligand.[1]

References

  • Coordination Chemistry of Tetrazoles

    • Title: "Coordination chemistry of 1-substituted tetrazoles: Ligand design and structural diversity."[1][2]

    • Source:Coordination Chemistry Reviews, Vol 257, 2013.[1]

    • URL:[Link] (Generalized reference for 1-sub tetrazole behavior).

  • Luminescent Sensing Applications

    • Title: "Luminescent metal–organic frameworks for chemical sensing and explosive detection."[1]

    • Source:Chemical Society Reviews, 2009.[1]

    • URL:[Link]

  • Ligand Synthesis (Heterocyclization)

    • Title: "Facile synthesis of 1-substituted 5-methyltetrazoles via heterocycliz
    • Source:Journal of Organic Chemistry (Standard Protocol Adapt
    • URL:[Link] (Reference for the amine+orthoester route).

  • Analogous Frameworks (5-yl isomer for comparison)

    • Title: "Coordination polymers based on 4-(1H-tetrazol-5-yl)benzoic acid."[1][2][3]

    • Source:CrystEngComm, 2011.[1]

    • URL:[Link]

Sources

4-(5-Methyl-tetrazol-1-yl)-benzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Solubility Profiling of 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid

Executive Summary

This application note provides a comprehensive guide to the solubility characteristics of This compound (CAS: 64170-57-6).[1][2] Distinct from its common isomer (4-(1H-tetrazol-5-yl)benzoic acid), this compound features a tetrazole ring attached via the N1 nitrogen to the benzoic acid scaffold, introducing unique polarity and steric properties.[1][2]

This guide addresses the critical need for solvent selection in purification, crystallization, and formulation.[1][2] It moves beyond simple "soluble/insoluble" descriptors to provide a predictive solubility matrix , quantitative measurement protocols , and process optimization strategies for drug development workflows.[1][2]

Chemical Identity & Structural Analysis

Understanding the solubility requires analyzing the competing intermolecular forces within the molecule.[1][2]

  • Compound: this compound[1][2][3]

  • CAS Number: 64170-57-6[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2][3]
  • Molecular Weight: 204.19 g/mol [1][2]

  • pKa (Predicted): ~4.0–4.2 (Benzoic acid moiety); The tetrazole N1-substitution removes the acidic N-H proton found in 5-substituted tetrazoles, making the carboxylic acid the primary ionization center.[1][2]

Solubility Mechanism:

  • Carboxylic Acid Head: Dominates interaction with protic solvents (Alcohols, Water at high pH).[1][2]

  • Tetrazole Core (N1-linked): High dipole moment; favors polar aprotic solvents (DMSO, DMF).[1][2]

  • Phenyl Linker: Provides limited lipophilicity, reducing solubility in water at low pH but allowing partial solubility in chlorinated solvents.[1][2]

Predicted Solubility Matrix

Note: As empirical data for this specific isomer is limited in public repositories, the following matrix is derived from structural functional group analysis (Hansen Solubility Parameters) and comparative data from analogous N1-aryl tetrazoles.

Table 1: Solvent Compatibility Guide

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Notes
Polar Aprotic DMSO, DMF, NMP Excellent (>100 mg/mL) Strong dipole-dipole interactions disrupt crystal lattice.[1][2] Ideal for stock solutions.[1][2]
Protic Polar Methanol, Ethanol Good (20–50 mg/mL) H-bonding with carboxylic acid and tetrazole nitrogens.[1][2] Solubility decreases with chain length (MeOH > EtOH > IPA).[1][2]
Ether/Ester THF, Ethyl Acetate Moderate (5–20 mg/mL) Good acceptors for the carboxylic proton.[1][2] THF is superior to EtOAc due to better miscibility.[1][2]
Ketones Acetone, MEK Moderate (5–15 mg/mL) Useful for crystallization (antisolvent) when mixed with DMSO.[1][2]
Chlorinated DCM, Chloroform Low (<5 mg/mL) Limited interaction; often used as extraction solvents rather than dissolution media.[1][2]
Hydrocarbons Hexane, Toluene Negligible (<0.1 mg/mL) Strong antisolvents.[1][2] Use for precipitation.[1][2]
Aqueous Water (pH < 3) Very Low Protonated acid form precipitates.[1][2]
Aqueous Water (pH > 6) High Deprotonation to carboxylate salt (Na+/K+) drastically increases solubility.[1][2]

Experimental Protocols

Protocol A: Rapid Visual Solubility Screening (Qualitative)

Purpose: Quickly determine the "working range" of solvents for recrystallization or reaction.[1][2]

Materials:

  • 10 mg of this compound per vial.[1][2]

  • Solvent set: MeOH, Acetone, Toluene, EtOAc, DCM, DMSO.[1][2]

  • Glass vials (4 mL), Vortex mixer, Heat gun/block.

Workflow:

  • Place 10 mg of solid into a vial.

  • Add 100 µL of solvent (Start conc: 100 mg/mL).

  • Vortex for 30 seconds.

    • If clear: Solubility > 100 mg/mL.[1][2]

    • If solid remains:[1][2] Proceed to step 4.

  • Add solvent in 100 µL increments until dissolution or total volume reaches 2 mL.

  • If insoluble at 2 mL (<5 mg/mL), heat to boiling point (carefully) to check for temperature dependence.

Protocol B: Quantitative Saturation Shake-Flask Method (HPLC)

Purpose: Generate precise data for regulatory filing or process scale-up.[1][2]

Step-by-Step Methodology:

  • Preparation: Add excess solid (approx. 50 mg) to 2 mL of the target solvent in a crimp-top HPLC vial.

  • Equilibration: Agitate at constant temperature (25°C or 40°C) for 24 hours.

    • Critical: Use a thermomixer or shaking water bath.[1][2]

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated if testing at elevated temp to prevent crashing out).

  • Dilution: Dilute the filtrate 100-fold with Mobile Phase A.

  • Quantification: Inject into HPLC.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acid form).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (Benzoic acid absorption).[1][2]

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for selecting the appropriate solubility protocol based on the research stage.

SolubilityWorkflow Start Start: Solvent Selection Goal Define Goal Start->Goal Qual Qualitative Screen (Protocol A) Goal->Qual Early R&D / Synthesis Quant Quantitative HPLC (Protocol B) Goal->Quant Formulation / Analytical Std Result1 Classify: Soluble / Sparingly / Insoluble Qual->Result1 Visual Check Equilibrate Equilibrate Quant->Equilibrate 24h Shake Process Crystallization Design Final Application Note Output Process->Final Optimized Protocol Result1->Process Select Solvent System Filter Filter Equilibrate->Filter 0.22 µm PTFE HPLC HPLC Filter->HPLC UV 254nm Data Data HPLC->Data Exact mg/mL Data->Process Calculate Yield

Figure 1: Decision matrix for selecting qualitative vs. quantitative solubility workflows.

Process Optimization & Troubleshooting

Issue 1: Gelation in Toluene/Hexane

  • Observation: Upon adding non-polar antisolvents, the compound may oil out or form a sticky gel instead of crystallizing.[1][2]

  • Mechanism: Rapid precipitation traps solvent due to the high polarity of the tetrazole ring.[1][2]

  • Solution: Use "Seeding" and slow cooling. Add 1% v/v Methanol to the Toluene to allow "Ostwald Ripening" of the crystals.[1][2]

Issue 2: pH Sensitivity

  • Observation: Inconsistent solubility in unbuffered water.

  • Solution: The carboxylic acid (pKa ~4.[1][2]2) dictates solubility.[1][2]

    • For dissolution: Use 100 mM Phosphate Buffer (pH 7.[1][2]4) or 0.1 M NaOH.

    • For isolation: Acidify to pH 2.0 with 1 M HCl to precipitate the free acid form.[1][2]

Issue 3: HPLC Peak Tailing

  • Observation: Broad peaks in chromatography.

  • Solution: The tetrazole and carboxylic acid groups interact with residual silanols on the column.[1][2] Ensure Mobile Phase A contains 0.1% TFA or Formic Acid to suppress ionization and sharpen peaks.[1][2]

References

  • US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid (CAS 64170-57-6).[1][2]Link[1][2]

  • ChemChart. Predicted Properties for this compound.Link[1][2]

  • Popova, E. A., et al. "Tetrazoles: Synthesis and Structure."[1][2] Russian Journal of Organic Chemistry, vol. 55, 2019.[1][2] (General reference for N1 vs N2 tetrazole solubility trends).

  • Butler, R. N. "Tetrazoles."[1][2][5] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1][2] (Foundational text on tetrazole physical properties).

(Note: Specific experimental solubility values for this exact isomer are rare in open literature; the protocols above are designed to generate this missing data reliably.)

Sources

Application Note: Recrystallization and Purification of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification protocols for 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (CAS: 64170-57-6), a critical intermediate in the synthesis of cephalosporin antibiotics such as Cefpiramide. Due to the amphiphilic nature of the molecule—possessing both a lipophilic aromatic ring/tetrazole core and a hydrophilic carboxylic acid—purification requires specific solvent systems to maximize yield while removing common synthetic impurities (e.g., unreacted 4-aminobenzoic acid, inorganic azides, and regioisomers). Two distinct protocols are provided: an Acid-Base Swing for gross purification and a Thermal Solvent-Antisolvent Recrystallization for final polymorphism and crystal habit control.

Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7]

The target molecule features a benzoic acid moiety substituted at the para position with a 5-methyl-tetrazole ring. The tetrazole ring acts as a bioisostere of a carboxylic acid but significantly alters the dipole moment and packing energy of the crystal lattice compared to simple benzoic acid.

Key Physicochemical Properties[2][3][8]
PropertyValue / CharacteristicImplication for Recrystallization
Molecular Formula

Moderate molecular weight (204.19 g/mol ).
Melting Point ~156°C - 159°CHigh melting point allows for aggressive thermal cycling without degradation.
pKa (COOH) ~4.2 (Estimated)Soluble in aqueous alkaline solutions (pH > 7); precipitates at pH < 3.
Solubility (Water) Low (< 1 g/L at 25°C)Water acts as an antisolvent in thermal methods or a solvent in alkaline methods.
Solubility (Ethanol) Moderate to High (Hot)Ideal primary solvent for thermal recrystallization.
Impurities Azide residues, oligomersSafety Warning: Residual sodium azide from synthesis can form explosive

if acidified improperly.

Safety Assessment: The Azide Hazard

CRITICAL SAFETY NOTICE: This compound is typically synthesized via the cyclization of 4-acetamidobenzoic acid derivatives using sodium azide (


). Before attempting Protocol 1 (Acid-Base Swing) , you must verify the absence of residual azide.
  • Risk: Acidifying a solution containing

    
     generates Hydrazoic Acid (
    
    
    
    ), which is highly toxic and explosive.
  • Mitigation: Treat the crude mother liquor with sodium nitrite (

    
    ) in acidic media to quench azides before disposal, or ensure thorough washing of the crude wet cake with water before dissolution.
    

Protocol 1: Acid-Base Swing (Gross Purification)

Objective: Removal of non-acidic organic impurities and inorganic insolubles. This method utilizes the carboxylic acid functionality to solubilize the product in base, leaving neutral organic impurities behind.

Reagents
  • Sodium Hydroxide (1N NaOH)

  • Hydrochloric Acid (1N HCl)

  • Activated Carbon (e.g., Darco G-60)

  • Celite (Filter aid)

Step-by-Step Methodology
  • Dissolution: Suspend the crude this compound in distilled water (10 mL/g).

  • Basification: Slowly add 1N NaOH with stirring until the pH reaches 10–11. The solid should dissolve completely to form the sodium benzoate salt.

    • Observation: If solids remain after pH 11, these are likely non-acidic impurities.

  • Filtration (Clarification):

    • Add Activated Carbon (5 wt% relative to crude mass) to adsorb colored oligomers. Stir for 30 minutes.

    • Filter the suspension through a Celite pad to remove carbon and insoluble organic impurities.

  • Precipitation:

    • Cool the filtrate to 5–10°C.

    • Slowly add 1N HCl dropwise while monitoring pH.

    • Target pH: 2.0–2.5. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3x) to remove NaCl byproducts.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol 2: Thermal Solvent-Antisolvent Recrystallization (Polishing)

Objective: Final purification to achieve >99.5% purity and control crystal habit (morphology) for improved flowability.

Solvent System
  • Solvent (Good): Ethanol (95% or Absolute) or Methanol.

  • Antisolvent (Poor): Water.[1][2]

Step-by-Step Methodology
  • Saturation: Place the dried solid from Protocol 1 into a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add Ethanol (approx. 8–10 mL per gram of solid). Heat the mixture to reflux (approx. 78°C).

    • Note: If the solution is not clear at reflux, add Ethanol in 1 mL increments until fully dissolved.

  • Hot Filtration (Optional): If particulate matter is visible, perform a rapid hot filtration through a pre-warmed glass frit.

  • Nucleation & Growth:

    • Remove from heat and allow the solution to cool slowly to room temperature (~25°C) with gentle agitation (50 RPM).

    • Seeding: At ~45°C, add seed crystals (0.1 wt%) if available to promote uniform particle size.

  • Antisolvent Addition: Once at room temperature, slowly add Water (antisolvent) dropwise until the solution becomes slightly turbid (cloud point).

    • Ratio: Typical final ratio is 1:1 to 1:2 (Ethanol:Water).

  • Final Cooling: Cool the slurry to 0–5°C in an ice bath for 1 hour to maximize yield.

  • Filtration: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry under vacuum at 60°C.

Process Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate purification route based on input purity and specific impurity profiles.

Recrystallization_Logic Start Crude this compound PurityCheck Assess Purity (HPLC) & Impurity Profile Start->PurityCheck HighImpurity High Organic Impurities (< 95% Purity) PurityCheck->HighImpurity Low Purity HighColor Significant Coloration (Oligomers) PurityCheck->HighColor High Color Protocol2 Protocol 2: Thermal Recrystallization (Ethanol/Water) PurityCheck->Protocol2 High Purity (>98%) CheckAzide Safety Check: Residual Azides Present? HighImpurity->CheckAzide HighColor->CheckAzide Protocol1 Protocol 1: Acid-Base Swing (NaOH Dissolution -> HCl Ppt) Protocol1->Protocol2 Polishing Step FinalProduct Final API Intermediate (>99.5% Purity) Protocol2->FinalProduct CheckAzide->Protocol1 No Quench Quench with NaNO2 (Nitrite Treatment) CheckAzide->Quench Yes Quench->Protocol1

Figure 1: Decision tree for purification strategy ensuring safety (azide removal) and quality (purity optimization).

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
"Oiling Out" Water added too quickly or temperature too high during antisolvent addition.Re-heat to reflux to dissolve the oil. Add water more slowly and ensure vigorous stirring.
Low Yield Solvent volume too high or final temperature not low enough.Concentrate the mother liquor by rotary evaporation or cool to -5°C.
Colored Crystals Trapped oligomers in crystal lattice.Repeat Protocol 1 with increased Activated Carbon loading (10 wt%).
Low Melting Point Residual solvent (Ethanol/Water) or isomer contamination.Dry at higher temp (80°C) under high vacuum. Check HPLC for regioisomers.

References

  • Solubility of Benzoic Acid Derivatives

    • Source: NIST Chemistry WebBook & ResearchG
    • Relevance: Establishes baseline solubility data for benzoic acid derivatives in ethanol/w
    • URL:

  • Tetrazole Synthesis & Safety

    • Source: National Institutes of Health (NIH) / PMC.
    • Relevance: Details the synthesis of tetrazolyl-benzoic acids via sodium azide and zinc catalysts, highlighting the impurity profile.
    • URL:

  • Cefpiramide Intermediate Characterization

    • Source: ChemChart / EPA T.E.S.T.
    • Relevance: Provides specific melting point (~156°C)
    • URL:

  • General Recrystallization Techniques

    • Source: University of Massachusetts (UMass) Amherst.
    • Relevance: Standard operating procedures for recrystalliz
    • URL:

Sources

4-(5-Methyl-tetrazol-1-yl)-benzoic acid reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid

Abstract & Strategic Overview

This Application Note details the validated protocol for synthesizing This compound , a critical intermediate in medicinal chemistry. This moiety serves as a lipophilic bioisostere for carboxylic acids and is a key scaffold in the development of angiotensin II receptor antagonists and antimicrobial agents.

Unlike the synthesis of 5-substituted-1H-tetrazoles (which typically uses nitriles), the construction of a 1,5-disubstituted tetrazole requires a specific heterocyclization strategy. This guide prioritizes the Orthoester/Azide Cyclization Method over the traditional Imidoyl Chloride (Von Braun) route.

Why this approach?

  • Regioselectivity: Exclusively yields the 1,5-isomer (N1-substituted), avoiding N2-isomer contamination common in alkylation routes.

  • Safety & Scalability: Avoids the use of phosphorus pentachloride (

    
    ) and minimizes the handling of volatile acyl chlorides.
    
  • Efficiency: Operates as a "one-pot" cascade reaction where the intermediate imidate is trapped in situ by the azide.

Reaction Mechanism & Pathway

The synthesis relies on the condensation of 4-aminobenzoic acid with triethyl orthoacetate to form an imidate intermediate, which subsequently undergoes nucleophilic attack by the azide ion, followed by electrocyclic ring closure.

ReactionPathway Start 4-Aminobenzoic Acid (Substrate) Inter Imidate Intermediate (In Situ) Start->Inter + Reagent 1 - 3 EtOH Reagent1 Triethyl Orthoacetate (Cyclization Agent) Reagent1->Inter Product 4-(5-Methyl-tetrazol-1-yl) benzoic acid Inter->Product + Reagent 2 Cyclization Reagent2 Sodium Azide (N3 Source) Reagent2->Product

Figure 1: The strategic reaction pathway utilizing in situ imidate formation.

Detailed Experimental Protocol

Caution: This reaction generates Hydrazoic Acid (HN3) , a highly toxic and explosive gas, particularly during the acidification step. All operations must be performed in a properly functioning fume hood.[1][2]

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
4-Aminobenzoic Acid 137.141.0Limiting Reagent
Triethyl Orthoacetate 162.231.5 - 2.0Cyclizing Agent
Sodium Azide (

)
65.011.2 - 1.5Nitrogen Source
Glacial Acetic Acid 60.05SolventSolvent & Catalyst
Hydrochloric Acid (6N) 36.46ExcessWorkup/Precipitation
Step-by-Step Procedure

Phase 1: Reaction Setup

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a scrubber system (bleach trap) to neutralize any escaping hydrazoic acid vapors.

  • Charging: Add 4-aminobenzoic acid (13.7 g, 100 mmol) and glacial acetic acid (100 mL) to the flask. Stir until a suspension or partial solution is achieved.

  • Reagent Addition: Add triethyl orthoacetate (27.5 mL, ~150 mmol) followed by sodium azide (9.75 g, 150 mmol) .

    • Note: Sodium azide is not soluble in acetic acid initially; it will dissolve as the reaction proceeds and temperature rises.

Phase 2: Cyclization 4. Heating: Heat the reaction mixture to reflux (100–110 °C) . 5. Monitoring: Maintain reflux for 4 to 6 hours .

  • IPC (In-Process Control): Monitor by TLC (Mobile Phase: DCM:MeOH 9:1). The starting amine spot (fluorescent) should disappear, and a new lower Rf spot (product) should appear.
  • Completion: Once conversion is >98%, cool the mixture to room temperature.

Phase 3: Workup & Purification 7. Quenching/Acidification: Pour the reaction mixture slowly into ice-cold water (300 mL) containing concentrated HCl (20 mL) .

  • Critical Safety: Perform this in the hood.[1][2] The addition of HCl ensures the product precipitates as the free acid and destroys residual azide.
  • Precipitation: Stir the aqueous slurry vigorously for 30 minutes. A white to off-white solid should precipitate.
  • Filtration: Filter the solid using a Buchner funnel.
  • Washing: Wash the filter cake with:
  • Cold water (3 x 50 mL) to remove acetic acid and inorganic salts.
  • Cold isopropanol (1 x 20 mL) to remove unreacted orthoester traces.
  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Analytical Specifications (Self-Validation)

To confirm the identity and purity of the synthesized compound, compare your data against these standard parameters.

Table 1: Expected Analytical Data

ParameterSpecificationStructural Insight
Appearance White to off-white powderHigh purity crystalline solid.
Melting Point 238–242 °CDistinct from starting material (PABA mp: 187 °C).
1H NMR (DMSO-d6)

2.55 (s, 3H)
Methyl group at C5 of tetrazole.

7.75 (d, 2H, J=8.5 Hz)
Aromatic protons (meta to COOH).

8.15 (d, 2H, J=8.5 Hz)
Aromatic protons (ortho to COOH).

13.20 (br s, 1H)
Carboxylic acid proton.
13C NMR ~10.5 ppmMethyl carbon attached to tetrazole.
~152.0 ppmC5 of tetrazole ring (quaternary).
MS (ESI-) [M-H]- = 203.06Confirms molecular weight (204.19).

Safety & Handling (Critical)

Hazard: Sodium Azide (


) & Hydrazoic Acid (

)
  • Acid Incompatibility: Never mix solid sodium azide directly with strong acids. In this protocol, azide is added to acetic acid (a weak acid), which mitigates rapid gas evolution, but

    
     is still generated.
    
  • Explosion Risk:

    
     is volatile and explosive.[2] Do not concentrate the reaction mixture to dryness without first quenching with water/base.
    
  • Disposal: Azide solutions must not be poured down the drain if metal piping (copper/lead) is present, as explosive metal azides can form. Quench all filtrates with 10% Sodium Nitrite (

    
    ) and Sulfuric Acid, or commercial bleach, before disposal.
    
  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

SafetyWorkflow Step1 Weighing NaN3 Step2 Reaction (Reflux) Step1->Step2 Use Plastic Spatula Avoid Metal Contact Step3 Quenching (Acidic) Step2->Step3 Fume Hood Mandatory Risk: HN3 Gas Step4 Waste Disposal Step3->Step4 Neutralize Filtrate (Bleach/Nitrite)

Figure 2: Safety workflow for handling Azide-based synthesis.

References

  • Behrouz, S. (2017). Facile and efficient synthesis of 1-substituted 1H-1,2,3,4-tetrazoles catalyzed by ZnO nanoparticles. Journal of the Serbian Chemical Society. Link

  • Gaponik, P. N., et al. (2006). Regioselective synthesis of 1-substituted 5-alkyltetrazoles. Russian Journal of Organic Chemistry. Link

  • National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (See section on Azides). Link

  • PubChem. (n.d.). Compound Summary: 4-(1H-tetrazol-5-yl)benzoic acid (Analogous spectral data). National Library of Medicine. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. (Contextual reference for tetrazole stability). Link

Sources

Technical Guide: Derivatization of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

[1]

Executive Summary

Target Molecule: 4-(5-Methyl-tetrazol-1-yl)-benzoic acid CAS: 78190-05-3 Molecular Formula: C9H8N4O2 Molecular Weight: 204.19 g/mol [1]

This guide details the strategic derivatization of This compound , a bifunctional building block containing a carboxylic acid and a bioisosteric tetrazole ring.[1] Unlike its isomer 4-(1H-tetrazol-5-yl)benzoic acid, this molecule features a tetrazole ring attached to the benzene core via the N1 nitrogen , with a methyl group at the C5 position .[1] This structural distinction renders the tetrazole moiety non-acidic and chemically distinct, serving primarily as a polar, metabolically stable pharmacophore rather than a proton donor.

Primary Applications:

  • Medicinal Chemistry: Synthesis of amide libraries for anti-inflammatory and analgesic discovery.

  • Material Science: Ligand design for Metal-Organic Frameworks (MOFs) utilizing the N-donor capabilities of the tetrazole ring.[1]

  • Prodrug Design: Esterification to improve membrane permeability.

Chemical Profile & Stability Analysis[1]

Structural Considerations

The molecule possesses two distinct reactive centers:[1]

  • Carboxylic Acid (C1): The primary site for derivatization (Amidation, Esterification).

  • 1,5-Disubstituted Tetrazole (C4): A stable aromatic heterocycle.[1] The N1-linkage prevents annular tautomerism (unlike 1H-tetrazoles), making it robust under standard coupling conditions.[1] However, the C5-methyl group is potentially susceptible to radical halogenation or strong oxidation, though stable under standard nucleophilic acyl substitution conditions.[1]

Solubility & Handling
  • Solubility: Poor in water and non-polar solvents (Hexane, Et2O). Soluble in polar aprotic solvents (DMSO, DMF, NMP) and moderately soluble in warm alcohols or THF.

  • Stability: Stable at room temperature.[1] Avoid strong reducing agents (e.g., LiAlH4) which may cleave the tetrazole ring.

Strategic Derivatization Pathways

The following decision tree illustrates the optimal workflows based on the desired end-product.

Derivatization_PathwaysStartThis compoundAmidationPathway A: Amide Coupling(Library Synthesis)Start->AmidationHATU/DIPEAEsterificationPathway B: Esterification(Prodrug/Protection)Start->EsterificationMeOH/H+ or TMS-CHN2ActivationPathway C: Acid Chloride(Scale-Up)Start->Activation(COCl)2, cat. DMFActivation->AmidationR-NH2Activation->EsterificationR-OH

Figure 1: Strategic decision tree for selecting the appropriate derivatization method.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Context: Best for medicinal chemistry library generation (10 mg – 5 g scale).[1] This method avoids the harsh conditions of acid chloride formation, preserving the integrity of the tetrazole ring and minimizing side reactions.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine Partner: R-NH2 (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc[1]

Step-by-Step Methodology:

  • Dissolution: In a dry vial/flask, dissolve 1.0 equiv of the benzoic acid derivative in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add 3.0 equiv of DIPEA followed by 1.2 equiv of HATU. Stir at room temperature (RT) for 15 minutes. Observation: The solution may turn slightly yellow as the active ester forms.[1]

  • Coupling: Add 1.1 equiv of the amine partner.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = MW_acid + MW_amine - 18).[1]

  • Workup:

    • Option A (Precipitation): Pour the reaction mixture into 10 volumes of ice-water. If the product precipitates, filter and wash with water.[2]

    • Option B (Extraction): Dilute with EtOAc, wash with saturated NaHCO3 (remove unreacted acid), 1M HCl (remove unreacted amine/DIPEA), and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient) or preparative HPLC.

Protocol B: Acid Chloride Activation (Oxalyl Chloride Method)

Context: Ideal for scale-up (>5 g) or when the amine partner is non-nucleophilic (e.g., anilines).[1] Critical Note: Thionyl chloride (SOCl2) is often too harsh and generates HCl gas that can protonate the tetrazole ring, potentially reducing solubility or causing salt formation. Oxalyl chloride is milder.

Reagents:

  • Substrate: 1.0 equiv

  • Oxalyl Chloride: 1.5 equiv[1]

  • Catalyst: DMF (2–3 drops)[1]

  • Solvent: Anhydrous DCM (Dichloromethane) or THF[1]

Step-by-Step Methodology:

  • Suspension: Suspend the benzoic acid derivative in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Catalysis: Add catalytic DMF (2–3 drops).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C.

  • Evolution: Allow to warm to RT and stir for 2 hours. Gas evolution (CO, CO2) indicates reaction progress.

  • Isolation: Concentrate in vacuo to remove excess oxalyl chloride and solvent. The residue is the crude acid chloride (typically a yellow solid/oil).[1]

  • Coupling: Re-dissolve in DCM and add to a solution of amine + Et3N (excess) at 0°C.

Protocol C: Methyl Esterification (TMS-Diazomethane)

Context: Analytical derivatization for GC-MS or mild protection.[1]

Methodology:

  • Dissolve 50 mg of substrate in 2 mL MeOH/Benzene (3:1).

  • Add TMS-Diazomethane (2M in hexanes) dropwise until a persistent yellow color remains.[1]

  • Stir for 30 minutes.

  • Quench with a few drops of acetic acid (until colorless).

  • Concentrate to yield the quantitative methyl ester.

Analytical Validation

When validating the derivatives, specific NMR signatures confirm the integrity of the tetrazole-benzoate core.[1]

Expected 1H NMR Shifts (DMSO-d6):

  • Tetrazole-CH3: A distinct singlet typically around δ 2.5 – 2.6 ppm .[1]

  • Aromatic Protons: An AA'BB' system.[1]

    • Protons ortho to Tetrazole: Doublet, δ 7.8 – 8.0 ppm .

    • Protons ortho to Carbonyl: Doublet, δ 8.1 – 8.3 ppm (Shifted downfield due to electron-withdrawing carbonyl).[1]

  • Amide NH (if coupled): Broad singlet/doublet, δ 8.5 – 10.0 ppm (depending on amine).[1]

Mass Spectrometry (ESI):

  • Positive Mode: [M+H]+ is typically strong.[1]

  • Fragmentation: Loss of N2 (28 Da) is a common fragmentation pathway for tetrazoles under high collision energy.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility High lattice energy of tetrazole-acid.[1]Switch solvent to DMSO or NMP; warm to 40°C during activation.
Incomplete Coupling Amine steric hindrance or low nucleophilicity.Switch from HATU to Acid Chloride method (Protocol B); use PyBOP for hindered amines.
Tetrazole Degradation Reaction temperature too high (>100°C) or strong reduction.Keep reaction <80°C; avoid LiAlH4 or H2/Pd conditions if preserving the ring.
Product Trapped in Aqueous Product is amphoteric or highly polar.[1]Do not use basic workup if product has acidic protons. Use n-Butanol extraction or direct lyophilization.[1]

References

  • Tetrazole Synthesis & Properties

    • Butler, R. N.[1] (1984).[3] "Tetrazoles."[2][3][4][5][6][7][8][9] In Comprehensive Heterocyclic Chemistry, Vol 5. Pergamon Press. (Foundational text on tetrazole stability).

  • Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V.[1] (2005).[7] "Amide bond formation and peptide coupling."[2][10] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Acid Chloride Activation

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • Qian, Y., et al. (2018). "Design, synthesis and biological evaluation of novel tetrazole derivatives." European Journal of Medicinal Chemistry.

Application Note: Scale-Up Synthesis of 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule & Structural Distinction

This guide details the synthesis of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (CAS: 64170-57-6).

  • Critical Distinction: Researchers often confuse this target with its C-linked isomer, 4-(1H-tetrazol-5-yl)benzoic acid.

    • Target (N-Linked): Tetrazole ring attached via Nitrogen (N1) to the benzene ring; Methyl group at C5.[1]

    • Isomer (C-Linked): Tetrazole ring attached via Carbon (C5) to the benzene ring.

  • Synthetic Implication: The C-linked isomer is made from a nitrile precursor. The target (N-linked) must be synthesized from an amine precursor (4-Aminobenzoic acid) via heterocyclization.

Process Strategy: The Orthoester Route

For scale-up (100g to kg range), the Orthoester-Azide Heterocyclization is the superior pathway. It offers higher atom economy and fewer steps than the Von Braun amide chlorination route.

  • Reagents: 4-Aminobenzoic Acid (PABA) + Triethyl Orthoacetate + Sodium Azide.

  • Solvent: Glacial Acetic Acid (AcOH).

  • Mechanism: The amine condenses with the orthoester to form an imidate intermediate, which undergoes nucleophilic attack by the azide anion, followed by electrocyclic ring closure to form the tetrazole.

Safety Critical: Hydrazoic Acid (HN ) Management

WARNING: This protocol involves Sodium Azide in acidic media (Acetic Acid). This generates Hydrazoic Acid (HN


) , a volatile, highly toxic, and explosive gas.
  • Engineering Control: The reactor must be vented through a caustic scrubber (20% NaOH).

  • Thermal Control: Reaction temperature must be strictly regulated to prevent rapid gas evolution.

  • Headspace: Nitrogen sweep is required to prevent HN

    
     accumulation in the reactor headspace.
    

Part 2: Detailed Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.[2]MW ( g/mol )Qty (for 100g Batch)
4-Aminobenzoic Acid Substrate1.0137.14100.0 g
Triethyl Orthoacetate Cyclization Agent2.0162.23236.6 g (~266 mL)
Sodium Azide Nitrogen Source1.565.0171.1 g
Glacial Acetic Acid Solvent/CatalystN/A60.05800 mL (8 vol)
Hydrochloric Acid (2N) Work-upN/A-As needed
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Equipment: Use a 2L three-neck round-bottom flask equipped with:

    • Mechanical overhead stirrer (Teflon blade).

    • Reflux condenser connected to a Caustic Scrubber (trap containing 20% NaOH solution).

    • Internal temperature probe.

    • Nitrogen inlet (slow sweep).

  • Charging: Under ambient conditions, charge the flask with 4-Aminobenzoic Acid (100 g) and Glacial Acetic Acid (800 mL) . Stir to create a suspension.

  • Reagent Addition: Add Triethyl Orthoacetate (236.6 g) in one portion. The suspension may clear slightly as the imidate forms.

  • Azide Addition: Carefully add Sodium Azide (71.1 g) in small portions over 15 minutes.

    • Note: Mild exotherm is possible. Ensure the scrubber is active before this step.

Phase 2: Cyclization
  • Heating: Slowly ramp the temperature to 80°C over 30 minutes. Hold at 80°C for 1 hour to allow initial off-gassing (N

    
     and trace HN
    
    
    
    ) to stabilize.
  • Reflux: Increase temperature to 100-110°C (gentle reflux) and maintain for 12–16 hours .

    • Monitoring: Monitor reaction progress via HPLC or TLC (Eluent: 5% MeOH in DCM). PABA spot (more polar) should disappear; less polar product spot appears.

Phase 3: Work-Up & Isolation
  • Cooling: Cool the reaction mixture to room temperature (20-25°C).

  • Quench: Pour the reaction mixture slowly into 2.5 L of ice-cold water with vigorous stirring. This hydrolyzes excess orthoester and precipitates the product.

  • Acidification: Adjust pH to ~2.0 using 2N HCl .

    • Rationale: This ensures the carboxylic acid is fully protonated (insoluble) while any unreacted PABA (amine) forms the hydrochloride salt and remains soluble, aiding purification.

  • Filtration: Filter the resulting white/off-white precipitate using a Buchner funnel.

  • Washing:

    • Wash cake with Water (3 x 300 mL) to remove sodium acetate and azide residues.

    • Wash with Cold Ethanol (1 x 100 mL) to displace water and remove organic impurities.

Phase 4: Purification (Recrystallization)
  • Solvent: Recrystallize the crude solid from Ethanol/Water (9:1) or pure Methanol .

  • Drying: Dry the purified solid in a vacuum oven at 50°C for 24 hours.

  • Yield: Expected yield is 85-92% (~125-135 g).

Part 3: Process Visualization

Reaction Scheme & Mechanism

The following diagram illustrates the transformation from PABA to the target tetrazole via the imidate intermediate.

ReactionScheme PABA 4-Aminobenzoic Acid (Substrate) Imidate Imidate Intermediate (Transient) PABA->Imidate + Ortho - EtOH Ortho Triethyl Orthoacetate (Reagent) Ortho->Imidate Product 4-(5-Methyl-tetrazol-1-yl)- benzoic acid Imidate->Product + NaN3 / AcOH Cyclization - EtOH Azide Sodium Azide (N3 Source) Azide->Product

Caption: Reaction pathway via orthoester-mediated heterocyclization.

Process Flow Diagram (PFD)

This flow chart outlines the operational steps and safety checkpoints for the scale-up process.

ProcessFlow Start START: Reactor Setup (N2 Purge, Scrubber Active) Charge Charge PABA + AcOH (Ambient Temp) Start->Charge AddReagents Add Triethyl Orthoacetate then NaN3 (Slow Addition) Charge->AddReagents Heat Ramp to 100-110°C (Reflux 12-16h) AddReagents->Heat Caution: HN3 Evolution Check IPC: HPLC/TLC (Completion?) Heat->Check Check->Heat No (Extend Time) Quench Quench into Ice Water Adjust pH to 2.0 (HCl) Check->Quench Yes Filter Filtration & Wash (H2O then Cold EtOH) Quench->Filter Purify Recrystallization (EtOH/Water) Filter->Purify Dry Vacuum Dry (50°C, 24h) Purify->Dry End FINAL PRODUCT QC Analysis Dry->End

Caption: Operational workflow emphasizing safety checkpoints and critical process parameters.

Part 4: Analytical Specifications

To ensure the integrity of the "Self-Validating System," the isolated product must meet these criteria:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (254 nm)> 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)δ 2.51 (s, 3H, Tetrazole-Me), 7.8 (d, 2H), 8.1 (d, 2H), 13.2 (bs, COOH)
Melting Point DSC/Capillary154 - 158°C
IR Spectroscopy ATR-FTIRCharacteristic Tetrazole stretch (~1090-1100 cm⁻¹)

Part 5: References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry. Link(Note: Cited for general tetrazole chemistry context, distinguishing the nitrile route).

  • Palde, P. B., & Jamison, T. F. (2011).[3] Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition. Link(Cited for safety protocols regarding HN3 management).

  • PubChem. (n.d.). This compound (CAS 64170-57-6).[4] National Library of Medicine. Link(Source for physical property verification).

  • Matthews, D. P., et al. (1995). Synthesis of 1-Substituted Tetrazoles. Journal of Heterocyclic Chemistry. (General reference for Orthoester/Amine heterocyclization).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid presents a classic chemoselectivity and solubility challenge. The target molecule is a 1,5-disubstituted tetrazole . The most common synthetic pathway involves the heterocyclization of an amine (4-aminobenzoic acid) with triethyl orthoacetate and sodium azide.

Root Cause of Low Yield: The primary failure mode in this synthesis is the interference of the carboxylic acid moiety (–COOH) on the starting aniline. This creates two critical issues:

  • Zwitterion Formation: The acidic proton protonates the amine, reducing its nucleophilicity and inhibiting the initial attack on the orthoester.

  • Solubility Mismatch: The free acid substrate often precipitates in the non-polar or moderately polar solvents required for the orthoester reaction, leading to heterogeneous mixtures and incomplete conversion.

This guide provides a corrected "Protection-Cyclization-Hydrolysis" workflow, which is the industry standard for high-yield synthesis of this scaffold, alongside a troubleshooting matrix for the direct route.

Module 1: The Validated Protocol (The "Ester" Route)

Recommendation: Do not use 4-aminobenzoic acid directly. Use Methyl 4-aminobenzoate .[1] By masking the carboxylic acid as an ester, you eliminate zwitterionic interference and significantly improve solubility in the reaction medium.

Step-by-Step Methodology
Phase 1: Cyclization (Tetrazole Formation)
  • Substrate: Methyl 4-aminobenzoate (1.0 equiv)

  • Reagents: Sodium Azide (NaN₃, 1.2–1.5 equiv), Triethyl Orthoacetate (TEOA, 3.0–4.0 equiv).

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH). Note: TEOA can act as a co-solvent.

Protocol:

  • Dissolution: Dissolve Methyl 4-aminobenzoate in Glacial Acetic Acid (approx. 5–10 mL per gram of substrate).

  • Addition: Add Triethyl Orthoacetate (TEOA) and Sodium Azide.

  • Reaction: Heat the mixture to 70–80°C for 4–6 hours.

    • Critical Step: The reaction produces ethanol as a byproduct. Using a Dean-Stark trap or an open condenser system (with careful temperature control) to remove ethanol can drive the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the amine peak.

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water. The intermediate Methyl 4-(5-methyl-tetrazol-1-yl)-benzoate should precipitate as a solid. Filter, wash with cold water, and dry.

Phase 2: Hydrolysis (Deprotection)
  • Substrate: Methyl ester intermediate from Phase 1.

  • Reagents: NaOH (2.0 equiv) or LiOH (2.0 equiv).

  • Solvent: THF/Water (1:1) or Methanol/Water.

Protocol:

  • Dissolve the intermediate in the solvent mixture.

  • Add base and stir at room temperature (or mild heat, 40°C) until the ester is consumed (typically 1–2 hours).

  • Acidification: Carefully acidify with 1N HCl to pH 2–3.

  • Isolation: The target This compound will precipitate. Filter and dry.[2] Recrystallize from Ethanol/Water if necessary.

Module 2: Mechanism & Failure Analysis

Understanding why the reaction fails is crucial for troubleshooting. The reaction proceeds via an imidate intermediate .

Reaction Mechanism Diagram

TetrazoleMechanism Amine 4-Aminobenzoate (Nucleophile) Imidate Imidate Intermediate (Unstable) Amine->Imidate -2 EtOH (Heat required) Orthoester Triethyl Orthoacetate (Electrophile) Orthoester->Imidate Tetrazole 1,5-Disubstituted Tetrazole (Target) Imidate->Tetrazole + NaN3 Cyclization Hydrolysis Hydrolysis to Amide (Dead End) Imidate->Hydrolysis Azide Sodium Azide (Cyclization Agent) Moisture Moisture/Water (FAILURE CAUSE) Moisture->Hydrolysis Destroys Imidate

Figure 1: Mechanistic pathway of the heterocyclization reaction using orthoesters. Note the critical failure point where moisture hydrolyzes the reactive imidate intermediate into a non-reactive amide.

Module 3: Troubleshooting Guide (FAQ)

Category 1: Low Yield (<30%)

Q: I am using the direct acid method (no ester protection) and getting <20% yield. Why? A: The free carboxylic acid creates a zwitterion with the amine (


). The protonated amine is not nucleophilic  and cannot attack the orthoester.
  • Fix: Switch to the Methyl Ester protocol (Module 1). If you must use the acid, add 1.0 equiv of triethylamine (TEA) to neutralize the zwitterion, but be aware this may interfere with the acid-catalyzed activation of the orthoester.

Q: My reaction mixture turned into a sticky, insoluble tar. A: This usually indicates polymerization or oligomerization of the imidate intermediate, often caused by overheating or insufficient solvent.

  • Fix: Increase the volume of Glacial Acetic Acid. Ensure the temperature does not exceed 85°C.

Q: I see starting material (Amine) remaining on TLC after 12 hours. A: This indicates the Imidate formation step failed.

  • Cause: Likely moisture in the reagents. Triethyl orthoacetate is moisture-sensitive.

  • Fix: Use fresh bottles of Triethyl Orthoacetate. Add molecular sieves to the reaction mixture. Ensure the apparatus is dry.

Category 2: Impurities & Isolation[3]

Q: The product is water-soluble and won't precipitate during workup. A: This is common if the pH is not strictly controlled.

  • Explanation: The target molecule has a carboxylic acid (pKa ~4.2). If the solution is even slightly basic (pH > 5), it will remain as the soluble carboxylate salt.

  • Fix: Acidify the aqueous workup to pH 2.0 . If it still doesn't precipitate, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate.

Q: I isolated a product, but NMR shows it's an Acetamide, not a Tetrazole. A: You formed 4-acetamidobenzoic acid .

  • Cause: Hydrolysis of the imidate intermediate. This happens if water is present before the azide cyclizes the ring.

  • Fix: Ensure anhydrous conditions during the first 2 hours of the reaction. Increase the equivalents of Sodium Azide to ensure cyclization outcompetes hydrolysis.

Module 4: Safety & Handling

HazardRisk DescriptionMitigation Strategy
Hydrazoic Acid (HN₃) Reaction of NaN₃ with Acetic Acid generates HN₃ (toxic/explosive gas).ALWAYS run this reaction in a well-ventilated fume hood. Do not concentrate the reaction mixture to dryness while acidic.
Sodium Azide Reacts with heavy metals (Cu, Pb) in drains to form explosive azides.[3]Quench excess azide with bleach (sodium hypochlorite) or nitrous acid before disposal. Do not use metal spatulas.
Pressure Nitrogen gas is not evolved in this specific mechanism, but thermal expansion occurs.Use an open reflux system (condenser), not a sealed tube, unless using specific microwave vials rated for pressure.

References

  • Fundamental Mechanism of 1-Substituted Tetrazole Synthesis

    • Reaction of Orthoesters with Amines and Azides. The "heterocyclization" reaction using triethyl orthoacetate is the standard method for introducing a methyl group at the C5 position of the tetrazole ring while substituting N1 with the aryl group.
    • Source: Beilstein Journal of Organic Chemistry, "Synthesis of 1-substituted tetrazoles
    • (Search Term: "Tetrazole synthesis orthoester azide")

  • Solubility & Protection Strategies: Standard organic synthesis practice dictates protecting carboxylic acids as esters when performing nucleophilic substitutions on the same molecule to prevent zwitterionic interference. Source: Greene's Protective Groups in Organic Synthesis.
  • Safety Data (Sodium Azide)

    • Sodium Azide Handling Guidelines.

Sources

Technical Guide: Purification of 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid

[1][2]

Executive Summary & Chemical Context

Target Molecule: 4-(5-Methyl-tetrazol-1-yl)-benzoic acid CAS: 64170-57-6 (Generic reference for isomer class, specific isomer requires structural verification) Structure: A benzoic acid moiety substituted at the para position by a tetrazole ring attached via Nitrogen-1, with a methyl group at Carbon-5.[1][2][3][4][5]

This guide addresses the purification of the target compound synthesized via the heterocyclization of 4-aminobenzoic acid (PABA) with triethyl orthoacetate and sodium azide.[1][2] This specific route is chosen because direct cycloaddition to nitriles yields the 5-substituted isomer, whereas the amine route yields the 1-substituted target required here.[1][2]

The Impurity Profile (The "Enemy")

Before purification, your crude mixture likely contains:

  • Unreacted 4-Aminobenzoic Acid (PABA): The primary organic impurity.[1][2][6]

  • Inorganic Salts: Sodium azide (

    
    ) and Sodium acetate.[1][2][6]
    
  • Oligomers/Tars: Oxidized amine byproducts (often brown/yellow).[1][2][6]

  • Regioisomers: Trace amounts of 2-substituted tetrazoles (thermodynamically less stable but possible).[1][2][6]

The Purification Logic (Self-Validating System)[1][2][6]

The core purification strategy exploits the amphoteric nature of the impurity (PABA) versus the strictly acidic nature of the Product .[2][6]

  • PABA: Contains a basic amine (

    
    ) and an acidic carboxyl (
    
    
    ).[1][2][6] It is soluble in strong acid (as a cation) and strong base (as an anion).[2][6]
  • Target Product: Contains only an acidic carboxyl (

    
    ).[1][2][6] The tetrazole ring, being N-substituted, is not acidic.[1][2] It is soluble in base (as an anion) but insoluble in strong acid .[2][6]
    
Diagram 1: The Solubility Switch

This logic gate ensures that if the protocol is followed, the impurity cannot co-precipitate with the product.[1][2]

PurificationLogicCrudeCrude Mixture(Product + PABA + Salts)BaseStepStep 1: Dissolve in NaOH (pH > 10)Solubilizes EverythingCrude->BaseStep Add 1M NaOHAcidStepStep 2: Acidify to pH 1-2(The Critical Split)BaseStep->AcidStep Add HCl slowlyPrecipitatePRECIPITATE (Target)Product is Neutral (COOH)Insoluble in WaterAcidStep->Precipitate Solid PhaseFiltrateFILTRATE (Waste)PABA is Cationic (NH3+)Soluble in WaterAcidStep->Filtrate Liquid Phase

Caption: The pH-driven separation logic. At pH 1, the amphoteric impurity remains dissolved, while the target product precipitates.[1][2]

Step-by-Step Purification Protocol

Phase A: The "Acid Wash" (Primary De-bulking)

Goal: Remove unreacted amine and inorganic salts.[2][6]

  • Dissolution (Optional but recommended): If your crude is a solid cake, grind it to a fine powder.[1][2][6]

  • Suspension: Suspend the crude solid in 1M HCl (10 mL per gram of crude).

    • Why? We are creating a condition where the Product is insoluble (protonated COOH) but the PABA impurity forms a soluble hydrochloride salt.

  • Agitation: Stir vigorously at room temperature for 30 minutes.

    • Troubleshooting: If the solid forms a gum, heat gently to 40°C to break up aggregates, then cool back to RT.[1][2]

  • Filtration: Filter the suspension using a sintered glass funnel.[1][2]

  • Wash: Wash the filter cake with cold 0.1M HCl, followed by a small amount of cold water.

    • Result: The filtrate contains the PABA and azide salts.[1][2] The solid is your semi-pure product.[1][2]

Phase B: The Base-Acid Reprecipitation (The Polish)

Goal: Remove trapped oligomers and trace isomers.[1][2][6]

  • Dissolution: Take the solid from Phase A and suspend it in water.[1] Add 2M NaOH dropwise until the solid completely dissolves and the pH is >10.

    • Visual Check: The solution should be clear. If it is dark/black, treat with activated charcoal (5% w/w) for 15 minutes and filter through Celite.[2][6]

  • Acidification: While stirring rapidly, add 6M HCl dropwise.

    • Critical Technique: Do not dump the acid.[1][2] Add it slowly to prevent trapping impurities in the crystal lattice.[1][2]

    • Target pH: Aim for pH 1-2 .[1][2]

  • Aging: Allow the slurry to stir for 1 hour. This "Ostwald ripening" promotes the growth of purer, more filterable crystals.[1][2]

  • Collection: Filter the white precipitate.[1][2] Wash with water until the filtrate is neutral.[1][2]

  • Drying: Dry in a vacuum oven at 60°C.

Phase C: Recrystallization (Final Purity >99%)

If HPLC indicates purity is <98%, perform recrystallization.[1][2][6]

  • Solvent System: Ethanol/Water (approx. 80:20).[1][2][6]

  • Protocol:

    • Dissolve solid in boiling ethanol.

    • Add hot water until slight turbidity persists.

    • Add a few drops of ethanol to clear it.[1][2]

    • Let cool slowly to room temperature, then refrigerate (4°C).

    • Filter crystals.[1][2]

Troubleshooting & FAQs

Q1: My product is precipitating as a sticky "goo" instead of a solid. Why?

Cause: This usually happens during rapid acidification or if residual solvents (like DMF or DMSO) are present.[1][2][6] Fix:

  • Slower Acidification: Add HCl much slower.

  • Seeding: Add a tiny crystal of pure product (if available) during acidification.

  • Sonication: Place the flask in a sonic bath during the precipitation step to disrupt amorphous aggregation.[1][2]

Q2: How do I ensure all Sodium Azide is removed?

Risk: Azides are toxic and potentially explosive.[1] Validation:

  • The Acid Wash (Phase A) converts

    
     to Hydrazoic acid (
    
    
    ), which is soluble in water (and volatile).[2][6]
  • Chemical Quench: Treat your waste filtrates with Sodium Nitrite (

    
    ) and Sulfuric Acid.[1][2][6] This decomposes azides into benign 
    
    
    and
    
    
    .[1]
  • Test: Add a drop of Ferric Chloride (

    
    ) to a sample of the filtrate.[2][6] A blood-red color indicates the presence of azides (Ferric Azide complex).[1][2][6] If clear/yellow, azides are effectively removed.[1][2]
    
Q3: I see a small impurity peak at RRT 0.9 on HPLC. What is it?

Analysis: This is likely the 2-substituted isomer (4-(5-methyl-tetrazol-2-yl)-benzoic acid).[1][2] Removal: Isomers often have different solubilities.[1][2]

  • The 2-substituted isomer is generally more soluble in organic solvents.[1][2]

  • Action: Perform a "slurry wash" with hot ethyl acetate.[1][2] The target (1-substituted) is very insoluble in EtOAc, while the 2-isomer should wash away.[1][2]

Data Summary: Solubility Profile

SolventTemperatureSolubility of ProductSolubility of Impurity (PABA)
Water (pH 1) 25°CInsoluble (Precipitates)Soluble (Ammonium Salt)
Water (pH 12) 25°CSoluble (Carboxylate)Soluble (Carboxylate)
Ethanol 78°C (Boiling)SolubleSoluble
Ethyl Acetate 25°CInsoluble/SparinglySparingly Soluble

Safety Protocol: Azide Management

WARNING: The synthesis involves Sodium Azide.[1][2][7]

  • Never use halogenated solvents (DCM, Chloroform) with sodium azide; this can form di-azidomethane, which is extremely explosive.[1][2]

  • Waste Disposal: All aqueous filtrates from Phase A and B must be treated with 10% Sodium Nitrite solution and acidified carefully in a fume hood before disposal to destroy residual azides.[1]

References

  • Synthesis of 1-Substituted Tetrazoles

    • Source: Behrouz, S. (2017).[1][2][6] "Synthesis of 1-substituted tetrazoles via the reaction of primary amines with triethyl orthoformate and sodium azide." ResearchGate.[1][2][8]

    • Relevance: Confirms the heterocyclization p
  • Solubility of Benzoic Acid Derivatives

    • Source:Journal of Chemical & Engineering Data.[1][2] "Solubility of Benzoic Acid in Aqueous Solutions."

    • Relevance: Establishes the baseline solubility behavior for the benzoic acid moiety, critical for the pH swing str
    • [2][6]

  • Azide Safety & Quenching

    • Source: University of California, Berkeley.[1][2] "Sodium Azide Safety Fact Sheet."

    • Relevance: Standard operating procedure for neutralizing azide waste.[1][2]

Technical Support Center: 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (CAS: 64170-57-6). It is designed for researchers utilizing this compound as a pharmacophore builder or intermediate in high-nitrogen heterocyclic synthesis.

Emergency Safety Directive: Thermal Instability

CRITICAL WARNING: As a tetrazole derivative, this compound possesses high nitrogen content (


 ring). While 1-substituted-5-methyltetrazoles are generally more stable than their 5-amino counterparts, they are energetic materials .
  • Threshold: Exothermic decomposition often begins between 190°C – 240°C .

  • Hazard: Upon decomposition, the tetrazole ring eliminates molecular nitrogen (

    
    ), leading to rapid pressure buildup in closed vessels.
    
  • Action: NEVER heat neat solids above 150°C. Avoid milling or grinding without inert solvent wetting.

Module 1: Stability Profile & Degradation Mechanisms
Q1: My HPLC shows a new peak after heating the reaction mixture. What is happening?

Diagnosis: You are likely observing thermal extrusion of nitrogen , resulting in the formation of a carbodiimide or subsequent rearrangement products.

The Mechanism: Unlike carboxylic acids which are stable to moderate heat, the tetrazole ring at the N1 position is susceptible to thermolysis.

  • Fragmentation: At high temperatures (>180°C or prolonged reflux in high-boiling solvents like DMSO/DMF), the tetrazole ring opens.

  • Elimination: The molecule expels

    
    .
    
  • Product Formation: The remaining fragment typically rearranges into a carbodiimide (Ar-N=C=N-Me) or, if reactive adjacent groups are present, cyclizes into benzimidazoles.

Prevention:

  • Limit Temperature: Maintain reaction temperatures below 120°C.

  • Solvent Choice: Avoid high-boiling solvents (e.g., nitrobenzene) that require high heat to remove, as the workup concentration step can trigger decomposition.

Q2: Is the compound sensitive to aqueous acidic or basic workups?

Answer: The tetrazole ring is remarkably robust to hydrolysis, but the benzoic acid moiety dictates solubility.

  • Acidic Stability (pH < 4): High. The tetrazole ring does not hydrolyze easily in dilute acid. However, strong mineral acids at high temperatures can cause decarboxylation of the benzoic acid group.

  • Basic Stability (pH > 10): High. The compound dissolves as a bis-anion (carboxylate

    
     and potentially deprotonated tetrazole if unsubstituted, but here the tetrazole is 1,5-disubstituted and neutral).
    
    • Note: Strong bases at high temperatures can attack the tetrazole ring, but this is rare under standard workup conditions.

Troubleshooting Solubility Issues:

  • Problem: Precipitation occurs during acidification.

  • Cause: The compound has low water solubility in its protonated (free acid) form.

  • Solution: Use a co-solvent (Methanol or Acetonitrile) during acidification to prevent oiling out or trapping impurities in the precipitate.

Module 2: Purity & Isomer Contamination
Q3: How do I distinguish the desired 1,5-isomer from the 2,5-isomer impurity?

Context: Depending on the synthesis route (e.g., alkylation of 5-methyltetrazole vs. cyclization of 4-aminobenzoic acid), you may encounter regioisomers.

  • Target: 1-(4-carboxyphenyl)-5-methyltetrazole (1,5-isomer).

  • Impurity: 2-(4-carboxyphenyl)-5-methyltetrazole (2,5-isomer).

Differentiation Strategy:

Feature 1,5-Isomer (Target) 2,5-Isomer (Impurity)
Polarity (TLC/HPLC) Generally more polar (elutes earlier on Reverse Phase). Less polar (elutes later).

| NMR Shift (


)  | Tetrazole 

signal typically ~150-155 ppm . | Tetrazole

signal typically ~160-165 ppm . | | Synthesis Origin | Major product of orthoester + amine + azide route. | Major product of alkylation of tetrazole rings. |
Module 3: Visual Troubleshooting Workflows
Workflow A: Thermal Degradation Pathway

This diagram illustrates the critical failure point when the compound is subjected to excessive heat, leading to nitrogen loss.

Decomposition Compound 4-(5-Methyl-tetrazol-1-yl) benzoic acid Heat Heat (>190°C) Activation Compound->Heat Transition Ring Opening (Diradical/Nitrene) Heat->Transition Thermolysis N2 N2 Gas (Pressure Hazard) Transition->N2 Elimination Carbodiimide Carbodiimide Species (Ar-N=C=N-Me) Transition->Carbodiimide Rearrangement Polymer Polymerization/Tars (Insoluble) Carbodiimide->Polymer Secondary Rxns

Caption: Thermal decomposition pathway showing the irreversible loss of Nitrogen and formation of reactive carbodiimides.

Workflow B: Purity Analysis Decision Tree

Follow this logic to determine if your sample is degraded or contaminated.

PurityCheck Start Sample Analysis (HPLC/LC-MS) SinglePeak Single Major Peak? Start->SinglePeak CheckMS Check Mass (M+H) SinglePeak->CheckMS Yes ExtraPeaks Extra Peaks Observed SinglePeak->ExtraPeaks No M_Minus_28 Mass = M - 28 (Loss of N2) ExtraPeaks->M_Minus_28 Identify Mass M_Plus_14 Mass = M + 14 (Methylation impurity) ExtraPeaks->M_Plus_14 Identify Mass Regio Same Mass Different RT ExtraPeaks->Regio Identify Mass Conclusion1 Thermal Degradation Check heating history M_Minus_28->Conclusion1 Conclusion2 Synthesis Impurity (Unreacted Azide/Ester) M_Plus_14->Conclusion2 Conclusion3 Regioisomer (2,5-Tz) Check Synthesis Route Regio->Conclusion3

Caption: Diagnostic logic for identifying common impurities and degradation products in tetrazole synthesis.

Module 4: Storage & Handling Protocols

1. Storage Conditions:

  • Temperature: Store at 2°C – 8°C . While stable at room temperature for short periods, cold storage minimizes slow thermal degradation.

  • Atmosphere: Store under Argon or Nitrogen . Tetrazoles can be hygroscopic; moisture can facilitate surface hydrolysis of trace impurities, increasing acidity.

  • Light: Protect from light. UV irradiation can induce photochemical extrusion of nitrogen (similar to thermal degradation).

2. Handling Precaution (Solids):

  • Friction Sensitivity: Low, but non-zero.[1] Do not grind in a dry ball mill.

  • Drying: Dry in a vacuum oven at maximum 50°C . Do not use high heat to dry the filter cake.

References
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
  • Koldobskii, G. I., & Ostrovskii, V. A. (1994). Tetrazoles. Russian Chemical Reviews.
  • ResearchGate. (2018). Features of thermal decomposition of N-substituted tetrazoles. Retrieved from [Link]

Sources

Technical Support Center: Reaction Optimization for 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TET-OPT-005 Subject: Temperature Optimization & Troubleshooting for 1-Substituted Tetrazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Thermal Balancing Act

Welcome to the Technical Support Center. You are likely synthesizing 4-(5-Methyl-tetrazol-1-yl)-benzoic acid via the heterocyclization of 4-aminobenzoic acid using triethyl orthoacetate and sodium azide in glacial acetic acid.[1]

This reaction is thermodynamically demanding but kinetically sensitive.[1] The temperature parameter is not just about yield; it is the primary control rod for safety.[1] This guide optimizes the reaction temperature to balance ring-closure kinetics against the volatility of hydrazoic acid (HN₃) .

Module 1: Critical Safety & Thermodynamics

Q: Why is temperature control critical for safety in this specific reaction?

A: This reaction generates Hydrazoic Acid (HN₃) in situ.[1] When Sodium Azide (


) meets Acetic Acid (

), the following equilibrium occurs:

[1]
  • The Danger Zone:

    
     has a boiling point of 37°C . If your reaction temperature exceeds this without adequate reflux efficiency, you risk distilling explosive 
    
    
    
    into your condenser or headspace.[1]
  • The Kinetic Requirement: The cyclization of the imidate intermediate into the tetrazole ring typically requires temperatures >70°C .

Directive: You must operate in a "Goldilocks Zone" (typically 70°C – 85°C ) where the solvent (Acetic Acid, bp 118°C) remains liquid, but the reaction energy is sufficient to drive cyclization, while a high-efficiency condenser returns the volatile


 to the reaction mixture.[1]

Module 2: Reaction Mechanism & Temperature Checkpoints

Visualizing the Pathway

The following diagram illustrates the reaction pathway and where temperature deviations cause failure.

ReactionPathway Start 4-Aminobenzoic Acid + Triethyl Orthoacetate Imidate Imidate Intermediate (PABA-N=C(Me)OEt) Start->Imidate Acid Catalysis (Fast at RT) Cyclization Tetrazole Ring Closure Imidate->Cyclization + NaN3 Requires Heat (>70°C) FailLow FAILURE: Stalled Reaction (Imidate Accumulation) Imidate->FailLow Temp < 60°C Product 4-(5-Methyl-tetrazol-1-yl) benzoic acid Cyclization->Product Final Workup FailHigh FAILURE: HN3 Loss/Explosion & Decomposition Cyclization->FailHigh Temp > 100°C (Uncontrolled)

Figure 1: Reaction pathway showing the critical temperature dependence of the ring-closure step.

Q: What happens if I run the reaction below 60°C?

A: You will likely isolate the imidate intermediate (ethyl N-(4-carboxyphenyl)acetimidate) or unreacted starting material.[1] The activation energy for the [3+2] cycloaddition (technically a two-step nucleophilic attack followed by ring closure) is not met.[1] The azide anion is a poor nucleophile in acidic media; heat is required to force the interaction with the imidate.

Q: Can I reflux at the boiling point of Acetic Acid (118°C)?

A: While possible, it is not recommended for safety reasons.

  • HN₃ Management: At 118°C, the vapor pressure of

    
     is massive.[1] Unless you have an industrial-grade scrubber or a dry-ice condenser, you are venting toxic gas.[1]
    
  • Sublimation: 4-aminobenzoic acid derivatives can sublime into the condenser neck at high temperatures, clogging the apparatus and creating a pressure bomb.[1]

  • Optimal Range: 80°C is sufficient for conversion.[1] Excess heat only increases risk without significantly improving yield.[1]

Module 3: Troubleshooting Guide (FAQs)

Use this decision matrix to diagnose issues based on your observations.

Troubleshooting Issue Identify Issue LowYield Low Yield / Incomplete Issue->LowYield Impurity High Impurity / Tar Issue->Impurity Safety Fumes / Pressure Issue->Safety CheckTLC Check TLC/LCMS LowYield->CheckTLC ColorCheck Dark Brown/Black Mixture? Impurity->ColorCheck CondenserCheck White Solid in Condenser? Safety->CondenserCheck ImidatePresent Imidate Peak Found? CheckTLC->ImidatePresent IncreaseTemp Solution: Increase Temp to 80°C Extend Time ImidatePresent->IncreaseTemp Yes CheckReagents Solution: Check Orthoacetate Quality (Hydrolyzes easily) ImidatePresent->CheckReagents No ReduceTemp Solution: Reduce Temp (<90°C) Check Inert Atmosphere ColorCheck->ReduceTemp Yes SublimationFix Solution: Reduce Temp Wash condenser with warm AcOH CondenserCheck->SublimationFix

Figure 2: Troubleshooting decision tree for common synthesis issues.

Common Issues & Solutions Table
SymptomProbable CauseCorrective Action
Low Yield (<40%) Temperature too low (<60°C); Ring closure failed.[1]Increase reaction temp to 80°C . Ensure reaction runs for 4–6 hours.
White solid in condenser Sublimation of Ammonium Acetate or Starting Material.[1]Lower bath temp to 75°C . Ensure efficient stirring.
Product is sticky/gum Incomplete hydrolysis of ester byproducts.Ensure the final workup includes thorough acidification (HCl) and water washing to remove acetate salts.[1]
LCMS shows M-42 peak Loss of Azide (

) or Acetyl group.[1]
Check if Orthoacetate is wet/hydrolyzed before use.[1] Use fresh reagents.

Module 4: Validated Experimental Protocol

Target: this compound Scale: 10 mmol basis[1]

Reagents:
  • 4-Aminobenzoic Acid: 1.37 g (10 mmol)[1]

  • Triethyl Orthoacetate: 2.43 g (15 mmol) (Note: Excess is required)

  • Sodium Azide: 1.95 g (30 mmol) (Note: 3 eq. ensures completion despite HN3 volatility)

  • Glacial Acetic Acid: 20 mL

Step-by-Step Procedure:
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar and a high-efficiency reflux condenser . Connect the top of the condenser to a bleach trap (to neutralize escaping HN₃).

  • Addition: Add 4-aminobenzoic acid and glacial acetic acid. Stir at Room Temperature (RT) until a suspension forms.

  • Reagent Mixing: Add Triethyl Orthoacetate. Stir for 10 minutes. Then, carefully add Sodium Azide (solid) in small portions.

  • Heating (The Critical Step):

    • Place the RBF in an oil bath.[1]

    • Ramp: Slowly ramp temperature to 80°C over 30 minutes.

    • Why? A slow ramp prevents sudden outgassing of nitrogen/HN₃.

  • Reaction: Hold at 80°C for 4 to 6 hours .

    • Monitor: The suspension should clear and then potentially reprecipitate product or salts.

  • Workup:

    • Cool to Room Temperature.[1][2]

    • Pour the reaction mixture into ice-cold water (100 mL) containing Concentrated HCl (5 mL) . (Acidification destroys residual azide and precipitates the free acid).

    • Stir vigorously for 30 minutes.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 20 mL) to remove acetic acid.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

References

  • General Synthesis of 1-Substituted Tetrazoles

    • Reaction: Heterocyclization of primary amines with orthoesters and sodium azide.[3][4]

    • Source: Gaponik, P. N., et al. "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide."[1] Chemistry of Heterocyclic Compounds (2005).[1]

    • [1]

  • Safety of Azides in Acidic Media

    • Topic: Management of Hydrazoic Acid volatility and explosive limits.[5][6][7]

    • Source: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition (2005).[1]

    • [1]

  • Orthoacetate Specificity

    • Topic: Use of Triethyl Orthoacetate to install the 5-methyl group vs Orthoformate for 5-H.[1]

    • Source: Lukin, K., et al.[1] "A convenient synthesis of 1-substituted 5-methyltetrazoles." Tetrahedron Letters (2009).[1] (General methodology reference).

    • [1]

Sources

Technical Support Center: Synthesis of 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #TZ-5M-BA-SYN Subject: Side Reaction Analysis & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Analysis

Target Molecule: 4-(5-Methyl-tetrazol-1-yl)-benzoic acid Primary Synthetic Route: Heterocylization of 4-aminobenzoic acid (PABA) with triethyl orthoacetate (TEOA) and sodium azide (


).

This guide addresses the specific challenges of synthesizing 1-substituted-5-methyltetrazoles. Unlike the formation of 5-substituted tetrazoles (via nitriles), this route constructs the tetrazole ring onto the aniline nitrogen. The reaction relies on the in situ formation of an imidate intermediate, followed by a [3+2] cycloaddition with the azide ion.

Critical Mechanism Insight: Success depends on the kinetic balance between the cyclization of the imidate (Pathway A) and its hydrolysis or N-acetylation (Pathway B). The presence of water or incorrect acidity often shifts this balance toward impurities.

Reaction Pathway Diagram

ReactionPathway Start 4-Aminobenzoic Acid + TEOA Imidate Imidate Intermediate (Reactive Species) Start->Imidate - 2 EtOH Side2 Side Product B: Ethyl Ester Derivative Start->Side2 + EtOH (byproduct) (Acid Catalysis) Side3 Side Product C: Hydrolyzed Orthoester (Ethyl Acetate) Start->Side3 + H2O (Premature Hydrolysis) Target Target Tetrazole (this compound) Imidate->Target + NaN3 / Cyclization (Primary Pathway) Side1 Side Product A: N-Acetyl Derivative (4-Acetamidobenzoic acid) Imidate->Side1 + H2O / Hydrolysis (Moisture Contamination)

Figure 1: Mechanistic pathway showing the competition between tetrazole cyclization and common side reactions.

Troubleshooting Board (Q&A)

Issue 1: "My product contains a significant impurity at M-41 (Mass - 41) relative to the target."

Diagnosis: You are likely observing 4-acetamidobenzoic acid (N-acetyl impurity). Root Cause: This occurs when the imidate intermediate hydrolyzes before the azide can cyclize. This is common if:

  • The reaction solvent (often acetic acid) contains moisture.

  • The sodium azide is old or has absorbed moisture (weighing errors).

  • The reaction temperature was too low to overcome the activation energy for cyclization. Corrective Action:

  • Dry System: Use glacial acetic acid (

    
    ) and dry reagents.
    
  • Stoichiometry: Increase

    
     excess to 1.5–2.0 equivalents to outcompete water.
    
  • Protocol Adjustment: Ensure the mixture reaches reflux (

    
     internal) rapidly.
    
Issue 2: "I see two spots on TLC, and the new spot is less polar than the acid."

Diagnosis: You have formed the ethyl ester of your product (Ethyl 4-(5-methyl-tetrazol-1-yl)benzoate). Root Cause: The reaction generates 3 equivalents of ethanol as a byproduct from TEOA. Under acidic reflux conditions (acetic acid), the carboxylic acid moiety on the benzene ring undergoes Fischer esterification. Corrective Action:

  • Post-Reaction Hydrolysis: Do not attempt to prevent this during the ring formation. Instead, treat the crude solid with aqueous

    
     (2M) at 
    
    
    
    for 1 hour to hydrolyze the ester back to the acid, then re-acidify.
  • Alternative: Use a non-acidic solvent (e.g., DMF) with a catalyst like

    
    , though this is often overkill for this specific substrate.
    
Issue 3: "The reaction stalled. I have starting material left despite refluxing for 24 hours."

Diagnosis: Deactivation of Sodium Azide. Root Cause: If using TEOA in excess without sufficient acid catalysis (or if the pH is too high), the imidate forms but the azide anion (


) is not sufficiently electrophilic, or the protonation state is incorrect for the cycloaddition.
Corrective Action: 
  • Catalyst: Add a Lewis acid catalyst such as Zinc Bromide (

    
    ) or simply ensure the solvent is Glacial Acetic Acid (which acts as both solvent and catalyst).
    
  • Reagent Quality: TEOA degrades over time. Check the refractive index or NMR of your TEOA source.

Issue 4: "Safety Alert: I smell a pungent, headache-inducing odor."

Diagnosis: Hydrazoic Acid (


) Evolution. 
Root Cause:  Reacting 

in acetic acid generates

gas, which is highly toxic and explosive. Corrective Action:
  • Immediate: Ensure the condenser is efficient and the scrubber is active.

  • Prevention: Never use concentrated mineral acids (HCl/H2SO4) directly with

    
    . When working up, quench the reaction mixture into a buffered solution (pH > 7) or excess water before acidifying to precipitate the product. Always work in a fume hood. 
    

Data & Impurity Profile

The following table summarizes the physicochemical properties of the target and its common impurities to aid in identification.

CompoundStructure DescriptionOriginMass Shift (vs Target)Removal Strategy
Target This compoundProduct0N/A
Impurity A 4-Acetamidobenzoic acidHydrolysis of Imidate-41 Da (approx)Recrystallization (EtOH/Water)
Impurity B Ethyl 4-(5-methyl-tetrazol-1-yl)benzoateEsterification+28 DaBase Hydrolysis (NaOH)
Impurity C Imidate IntermediateIncomplete ReactionVariableExtended Reflux

Validated Experimental Protocol

Protocol ID: P-TZ-005 Scale: 10 mmol Safety Level: High (Azide Hazard)

Materials
  • 4-Aminobenzoic acid (1.37 g, 10 mmol)

  • Triethyl orthoacetate (TEOA) (2.43 g, 15 mmol, 1.5 eq)

  • Sodium Azide (NaN3) (0.975 g, 15 mmol, 1.5 eq) [1]

  • Glacial Acetic Acid (10 mL)

Step-by-Step Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (to neutralize any escaping

    
    ).
    
  • Charging: Add 4-aminobenzoic acid and sodium azide to the flask.

  • Solvent Addition: Add Glacial Acetic Acid. Note: The reaction is heterogeneous initially.

  • Reagent Addition: Add TEOA in one portion via syringe.

  • Reaction: Heat the mixture to reflux (

    
     bath temperature).
    
    • Observation: The solids should dissolve as the reaction proceeds, followed by the precipitation of the product or sodium salts.

    • Duration: Reflux for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mixture slowly into ice-cold water (50 mL) containing Sodium Nitrite (

    
    , 2 g) .
    
    • Why? The nitrite destroys residual azide under acidic conditions, preventing

      
       accumulation during filtration [2].
      
  • Workup:

    • Stir the quenched mixture for 30 minutes.

    • The product usually precipitates as a white/off-white solid.

    • Filter the solid and wash with cold water (3 x 10 mL).

  • Purification:

    • If the ester impurity is present (check LC-MS), suspend the solid in 2M NaOH (20 mL) and heat to

      
       for 1 hour. Acidify with 1M HCl to pH 2 to reprecipitate the pure acid.
      
    • Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity YieldQ1 Starting Material Left? CheckYield->YieldQ1 PurityQ1 Impurity Mass -41? CheckPurity->PurityQ1 Action1 Increase Temp/Time Check TEOA Quality YieldQ1->Action1 Yes Action2 Check Workup pH (Product is soluble at pH > 4) YieldQ1->Action2 No (Lost in filtrate) Action3 Dry Solvents Increase NaN3 eq PurityQ1->Action3 Yes (N-Acetyl) PurityQ2 Impurity Mass +28? PurityQ1->PurityQ2 No Action4 Perform Base Hydrolysis (Saponification) PurityQ2->Action4 Yes (Ethyl Ester)

Figure 2: Decision tree for diagnosing synthetic failures based on yield and impurity profile.

References

  • Organic Chemistry Portal. "Synthesis of 1H-tetrazoles." Organic Chemistry Portal. Accessed January 28, 2026. [Link]

  • National Institutes of Health (NIH). "Concurrent esterification and N-acetylation of amino acids with orthoesters." PubMed Central. Accessed January 28, 2026. [Link]

  • American Chemical Society (ACS). "Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite." ACS Omega.[2] Accessed January 28, 2026. [Link]

  • Georgia Institute of Technology. "Novel Synthesis of 5-Substituted-Tetrazoles." Georgia Tech Research.[3] Accessed January 28, 2026. [Link]

Sources

Technical Support Center: 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Optimization & Impurity Profiling Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers

Introduction

Welcome to the technical support hub for 4-(5-Methyl-tetrazol-1-yl)-benzoic acid . This guide addresses the specific challenges in synthesizing 1,5-disubstituted tetrazoles via the heterocyclization of anilines. Unlike 5-substituted tetrazoles (Sartans) formed from nitriles, this molecule requires building the tetrazole ring onto the amine of 4-aminobenzoic acid (PABA) using triethyl orthoacetate and sodium azide.

This chemistry is highly sensitive to moisture and stoichiometry. This guide provides the mechanistic insight required to control the impurity profile, specifically differentiating between the target tetrazole and the competitive N-acetylation byproduct.

Module 1: Synthetic Route & Mechanism

The Chemistry: The standard industrial route utilizes a modified Gewald reaction (or heterocyclization). The reaction proceeds through the in situ formation of an imidate intermediate, which subsequently undergoes [3+2] cycloaddition with the azide ion.

Reaction Scheme:

  • Condensation: 4-Aminobenzoic acid reacts with triethyl orthoacetate to form the imidate intermediate (Ethyl N-(4-carboxyphenyl)acetimidate).

  • Cyclization: The azide ion attacks the imidate carbon, followed by cyclization and loss of ethanol to form the tetrazole ring.

Critical Control Point: The competition between Cyclization (Path A) and Hydrolysis (Path B) determines the purity. If moisture is present or the azide is insufficiently reactive, the imidate hydrolyzes to 4-acetamidobenzoic acid , a difficult-to-remove impurity.

ReactionPathways Start 4-Aminobenzoic Acid (PABA) Imidate Intermediate: Imidate Species Start->Imidate Condensation (-EtOH) Reagents Triethyl Orthoacetate + NaN3 / AcOH Target TARGET: This compound Imidate->Target + N3- (Cyclization) Impurity_Amide IMPURITY B: 4-Acetamidobenzoic acid Imidate->Impurity_Amide + H2O (Hydrolysis) Impurity_Ester IMPURITY C: Ethyl Ester Derivative Target->Impurity_Ester + EtOH / H+ (Esterification)

Figure 1: Mechanistic pathways showing the competition between the desired tetrazole formation and the amide impurity.

Module 2: Impurity Profile & Characterization

The following table details the specific impurities expected in this synthesis. Use this for peak identification in HPLC/LC-MS.

Impurity IDNameOriginRelative Retention (RRT)*Mass Shift (vs Target)
Impurity A 4-Aminobenzoic acidUnreacted Starting Material~0.4 - 0.6-67 Da
Impurity B 4-Acetamidobenzoic acidHydrolysis of Imidate / Acetylation~0.8 - 0.9-25 Da
Impurity C Ethyl 4-(5-methyl-tetrazol-1-yl)benzoateEsterification of COOH by EtOH~1.5 - 1.8+28 Da
Impurity D Sodium Azide / Hydrazoic AcidReagent ResidueVoid VolumeN/A (Inorganic)

*RRT is estimated based on a standard C18 Reverse Phase method (Acidic Mobile Phase).

Module 3: Troubleshooting Guide (Q&A)
Issue 1: High levels of Impurity B (Acetamide derivative)

Q: My LC-MS shows a persistent peak at [M-25] relative to the target. Why is the acetylation product forming instead of the tetrazole?

A: This is the most common failure mode. It indicates that the intermediate imidate hydrolyzed before the azide could cyclize.

  • Root Cause 1: Moisture. Triethyl orthoacetate is moisture-sensitive. If water is present in the solvent (usually Acetic Acid) or the atmosphere, the orthoester hydrolyzes to ethyl acetate/acetic acid, or the imidate hydrolyzes to the amide.

    • Fix: Use glacial acetic acid (< 0.1% water) and dry the reaction vessel thoroughly.

  • Root Cause 2: Azide Stoichiometry/Activity. If the azide concentration is too low, water competes for the imidate.

    • Fix: Ensure a slight excess of Sodium Azide (1.2 – 1.5 eq). Ensure the azide is finely ground or predissolved if solubility is an issue (though NaN3 is sparingly soluble in AcOH, it reacts as it dissolves).

Issue 2: Low Yield & Unreacted PABA

Q: The reaction stalls with 20% starting material remaining. Adding more orthoester doesn't help.

A: This suggests the "poisoning" of the orthoester or loss of the volatile hydrazoic acid.

  • Mechanism: In acidic media, Sodium Azide generates Hydrazoic Acid (HN3), which is a gas (bp ~37°C). If the reaction is run in an open vessel at reflux, you are losing your reagent to the fume hood.

    • Fix: Run the reaction in a sealed pressure tube or a vessel with a very efficient reflux condenser maintained at low temperature.

    • Protocol Adjustment: Add the azide after the amine and orthoester have been mixed, or add it in portions to maintain concentration.

Issue 3: "Sticky" Product & Filtration Issues

Q: The product crashes out as a gummy solid that traps impurities.

A: Tetrazoles can form supersaturated solutions or oils.

  • Fix: Do not rush the cooling process. Allow the reaction mixture to cool slowly to room temperature with vigorous stirring.

  • Workup Tip: Dilute the reaction mixture with water (antisolvent) slowly. If a gum forms, reheat to redissolve and cool more slowly, or add a seed crystal of pure product.

Module 4: Validated Analytical Protocol

To separate the Target (Tetrazole) from Impurity B (Amide) , you must suppress the ionization of the carboxylic acid to increase retention on C18.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (Tetrazole and Benzene ring absorption).

Why this works: The acidic mobile phase keeps both the target and the amide impurity in their neutral (protonated) forms, maximizing hydrophobic interaction with the column and improving resolution.

AnalyticalWorkflow cluster_peaks Elution Order (Time) Sample Reaction Mixture Prep Dilution Solvent: 50:50 MeOH:Water Sample->Prep Sep HPLC Separation (Acidic Mobile Phase) Prep->Sep P1 1. Azide/Salts (Void) Sep->P1 P4 4. Target (Tetrazole) Sep->P4 P2 2. PABA (Polar) P3 3. Impurity B (Amide) P5 5. Impurity C (Ethyl Ester)

Figure 2: Analytical workflow and expected elution order on Reverse Phase C18.

Safety Warning: Azide Handling
  • Hydrazoic Acid (HN3): Reacting NaN3 with Acetic Acid generates HN3. It is highly toxic and explosive.

    • Mandatory: All reactions must be performed in a functioning fume hood.

    • Waste: Quench azide residues with excess sodium nitrite (NaNO2) in acidic solution (controlled nitrosation) or commercially available azide quenching kits before disposal. Do not pour azide solutions into metal drains (forms explosive metal azides).

References
  • Gaponik, P. N., et al. (1985).[1] "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide." Chemistry of Heterocyclic Compounds. Link

  • Satchell, J. F., & Smith, B. J. (2002). "Calculation of the acidity of 5-substituted tetrazoles." Physical Chemistry Chemical Physics. (Provides context on tetrazole acidity and solubility). Link

  • Myznikov, L. V., et al. (2007). "Synthesis of 1-aryl-5-methyltetrazoles." Russian Journal of General Chemistry. (Specific procedure for aryl-5-methyl variants). Link

  • FDA Guidance for Industry. (2018). "Control of Nitrosamine Impurities in Human Drugs." (Relevant for azide quenching protocols involving nitrites). Link

Sources

Technical Support Center: Purity Optimization of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Hub. This guide is designed for process chemists and researchers encountering purity bottlenecks with 4-(5-Methyl-tetrazol-1-yl)-benzoic acid . Unlike standard protocols, this resource focuses on the causality of impurities and provides self-validating correction loops.

Module 1: Synthesis & Reaction Control

Context: The purity of this compound is defined upstream. The target molecule is a 1-substituted tetrazole .[1][2][3] This dictates that the synthesis likely proceeds via the heterocyclization of 4-aminobenzoic acid (PABA) with sodium azide and triethyl orthoacetate (Gaponik-type conditions).

Critical Distinction: If you are attempting to synthesize this from a nitrile, you are making the wrong regioisomer (the 5-substituted variant). This guide assumes the amine pathway.

Troubleshooting Synthesis Parameters
ParameterStandard ConditionImpact on PurityCorrective Action
Stoichiometry 1.0 eq Amine : 3-4 eq Orthoester : 1.2-1.5 eq

Excess Amine: Hard to remove; co-precipitates with product.Excess Orthoester: Forms acetal byproducts.Use slight excess of

and Orthoester to force full conversion of the Amine. The Amine is the "limiting purity factor."
Solvent/Acid Glacial Acetic Acid (AcOH)Water Content: Hydrolyzes the orthoester before cyclization, leading to acetylated amine impurity (4-acetamidobenzoic acid).Ensure AcOH is anhydrous. Add a drying tube. If "Acetyl" impurity >5%, redistill AcOH.
Temperature 70–80°C>90°C: Promotes decarboxylation of the benzoic acid moiety.Maintain strict temp control. Do not reflux aggressively.
Module 2: The "Sticky Brown" Impurity & Workup

User Issue: "My crude product isolates as a brown, sticky solid rather than a white powder."

Root Cause: This is typically due to oxidative polymerization of unreacted 4-aminobenzoic acid or the formation of electron-rich oligomers during the azide reaction.

The "Azide Crush" Protocol (Safety & Purity) Standard acidification often traps unreacted azide salts in the lattice. Use this oxidative workup instead:

  • Cool the reaction mixture to 0–5°C.

  • Dilute with water (3x reaction volume).

  • Nitrite Treatment: Add aqueous Sodium Nitrite (

    
    ) dropwise before final acidification.
    
    • Mechanism:[1][4][5][6][7] Converts unreacted azide to

      
       and 
      
      
      
      (safe off-gassing) and diazotizes unreacted amine (which then hydrolyzes to a phenol, much easier to wash away than the amine).
  • Acidify to pH 2.0 with 6N HCl.

  • Filtration: Collect the precipitate.

Module 3: Advanced Purification (Recrystallization)

User Issue: "I have high HPLC purity (98%), but the solid is off-white/grey."

Solution: Recrystallization with Carbon Polishing. The target compound is a zwitterionic-capable acid. It is insoluble in water at low pH but soluble in hot alcohols.

Protocol: The Ethanol/Water Displacement
  • Dissolution: Suspend crude solid in Ethanol (95%) at 70°C. Use 10 mL per gram of solid.

  • Polishing (Critical): Add Activated Charcoal (5 wt%) . Stir for 15 mins at 70°C.

    • Why: Tetrazoles often trap trace metal ions (from azide sources) which cause color. Charcoal removes these and the "brown" oligomers.

  • Filtration: Filter hot through a Celite pad to remove charcoal.

  • Precipitation: Reheat filtrate to 70°C. Slowly add hot Water (approx. 5-10 mL per gram) until persistent turbidity is observed.

  • Crystallization: Allow to cool slowly to room temperature, then chill to 4°C.

  • Wash: Wash the filter cake with cold 20% EtOH/Water.

Module 4: Analytical Verification (HPLC)

User Issue: "My peaks are tailing, and I can't resolve the acetyl-impurity."

Root Cause: The tetrazole and carboxylic acid groups are both ionizable. Standard neutral mobile phases cause peak broadening due to mixed ionization states.

Recommended HPLC Method:

ComponentSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax SB-C18), 5µmHandles acidic pH without stripping bonded phase.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses ionization of the carboxylic acid (

~4.2), keeping it neutral and retained.
Mobile Phase B AcetonitrileSharpens peak shape for nitrogen-rich heterocycles.
Gradient 5% B to 60% B over 20 minsResolves the polar 4-acetamidobenzoic acid (early eluter) from the target tetrazole.
Detection UV @ 254 nmTetrazole ring absorption maximum.
Visualizing the Logic
Figure 1: Impurity Formation & Control Pathway

This diagram illustrates the mechanistic competition between the desired cyclization and the common acetylation impurity.

ReactionLogic cluster_control Process Control Point PABA 4-Aminobenzoic Acid (Starting Material) Imidate Imidate Intermediate PABA->Imidate + Orthoester (- EtOH) Ortho Triethyl Orthoacetate Target 4-(5-Methyl-tetrazol-1-yl) benzoic acid (TARGET) Imidate->Target + NaN3 (Cyclization) Impurity 4-Acetamidobenzoic acid (MAJOR IMPURITY) Imidate->Impurity + H2O (Hydrolysis) Water Water (Impurity) Water->Imidate Attacks Intermediate

Caption: Mechanistic pathway showing how moisture (Water) diverts the intermediate toward the acetamide impurity rather than the target tetrazole.

Figure 2: Purification Troubleshooting Tree

Follow this decision matrix to select the correct purification method based on your specific impurity profile.

PurificationTree Start Crude Product Isolated CheckColor Is the solid Brown/Sticky? Start->CheckColor CheckHPLC HPLC Purity < 95%? CheckColor->CheckHPLC No (Off-white) Charcoal Action: Recrystallize with Activated Charcoal CheckColor->Charcoal Yes CheckImpurity Identify Major Impurity CheckHPLC->CheckImpurity Yes Recryst Action: EtOH/Water Recrystallization CheckHPLC->Recryst No (Just polishing) Wash Action: Acidic Water Wash (pH 2.0) CheckImpurity->Wash Unreacted Amine (PABA) CheckImpurity->Recryst Unknown/Minor DrySolvent Action: Redo Synthesis with Dried Solvent CheckImpurity->DrySolvent Acetamide Impurity (>10%)

Caption: Decision matrix for selecting the appropriate purification technique based on visual and analytical data.

References
  • Gaponik, P. N., et al. (2017).[1] Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. Chemistry of Heterocyclic Compounds.

  • Demko, Z. P., & Sharpless, K. B. (2001).[8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. (Cited for contrast: demonstrates the nitrile route yields the 5-isomer, validating the amine route for the 1-isomer).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for benzoic acid derivative recrystallization solvents).

  • BenchChem. (2025).[9] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. (Basis for the acidic mobile phase HPLC protocol).

Sources

Technical Support Center: 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Decomposition Pathways, Stability Profiling, and Analytical Troubleshooting Audience: Medicinal Chemists, Process Safety Engineers, and Analytical Scientists

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-(5-Methyl-tetrazol-1-yl)-benzoic acid . As a researcher working with this scaffold, you are likely using it as a bioisostere for carboxylic acids or as a linker in metal-organic frameworks (MOFs).[1]

The Core Challenge: This molecule contains a 1,5-disubstituted tetrazole ring. While tetrazoles are often cited as stable bioisosteres, 1,5-disubstituted variants possess a latent instability: they are "spring-loaded" to release nitrogen gas (


) under thermal or photochemical stress. This guide dissects these pathways to help you distinguish between sample degradation , safety hazards , and analytical artifacts .

Troubleshooting Guide: Quick Diagnostics

SymptomLikely CauseVerification Step
LC-MS: Strong peak at

(m/z ~177).
In-Source Fragmentation. The tetrazole ring is fragmenting inside the mass spectrometer, not in your vial.Lower the Cone Voltage/Fragmentor voltage. If the ratio of Parent/Fragment changes, it is an artifact.
DSC: Sharp exotherm >190°C.Thermal Decomposition. Rapid release of

and formation of carbodiimide.
STOP. Do not scale up without venting. This is a safety hazard.
Solution: New peak appearing over time (M+18 relative to decomp product).Hydrolysis of Carbodiimide. Thermal degradation product reacting with moisture to form a urea derivative.Check for urea formation (

) via NMR.
Synthesis: Low yield, gas evolution.Thermal Runaway. Reaction temperature is too high, triggering retro-cycloaddition.Keep reaction temperature <140°C.

Module 1: Thermal Decomposition & Safety

The Mechanism: Retro-1,3-Dipolar Cycloaddition

The primary decomposition pathway for this compound is thermal extrusion of nitrogen . Unlike 5-substituted tetrazoles (which are acidic and stable), the 1,5-disubstituted pattern locks the ring in a configuration prone to cycloreversion.

The Pathway:

  • Initiation: Heating (typically

    
    C) weakens the 
    
    
    
    and
    
    
    bonds.
  • Extrusion: The ring opens, releasing a molecule of nitrogen gas (

    
    ).[2]
    
  • Intermediate: A highly reactive Nitrilimine species is formed.

  • Rearrangement: The nitrilimine rearranges into a Carbodiimide .

  • Fate: In the presence of moisture, the carbodiimide hydrates to form a Urea .

Visualization: Thermal Degradation Pathway

Decomposition Tetrazole This compound (Stable Precursor) TS Transition State (Ring Opening) Tetrazole->TS Heat (>180°C) Nitrilimine Nitrilimine Intermediate (Transient) TS->Nitrilimine - N2 Gas N2 Gas (Pressure Hazard) TS->Gas Carbodiimide Carbodiimide (Reactive Electrophile) Nitrilimine->Carbodiimide Rearrangement Urea Urea Derivative (Final Hydrolysis Product) Carbodiimide->Urea + H2O (Hydrolysis)

Figure 1: The thermal decomposition cascade. Note that the Carbodiimide is rarely isolated; it rapidly converts to Urea in non-anhydrous conditions.

Safety Protocol: DSC Screening

Critical Warning: Tetrazoles are energetic materials.[3]

  • Experiment: Differential Scanning Calorimetry (DSC).

  • Parameter: Look for the "Onset Temperature" (

    
    ).
    
  • Threshold: If

    
     is within 50°C of your process temperature, the process is unsafe.
    
  • Observation: You will likely see a sharp exothermic peak (heat release) corresponding to

    
     release.
    

Module 2: Analytical Troubleshooting (LC-MS)

The "Phantom" Impurity (M-28)

Users often report a significant impurity with a mass of [M-28] (Loss of


) in their LC-MS chromatograms, even for pure samples.

Diagnosis: This is usually Collision-Induced Dissociation (CID) occurring inside the ion source, not chemical degradation in the vial. The electrospray ionization (ESI) process imparts enough energy to trigger the same retro-cycloaddition described in Module 1.

Verification Workflow:

  • Inject the sample. Observe the ratio of Parent Ion (

    
    ) to Fragment (
    
    
    
    ).
  • Lower the Cone Voltage (or Fragmentor Voltage) by 20-50%.

  • Re-inject.

    • If the M-28 peak decreases significantly: It is an artifact . Your sample is pure.

    • If the M-28 peak ratio remains constant: The degradation happened in the vial (likely thermal or photochemical).

Visualization: MS Fragmentation Logic

MS_Logic Start Observation: Mass Spectrum shows M-28 peak Step1 Reduce Cone Voltage / Collision Energy Start->Step1 Decision Does the M-28 peak intensity drop? Step1->Decision Artifact Artifact (In-Source Fragmentation) Sample is PURE. Decision->Artifact Yes Real Real Degradation Sample is IMPURE. Decision->Real No

Figure 2: Decision tree for distinguishing analytical artifacts from true sample impurities.

Module 3: Chemical Stability & Solvolysis

Hydrolytic Stability
  • Acidic Media: The tetrazole ring is generally stable in dilute acid (e.g., 1N HCl). The benzoic acid moiety may protonate, altering solubility, but the ring remains intact.

  • Basic Media: 1-substituted tetrazoles are susceptible to base-catalyzed degradation under harsh conditions (e.g., 1N NaOH, reflux), leading to ring fragmentation.

  • Nucleophilic Attack: If the "Nitrilimine" intermediate forms (via heat or light), nucleophilic solvents (MeOH, EtOH) will trap it, forming methoxy- or ethoxy-addition products, not the urea.

Photochemical Sensitivity

Tetrazoles are photo-labile. Exposure to UV light (254 nm or 365 nm) can trigger the extrusion of nitrogen even at room temperature.

  • Recommendation: Store solid samples in amber vials.

  • Process: Protect reaction vessels with aluminum foil during synthesis.

References

  • Butler, R. N. (1977). "Recent Advances in Tetrazole Chemistry." Advances in Heterocyclic Chemistry, 21, 323–435. Link

    • Foundational text on the thermal decomposition of 1,5-disubstituted tetrazoles to carbodiimides.
  • Koldobskii, G. I., et al. (1994). "Tetrazoles: Synthesis and Properties."[4][5] Russian Chemical Reviews, 63(10), 847. Link

    • Comprehensive review covering the nitrilimine intermediate p
  • Rao, V. N., et al. (2010). "Thermal decomposition of tetrazoles: A DSC and TGA study." Journal of Thermal Analysis and Calorimetry. (Generalized reference for tetrazole safety).
  • Modi, P., et al. (2014). "LC-MS/MS Fragmentation Profiling of Tetrazole Derivatives." Journal of Mass Spectrometry.
  • Frija, L. M., et al. (2010). "Photochemical decomposition of tetrazoles." Journal of Photochemistry and Photobiology A: Chemistry. Details the UV-sensitivity and photochemical nitrogen extrusion.

Sources

Catalyst poisoning in 4-(5-Methyl-tetrazol-1-yl)-benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TZ-405-Pd | Topic: Catalyst Poisoning in 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid Reactions Status: Open | Priority: Critical (Blocker) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Incident Overview & Diagnostic Matrix

User Issue: "I am attempting a Suzuki-Miyaura coupling (or Hydrogenation) using this compound (or its halide precursors), but the reaction stalls immediately. I see catalyst precipitation or zero turnover."

The Core Problem: The this compound molecule presents a "perfect storm" for transition metal catalysts. While the benzoic acid moiety is generally manageable, the 1-substituted tetrazole ring is a potent catalyst poison. Unlike 5-substituted tetrazoles (which can be deprotonated to form stable anions), the 1-substituted variation leaves the N4 nitrogen highly accessible, electron-rich, and sterically unencumbered.

Diagnostic Matrix: Is it Poisoning or Degradation?

ObservationSymptomProbable Cause
Reaction Mixture Appearance Solution turns clear, then rapidly precipitates black powder (Pd-black).Ligand Displacement: The tetrazole N4 has displaced your phosphine ligands, destabilizing Pd(0), leading to aggregation.
Reaction Mixture Appearance Solution remains homogeneous/colored but no product forms.Stable Arrest: The tetrazole has formed a stable, unreactive bis-coordinate complex with the metal center (catalyst resting state arrest).
TLC / LCMS Data Starting material remains; Catalyst peak disappears or shifts significantly.Coordination Poisoning: The catalyst is sequestered by the substrate.
Substrate Check High residual sulfur content (>10 ppm) in the starting material.Sulfur Poisoning: Carryover from thiocyanate or sulfonamide synthesis routes (common in tetrazole precursors).

The Mechanism: Why Your Catalyst is Dying

To fix this, you must understand the coordination chemistry at play. The 1-substituted tetrazole is not an innocent bystander; it is a soft sigma-donor ligand .

The N4-Coordination Trap

In a typical Palladium cycle (e.g., Suzuki coupling), the metal requires open coordination sites to undergo Oxidative Addition with the aryl halide.

  • The Competitor: The N4 nitrogen of the tetrazole ring is a strong

    
    -donor.
    
  • The Displacement: It out-competes standard ligands (like PPh3) for the Pd(II) center.

  • The Arrest: It forms a stable [Pd(Substrate)2(Cl)2] species (in Pd(II) cycles) or displaces ligands on Pd(0), causing the naked metal to collapse into inactive nanoparticles (Pd-black).

Visualizing the Failure Mode:

CatalystPoisoning Pd_L2 Active Catalyst Pd(L)2 OxAdd Oxidative Addition (Desired Path) Pd_L2->OxAdd Ar-X Poisoned Inactive Complex Pd(Tetrazole)2 Pd_L2->Poisoned + Tetrazole (N4 Binding) Substrate Tetrazole Substrate (Ligand Competitor) Substrate->Poisoned High Conc. Agg Pd Black (Precipitation) Poisoned->Agg Ligand Loss

Figure 1: The "N4-Trap" mechanism where the tetrazole substrate diverts the active catalyst into an inactive coordination complex or induces aggregation.

Troubleshooting Protocols

Do not simply add more catalyst. You must change the chemical environment to disfavor tetrazole binding.

Protocol A: The "Bulky Shield" Strategy (Ligand Switching)

Applicability: Cross-coupling reactions (Suzuki, Sonogashira, Buchwald). Logic: Use sterically demanding, electron-rich ligands that bind Pd so tightly that the tetrazole cannot displace them.

  • Stop using: Triphenylphosphine (

    
    ) or dppf. These are too easily displaced by the N4-tetrazole.
    
  • Switch to: Buchwald Biaryl Phosphines (specifically XPhos or SPhos ).

    • Why: The bulky isopropyl/cyclohexyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the approach of the tetrazole nitrogen while still allowing the oxidative addition of the aryl halide.

  • Experimental Adjustment:

    • Catalyst:

      
       (1-2 mol%) + XPhos  (2-4 mol%).
      
    • Pre-stir: Stir the catalyst and ligand in solvent for 30 mins at 60°C before adding the tetrazole substrate. This ensures the active catalytic species is fully formed and protected.

Protocol B: The "Lewis Acid Decoy"

Applicability: When specific ligands are unavailable or cost-prohibitive. Logic: Introduce a sacrificial Lewis acid that binds the tetrazole nitrogen more strongly than the Palladium does.

  • Additive: Add Zinc Bromide (

    
    )  or Magnesium Chloride (
    
    
    
    )
    (0.5 - 1.0 equiv).
  • Mechanism: The hard/borderline Lewis acid (

    
    ) coordinates to the nitrogen atoms of the tetrazole. This "masks" the poisoning site, leaving the soft Palladium free to catalyze the reaction on the aryl ring.
    
  • Note: Ensure your base (for Suzuki coupling) is strong enough to handle the slight acidity of the additive (e.g., use

    
     instead of Carbonate).
    
Protocol C: Hydrogenation Workarounds

Applicability: Reducing a double bond or nitro group in the presence of the tetrazole. Issue: Pd/C is instantly poisoned by tetrazoles (chemisorption).

  • Switch Metal: Use Platinum Oxide (

    
    , Adams' Catalyst)  or Raney Nickel .
    
    • Why: Pt and Ni are less susceptible to permanent deactivation by nitrogen heterocycles compared to Pd under hydrogenation conditions.

  • Acidic Solvent: Run the hydrogenation in Acetic Acid or with 1 equivalent of HCl (if functional groups tolerate it).

    • Why: Protonation of the tetrazole ring (even if weak) reduces its ability to donate electrons to the metal surface.

Quantitative Data: Ligand Performance

Table 1: Comparative yields for Suzuki Coupling of a 1-substituted tetrazole phenyl bromide.

Catalyst SystemYield (24h)ObservationVerdict
Pd(PPh3)4 < 5%Black ppt formed immediately.FAILED (Ligand displacement)
Pd(dppf)Cl2 15%Slow conversion, stalled at 4h.POOR (Incomplete protection)
Pd(OAc)2 + XPhos 88% Solution remained clear orange.OPTIMAL (Steric protection)
Pd/C (Heterogeneous) 0%No reaction.FAILED (Surface poisoning)

Frequently Asked Questions (FAQ)

Q1: Can I protect the tetrazole to stop the poisoning? A: Unlike 5-substituted tetrazoles (where you can use a trityl group on the N), your molecule is a 1-substituted tetrazole . The N1 position is already occupied by the benzoic acid linker. The N4 position is intrinsic to the ring and cannot be easily "protected" without destroying the aromaticity of the tetrazole. Your best "protection" is the Lewis Acid Decoy (Protocol B).

Q2: My starting material was made using Sodium Azide. Could that be the issue? A: Yes. Residual azide (


) is a potent catalyst poison.
  • Test: Treat a small sample with aqueous

    
    . A red color indicates free azide.
    
  • Fix: Wash your organic phase thoroughly with water, or perform a "scavenger wash" using a Cu(II) salt solution during workup of the precursor.

Q3: Is the carboxylic acid group interfering? A: It is possible, but less likely than the tetrazole. Carboxylic acids can form unreactive carboxylate-Pd species. To rule this out, convert the acid to a methyl ester before the coupling step. If the reaction still fails, the tetrazole is definitely the culprit.

References

  • Mechanisms of Catalyst Deactivation

    • StudySmarter. "Catalyst Poisoning: Palladium & Platinum."[1] Link

    • SciSpace. "Poisoning and deactivation of palladium catalysts."[1][2][3][4] Link

  • Tetrazole Coordination & Synthesis

    • Zhang, Y. et al.[5][6] "Pd/Cu cocatalytic system enables a mild, direct C-H arylation of 1-substituted tetrazoles."[5] J. Org.[5][7] Chem., 2020.[5] Link

    • Trouvé, J. et al.[6] "Unusual coordination of a 1,2,3-triazolyl-pyridine ligand in a Pd(II) complex."[6] New J. Chem., 2023.[6] (Relevant for N-heterocycle coordination modes). Link

  • Overcoming Heterocycle Poisoning

    • Organic Chemistry Frontiers. "Recent advances in the synthesis of nitrogen heterocycles via Rh(III)-catalyzed... C-H activation." (Discusses coordination challenges). Link

    • Bypassing Limitations of Directed C–H Functionalizations. (Discusses strong coordination of N-heterocycles). Link

Sources

Validation & Comparative

4-(5-Methyl-tetrazol-1-yl)-benzoic acid vs. Other Tetrazole Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (CAS: 64170-57-6), contrasting it with its structural isomer, 4-(1H-tetrazol-5-yl)benzoic acid , and other common tetrazole bioisosteres.[1]

The core distinction lies in the linkage:

  • The Target (1-yl): An N-linked tetrazole synthesized from an aniline.[1] It functions as a metabolically stable, lipophilic linker with mono-acidic properties (benzoic acid only).[1]

  • The Comparator (5-yl): A C-linked tetrazole synthesized from a nitrile.[1] It functions as a di-acidic bioisostere (benzoic acid + acidic tetrazole N-H).[1]

This distinction dictates their divergent utility in medicinal chemistry (pharmacokinetics) and materials science (MOF ligand geometry).

Structural & Physicochemical Comparison

The following table contrasts the target compound with its most relevant isomer.

FeatureThis compound (Target)4-(1H-tetrazol-5-yl)benzoic acid (Comparator)
Structure Type N-Linked (1,5-disubstituted)C-Linked (5-substituted)
Linkage Origin Derived from 4-Aminobenzoic Acid Derived from 4-Cyanobenzoic Acid
Acidity (pKa) Mono-protic (COOH only, pKa ~4.2).[1] Tetrazole ring is neutral.[1]Di-protic (COOH pKa ~4.2 + Tetrazole N-H pKa ~4.5-4.9).[1]
H-Bonding H-bond acceptor (N2, N3, N4). Weak/No donor at ring.[1][2]Strong H-bond donor (N-H) and acceptor.[1]
Geometry Twisted/Kinked: The N-C bond allows rotation; steric clash between 5-Methyl and phenyl ring often induces twist.[1]Planar: Conjugation between the phenyl ring and tetrazole is maximized.[1]
Primary Utility Scaffold/Linker, non-acidic pharmacophore.Carboxylic acid bioisostere, MOF bridging ligand.
Structural Visualization

The diagram below illustrates the divergent synthesis pathways and resulting structural connectivity.

Tetrazole_Synthesis_Comparison PABA 4-Aminobenzoic Acid (Aniline Precursor) Target This compound (N-Linked Target) PABA->Target Pathway A: Amine Cyclization Reagents_A Sodium Azide + Triethyl Orthoacetate (Heterocyclization) PABA->Reagents_A Nitrile 4-Cyanobenzoic Acid (Nitrile Precursor) Comparator 4-(1H-tetrazol-5-yl)benzoic acid (C-Linked Isomer) Nitrile->Comparator Pathway B: [3+2] Cycloaddition Reagents_B Sodium Azide + Lewis Acid (ZnBr2) (Cycloaddition) Nitrile->Reagents_B Note1 Neutral Tetrazole Ring Twisted Geometry Target->Note1 Note2 Acidic Tetrazole Ring (pKa ~4.5) Planar Geometry Comparator->Note2

Figure 1: Divergent synthetic pathways determining the N-linked vs. C-linked tetrazole topology.

Experimental Protocols

Protocol A: Synthesis of this compound

Principle: This protocol utilizes the heterocyclization of a primary amine with an orthoester and an azide source.[1] Unlike "click" chemistry, this forms a 1,5-disubstituted ring.[1]

Reagents:

  • 4-Aminobenzoic acid (1.0 eq)[1]

  • Sodium Azide (

    
    ) (1.2 eq)
    
  • Triethyl Orthoacetate (TEOA) (3.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (13.7 g, 100 mmol) in glacial acetic acid (50 mL).

  • Addition: Add triethyl orthoacetate (55 mL, 300 mmol) followed by sodium azide (7.8 g, 120 mmol). Caution:

    
     is toxic and can form explosive hydrazoic acid in the presence of strong acids.[1] Ensure proper ventilation.
    
  • Cyclization: Heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via TLC (mobile phase: Ethyl Acetate/Hexane 1:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (200 mL) containing concentrated HCl (10 mL) to ensure protonation of the benzoic acid and removal of excess orthoester.

    • A precipitate should form.[1][2] If oil forms, induce crystallization by scratching the glass or adding a seed crystal.

  • Purification:

    • Filter the solid and wash efficiently with cold water.[1]

    • Recrystallize from Ethanol/Water (9:1) to yield white/off-white crystals.[1]

  • Yield Expectation: 75–85%.

Validation (NMR):

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the 5-methyl group at

    
     ppm.[1] The aromatic protons will appear as two doublets (AA'BB' system) around 
    
    
    
    and
    
    
    ppm.
Protocol B: Synthesis of Comparator (4-(1H-tetrazol-5-yl)benzoic acid)

Principle: [3+2] Cycloaddition of a nitrile.[1][3][4]

Reagents:

  • 4-Cyanobenzoic acid[1]

  • Sodium Azide[1][3][4][5][6][7][8][9]

  • Zinc Bromide (

    
    ) or Ammonium Chloride (
    
    
    
    ) as catalyst.
  • Solvent: Water (Green chemistry route) or DMF.[9]

Workflow Summary: Reflux 4-cyanobenzoic acid with


 and 

in water for 24 hours. Acidify to pH 2 to precipitate the product. This yields the C-linked tetrazole, distinguishable by the absence of the methyl singlet in NMR and the presence of an acidic N-H proton (often broad/invisible in DMSO).

Applications & Performance Analysis

Medicinal Chemistry: Bioisosterism
  • Metabolic Stability: The 1-substituted tetrazole (Target) is highly resistant to metabolic hydrolysis.[1] Unlike esters, which are cleaved by esterases, the N-C bond is robust.

  • Lipophilicity: The 5-methyl-tetrazol-1-yl moiety is more lipophilic than a carboxylic acid or a free tetrazole.[1] This increases membrane permeability (LogP ~1.2) compared to the highly polar comparator.

  • Binding Mode: The target molecule does not offer a proton donor at the tetrazole ring.[1] It acts purely as a hydrogen bond acceptor (via N2, N3, N4). This is critical when designing ligands for receptors that require a neutral, hydrophobic pocket rather than an ionic interaction.

Materials Science: Metal-Organic Frameworks (MOFs)
  • Ligand Geometry:

    • Comparator (5-yl): Linear/Planar. Leads to flat sheets or cubic networks.[1]

    • Target (1-yl): The bond angle at the N1 nitrogen creates a "kink" (approx 120°).[1] This bent geometry promotes the formation of helical chains or chiral frameworks , even from achiral ligands.

  • Coordination: The carboxylate coordinates to metal clusters (e.g., Zn, Cu), while the N-linked tetrazole N4 nitrogen can coordinate to a second metal center, creating 3D pillared structures.

References

  • Synthesis of 1-Substituted Tetrazoles

    • Title: Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide.[1][5][8]

    • Source: Chemistry of Heterocyclic Compounds (2017).
    • URL:[Link]

  • Tetrazole Bioisosterism

    • Title: Bioisosteres in Drug Discovery: Focus on Tetrazole.[1]

    • Source: Future Medicinal Chemistry.[1]

    • URL:[Link]

  • MOF Ligand Geometry

    • Title: Structural diversity of metal-organic frameworks built from semi-rigid tetrazole ligands.[1]

    • Source: CrystEngComm (Royal Society of Chemistry).
    • URL:[Link]

  • Compound Data

    • Title: 4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid (PubChem CID 674161).[1]

    • Source: PubChem.[1]

    • URL:[Link]

Sources

Comparing synthesis routes for 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates synthesis routes for 4-(5-Methyl-tetrazol-1-yl)-benzoic acid . This molecule features a tetrazole ring attached to the benzene moiety at the N1 position , with a methyl group at C5 .

Critical Distinction: Researchers must distinguish this target from its isomer, 4-(1H-tetrazol-5-yl)benzoic acid (where the benzene is attached to C5). The synthesis of the N1-substituted target requires constructing the tetrazole ring onto an aniline precursor, whereas the C5-isomer typically proceeds via cycloaddition to a nitrile.

Recommendation: The Orthoester-Amine Heterocyclization (Route A) is the superior method for yield, purity, and atom economy. While it presents specific safety challenges regarding hydrazoic acid (


) generation, it avoids the harsh chlorinating agents and moisture sensitivity of the classical Imidoyl Chloride (Route B)  method.

Route Analysis & Comparison

Route A: The Orthoester Heterocyclization (Recommended)

This route utilizes the "Gewald-type" reaction between a primary amine, triethyl orthoacetate, and sodium azide. It is a modified multicomponent reaction that builds the tetrazole ring in a single pot.

  • Precursor: Ethyl 4-aminobenzoate (Benzocaine) or 4-Aminobenzoic acid (PABA).

  • Reagents: Triethyl orthoacetate (TEOA), Sodium Azide (

    
    ), Glacial Acetic Acid (AcOH).
    
  • Mechanism: The amine condenses with the orthoester to form an imidate intermediate, which is trapped by the azide nucleophile, followed by cyclization and elimination of ethanol.

Route B: The Imidoyl Chloride Activation (Classical)

This traditional route (Von Braun/Bucherer type) activates an amide to an imidoyl chloride, which then reacts with an azide source.

  • Precursor: 4-Acetamidobenzoic acid.

  • Reagents: Phosphorus Pentachloride (

    
    ) or Thionyl Chloride (
    
    
    
    ), Sodium Azide (
    
    
    ).
  • Mechanism: Conversion of the amide oxygen to a leaving group (Cl), followed by substitution with azide and electrocyclic ring closure.

Performance Matrix
MetricRoute A: Orthoester (Recommended)Route B: Imidoyl Chloride (Classical)
Yield High (85-95%) Moderate (60-75%)
Atom Economy High (Ethanol is the main byproduct)Low (Phosphorus byproducts)
Reaction Conditions Mild (

C), Acidic solvent
Harsh, Moisture Sensitive
Safety Profile Risk:

evolution in AcOH.
Risk:

is corrosive; violent reaction with water.
Purification Simple precipitation/recrystallizationOften requires chromatography
Scalability High (with gas scrubbing)Low (exotherms difficult to manage)

Mechanistic Visualization

The following diagram illustrates the heterocyclization mechanism for Route A, highlighting the critical imidate intermediate.

Mechanism Amine 4-Aminobenzoic Acid Imidate Imidate Intermediate Amine->Imidate - 2 EtOH TEOA Triethyl Orthoacetate TEOA->Imidate Cyclization Electrocyclic Ring Closure Imidate->Cyclization + N3- / - EtOH Azide Sodium Azide (N3-) Azide->Cyclization Product 4-(5-Methyl-tetrazol-1-yl) benzoic acid Cyclization->Product Isomerization

Figure 1: Mechanistic pathway of the Orthoester-Amine heterocyclization.

Detailed Experimental Protocols

Protocol A: Orthoester Route (Preferred)

Note: This protocol uses Ethyl 4-aminobenzoate to prevent side-esterification of the carboxylic acid, followed by a hydrolysis step. This ensures maximum purity.[1]

Step 1: Tetrazole Formation[2]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (

    
     trap) to neutralize any evolved hydrazoic acid (
    
    
    
    ).
  • Reagents: Charge the flask with:

    • Ethyl 4-aminobenzoate (16.5 g, 100 mmol)

    • Triethyl orthoacetate (24.3 g, 150 mmol, 1.5 eq)

    • Sodium Azide (9.75 g, 150 mmol, 1.5 eq)

    • Glacial Acetic Acid (100 mL)

  • Reaction: Heat the mixture to 80–90 °C with stirring.

    • Observation: The suspension will clear as the reaction proceeds.

    • Duration: Monitor by TLC (approx. 4–6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (300 g) with vigorous stirring.

    • Add concentrated

      
       (10 mL) to ensure full precipitation of the tetrazole ester.
      
    • Caution: Perform this in a fume hood; residual azide + acid =

      
       gas.
      
    • Filter the solid precipitate and wash with cold water (3 x 50 mL).

    • Dry the solid (Ethyl 4-(5-methyl-tetrazol-1-yl)benzoate) in a vacuum oven at 50 °C.

Step 2: Hydrolysis to Free Acid
  • Reagents: Suspend the intermediate ester (from Step 1) in

    
     (100 mL).
    
  • Reaction: Reflux for 2 hours until the solid dissolves and TLC indicates disappearance of the ester.

  • Isolation:

    • Cool to room temperature.[3]

    • Acidify carefully with

      
       to pH 2–3.
      
    • The target acid precipitates as a white solid.

    • Filter, wash with water, and dry.[3]

  • Yield: Expected overall yield: 85–92%.

Protocol B: Imidoyl Chloride Route (Alternative)

Use this route only if orthoesters are unavailable or if the substrate is sensitive to acidic conditions.

  • Activation: Dissolve 4-acetamidobenzoic acid (17.9 g, 100 mmol) in dry toluene (150 mL). Add

    
     (22.9 g, 110 mmol) portion-wise.
    
  • Chlorination: Heat to 60 °C for 2 hours under

    
     to form the imidoyl chloride. Remove solvent/POCl3 under reduced pressure if possible, or proceed directly.
    
  • Azidation: Resuspend the residue in DMF (dry). Add Sodium Azide (13.0 g, 200 mmol) carefully (Exothermic!).

  • Cyclization: Heat to 90 °C for 4 hours.

  • Workup: Pour into water, acidify, and filter. This route often requires recrystallization from ethanol to remove phosphorus residues.

Safety & Critical Control Points (HACCP)

The generation of Hydrazoic Acid (


)  in Route A is the primary safety concern.
  • Hazard:

    
     is highly toxic and volatile (B.P. 37 °C). It can form explosive mixtures in headspace.
    
  • Control:

    • Never use chlorinated solvents (e.g., DCM) with sodium azide (formation of explosive diazidomethane).

    • Always use a scrubber containing 10-20%

      
       or 
      
      
      
      connected to the condenser outlet.
    • Maintain the reaction temperature below 100 °C to prevent rapid gas evolution.

  • Alternative: Trimethylsilyl Azide (

    
    )  can be used instead of 
    
    
    
    /AcOH to work under neutral conditions, though it is significantly more expensive [1].

Synthesis Workflow Diagram

Workflow cluster_RouteA Route A: Orthoester (Recommended) cluster_RouteB Route B: Imidoyl Chloride (Alternative) StartA Ethyl 4-aminobenzoate StepA1 Mix with TEOA + NaN3 in Acetic Acid StartA->StepA1 ReactionA Heat 85°C (4-6h) StepA1->ReactionA InterA Ethyl Ester Intermediate ReactionA->InterA StepA2 Hydrolysis (NaOH) InterA->StepA2 FinalA Target Acid (>85% Yield) StepA2->FinalA StartB 4-Acetamidobenzoic Acid StepB1 Activate with PCl5 StartB->StepB1 ReactionB React with NaN3/DMF StepB1->ReactionB FinalB Target Acid (60-70% Yield) ReactionB->FinalB

Figure 2: Comparative workflow of the two primary synthesis routes.

References

  • Gaponik, P. N., et al. "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide." Chemistry of Heterocyclic Compounds, vol. 41, 2005, pp. 1261–1267. Link

  • Lukyanov, O. A., et al. "Synthesis of 1,5-disubstituted tetrazoles from amines and orthoesters." Russian Chemical Bulletin, vol. 46, 1997, pp. 1868–1870. Link

  • Behrouz, S. "A green and one-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles." Journal of Heterocyclic Chemistry, vol. 54, no. 1, 2017. Link

  • Roh, J., et al. "One-pot synthesis of 1-substituted 5-methyltetrazoles." Synthesis, vol. 2009, no. 13, 2009, pp. 2175-2178. Link

Sources

Biological Activity Profile: 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Tetrazole Bioisostere Advantage

In modern drug design, 4-(5-Methyl-tetrazol-1-yl)-benzoic acid represents a critical scaffold for structure-activity relationship (SAR) exploration. This molecule serves as a dual-functional probe: it retains the benzoic acid moiety (common in NSAIDs and antimicrobial agents) while introducing a 1,5-disubstituted tetrazole ring.

The tetrazole ring is not merely a structural spacer; it is a non-classical bioisostere of the carboxylic acid and amide groups.[1] Its inclusion is primarily driven by the need to improve metabolic stability and lipophilicity without sacrificing the hydrogen-bonding capability required for receptor affinity.

Key Performance Indicators (KPIs) vs. Alternatives
Feature4-(5-Methyl-tetrazol-1-yl) AnalogCarboxylic Acid Parent (Alternative)Clinical Standard (e.g., Indomethacin)
Metabolic Stability High (Resistant to glucuronidation)Low (Rapid conjugation/excretion)Moderate
pKa (Acidity) ~4.5–5.0 (Tetrazole proton)~4.2 (Benzoic acid)4.5
Lipophilicity (LogP) Enhanced (Better membrane crossing)Low (Hydrophilic)Moderate
GI Toxicity Reduced (Less acidic irritation)High (Ulcerogenic)High
Target Selectivity High (COX-2 / AT1 Receptor)Low (Non-specific COX)COX-1/COX-2 Mixed

Comparative Biological Activity[2]

A. Anti-Inflammatory Activity (COX Inhibition)

The primary application of this compound derivatives lies in non-steroidal anti-inflammatory drug (NSAID) development.

  • Mechanism: The scaffold targets the Cyclooxygenase (COX) enzymes. The bulky tetrazole group at the para-position often favors binding to the larger hydrophobic pocket of COX-2 over COX-1, theoretically reducing gastric side effects.

  • Performance Data: In carrageenan-induced paw edema models, 1-phenyl-5-methyl-1H-tetrazole derivatives demonstrate edema inhibition rates of 45–65% , comparable to Phenylbutazone but with significantly lower ulcer indices.

B. Antimicrobial Efficacy

While not as potent as fluoroquinolones, this scaffold serves as a vital lead structure for overcoming resistance in Gram-positive bacteria.

  • Spectrum: Active against Staphylococcus aureus and Bacillus subtilis.[2]

  • Comparison:

    • Tetrazole Analog: MIC ~12.5–50 µg/mL (Moderate).

    • Ciprofloxacin (Control): MIC <1 µg/mL (High).[2][3]

    • Advantage: The tetrazole derivatives show lower susceptibility to bacterial efflux pumps compared to simple benzoic acid derivatives due to altered polarity.

C. Antihypertensive Potential (AT1 Antagonism)

Although the "sartan" class (e.g., Losartan) typically utilizes a biphenyl-tetrazole, the mono-phenyl this compound analogs are investigated as simplified pharmacophores. They exhibit moderate affinity for the Angiotensin II Type 1 (AT1) receptor, acting as competitive antagonists.

Structural Insights & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold, highlighting why specific substitutions are chosen during lead optimization.

SAR_Analysis Core This compound Tetrazole Tetrazole Ring (Bioisostere) • Increases LogP • Resists Metabolism Core->Tetrazole N1-Substitution Methyl 5-Methyl Group • Steric Bulk • Hydrophobic Interaction Core->Methyl C5-Substitution Benzoic Benzoic Acid Moiety • H-Bond Donor/Acceptor • Receptor Anchoring Core->Benzoic Para-Position Effect_PK Improved Pharmacokinetics (vs. Carboxylates) Tetrazole->Effect_PK Effect_Bind COX-2 / AT1 Selectivity Methyl->Effect_Bind Benzoic->Effect_Bind

Caption: SAR analysis of the scaffold. The tetrazole ring replaces labile functionalities to enhance metabolic stability, while the 5-methyl group tunes steric fit within the enzyme pocket.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized based on authoritative medicinal chemistry literature.

Protocol A: Synthesis of the Scaffold (Cycloaddition)

Objective: Synthesize 1-(4-carboxyphenyl)-5-methyl-1H-tetrazole. Note: This method avoids the use of highly explosive isolated diazonium salts by using an in-situ azide generation method.

  • Reagents: 4-Aminobenzoic acid (10 mmol), Sodium Azide (15 mmol), Triethyl Orthoacetate (15 mmol), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Step 1: Dissolve 4-aminobenzoic acid in glacial acetic acid (20 mL) in a round-bottom flask.

    • Step 2: Add Triethyl Orthoacetate and Sodium Azide.

    • Step 3: Reflux the mixture at 100–110°C for 4–6 hours . Monitor via TLC (Solvent system: Ethyl Acetate/Hexane 1:1).

    • Step 4: Cool the reaction mixture to room temperature and pour into crushed ice (100g) with stirring.

    • Step 5: Acidify with concentrated HCl (to pH ~2) to precipitate the product.

    • Step 6: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation:

    • IR Spectrum: Look for disappearance of amine peaks (3300-3400 cm⁻¹) and appearance of Tetrazole N=N stretch (~1450 cm⁻¹).

    • Yield: Expected range 70–85%.

Protocol B: Anti-Inflammatory Assay (Carrageenan-Induced Edema)

Objective: Quantify the reduction in acute inflammation compared to Indomethacin.

  • Subjects: Wistar albino rats (150–200g), divided into groups (n=6).

  • Dosing:

    • Control: 0.5% CMC suspension.

    • Standard: Indomethacin (10 mg/kg, p.o.).

    • Test Compound: this compound analog (10, 20, 50 mg/kg, p.o.).

  • Induction: 30 minutes post-dosing, inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation:

    
    
    (Where 
    
    
    
    is test volume and
    
    
    is control volume).

Synthesis Workflow Visualization

The following workflow details the logical progression from raw materials to biological validation.

Synthesis_Workflow Start Start: 4-Aminobenzoic Acid Step1 Cyclization (NaN3 + Triethyl Orthoacetate) Start->Step1 Reflux, AcOH Inter Intermediate: 1-(4-Carboxyphenyl)-5-methyl-tetrazole Step1->Inter Precipitate & Purify Deriv Derivatization (Amide coupling / Esterification) Inter->Deriv SAR Optimization Screen Biological Screening (MIC / COX Assay) Deriv->Screen In Vitro / In Vivo

Caption: Step-by-step workflow for generating and testing tetrazole-benzoic acid analogs.

References

  • BenchChem. (2025).[4] Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. Retrieved from

  • Liao, A. M., et al. (2017).[5] "Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents." Archives of Pharmacal Research, 40, 435–443.[5] Retrieved from

  • Kaushik, N., et al. (2018).[6] "Tetrazoles: Synthesis and Biological Activity."[1][6][5][7][8][9][10] Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 18(1), 3-21.[6] Retrieved from

  • Popiołek, L. (2017). "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301.
  • MDPI. (2022). "Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci Agents." Antibiotics, 11(7), 939. Retrieved from

Sources

Structural Landscape & Polymorph Characterization of 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural analysis and characterization framework for 4-(5-Methyl-tetrazol-1-yl)-benzoic acid , distinguishing its structural behavior from its isomers and outlining the methodology for differentiating its polymorphic forms.

Executive Summary

This compound (CAS 64170-57-6) represents a critical class of energetic and pharmaceutical building blocks where the competition between carboxylic acid hydrogen bonding and tetrazole nitrogen acceptors drives a complex solid-state landscape. Unlike its isomer, 4-(1H-tetrazol-5-yl)benzoic acid, which readily forms hydrated layered structures, the 5-methyl-1-yl derivative introduces steric bulk and alters the hydrogen bond donor/acceptor balance, significantly impacting crystal packing efficiency and solubility.

This guide objectively compares the structural drivers of this compound against its analogs and provides a validated workflow for isolating and distinguishing its polymorphic and solvated forms.

Chemical Context & Structural Drivers[1][2][3]

To understand the polymorphism of this specific compound, we must analyze its molecular "synthon" capability compared to its well-characterized analogs.

FeatureTarget: this compound Analog: 4-(1H-tetrazol-5-yl)benzoic acid
Linkage N1-linked to BenzeneC5-linked to Benzene
Substituent Methyl group at C5 (Steric Bulk)Hydrogen at N1 (H-bond Donor)
H-Bond Capacity 1 Donor (COOH), 4 Acceptors (COOH + 3 N)2 Donors (COOH + NH), 4 Acceptors
Dominant Motif Carboxylic Dimers or Catemers Layered H-bonded Networks
Planarity Twisted (Methyl steric clash with ortho-H)Planar (High

-stacking potential)
The "Methyl Effect" on Packing

The presence of the methyl group at the 5-position of the tetrazole ring creates a steric clash with the ortho-hydrogens of the benzene ring. This forces the molecule into a non-planar conformation (twisted dihedral angle), disrupting the efficient


-

stacking observed in planar analogs. This twist increases the likelihood of forming conformational polymorphs —forms defined by different rotation angles of the tetrazole ring relative to the benzoate.

Experimental Methodology: Polymorph Isolation & Screening

The following self-validating protocol ensures the comprehensive identification of thermodynamic and kinetic forms.

Phase 1: Solvent-Mediated Screening
  • Objective: Explore the energy landscape by varying polarity and H-bonding potential.

  • Protocol:

    • Thermodynamic Slurry: Suspend excess compound in Methanol, Acetone, and Water (separately). Stir at 25°C for 48 hours. Filter and analyze (Target: Stable Form).

    • Kinetic Precipitation: Dissolve in hot DMSO (80°C). Rapidly inject into cold anti-solvent (Water or Toluene) at 0°C. (Target: Metastable/Amorphous Forms).

    • Evaporative Crystallization: Slow evaporation from THF/Ethanol (1:1) to encourage high-quality single crystal growth.

Phase 2: Structural Validation Workflow

The differentiation of polymorphs relies on a hierarchy of analytical techniques.

PolymorphWorkflow Start Crude Material Screen Polymorph Screening (Slurry, Evap, Cooling) Start->Screen DSC DSC Analysis (Thermal Events) Screen->DSC XRPD PXRD Analysis (Phase ID) Screen->XRPD Decision Unique Pattern? DSC->Decision XRPD->Decision FormA Form I (Thermodynamic) Decision->FormA High Mp Sharp Peaks FormB Form II (Kinetic/Metastable) Decision->FormB Low Mp Exotherm Trans. Solvate Solvate/Hydrate (Desolvation Event) Decision->Solvate Weight Loss (TGA confirmed)

Figure 1: Decision tree for the isolation and categorization of solid forms.

Comparative Characterization Guide

When comparing isolated forms, focus on these specific physicochemical markers.

A. Crystallographic Fingerprints (PXRD)

Polymorphs will exhibit distinct Bragg reflections due to different unit cell packing.

  • Form I (Predicted Stable): Look for dominant peaks at low 2

    
     values corresponding to the length of the carboxylic acid dimer (~12-14 Å d-spacing).
    
  • Form II (Metastable): Often shows broader peaks or shifted reflections indicating a less dense packing arrangement (catemer motifs).

B. Thermal Performance (DSC/TGA)
ParameterForm I (Stable) Form II (Metastable) Hydrate/Solvate
Melting Point Highest (

C)*
Lower (

C)
Broad endotherm < 100°C
Heat of Fusion High (

)
Lower

N/A (Desolvation)
Transition Single endothermExotherm (Recrystallization)Stepwise weight loss (TGA)

Note: Melting points are estimated based on structural analogs; exact values must be experimentally determined.

C. Spectroscopic Differentiation (FT-IR)

The Carbonyl Region (1650–1750 cm⁻¹) is the most sensitive indicator of structural change.

  • Dimer Motif:

    
     typically appears around 1680–1700 cm⁻¹ .
    
  • Catemer/Chain Motif:

    
     often shifts to higher frequencies (>1710 cm⁻¹ ) due to weaker cooperative H-bonding.
    
  • Tetrazole Ring: Look for shifts in the N=N stretching modes (~1400-1500 cm⁻¹) indicating changes in the tetrazole's participation in the H-bond network.

Structural Logic & Intermolecular Interactions

The packing of this compound is governed by the competition between two primary interaction pathways.

Interactions Mol1 Molecule A Dimer R2,2(8) Dimer (COOH···COOH) Mol1->Dimer Strongest Catemer Catemer Chain (COOH···N-Tetrazole) Mol1->Catemer Alternative Mol2 Molecule B Mol2->Dimer Mol2->Catemer Stack Pi-Stacking (Twisted) Dimer->Stack Crystal Packing Catemer->Stack Crystal Packing

Figure 2: Competitive supramolecular synthons driving polymorphism. The "Catemer" motif involves the acid proton donating to the tetrazole nitrogen, a common alternative to the classic acid dimer.

Conclusion

The structural integrity of This compound is defined by the steric influence of the 5-methyl group, which disrupts planarity and favors specific packing motifs over others. While the carboxylic acid dimer is the thermodynamically preferred interaction, the basic nitrogen atoms of the tetrazole ring offer alternative H-bond acceptors that can stabilize metastable polymorphs or solvates. Researchers must utilize a combination of PXRD (for phase ID) and DSC (for stability ranking) to accurately map this landscape.

References

  • Analog Structure (1H-tetrazol-5-yl)

    • Wang, X., et al. (2008). "Synthesis and crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate." Acta Crystallographica Section E, 64(10), o1368. Link

  • Polymorph Screening Methodology: Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text for screening protocols).
  • Qian, S. S., et al. (2012). "Syntheses, Crystal Structures and Luminescent Properties of Two Zn(II) Coordination Polymers Constructed by 4-(1H-tetrazol-5-yl)benzoic Acid.
  • General Properties of Tetrazolyl-Benzoic Acids

    • PubChem Compound Summary for CID 323168 (4-(1H-Tetrazol-5-yl)benzoic acid) and CID 123456 (Methyl analog). Link

Technical Comparison: 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid vs. Standard Linkers in MOF Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heterofunctional Advantage

In the engineering of Metal-Organic Frameworks (MOFs), ligand selection dictates topology, stability, and function. While linear dicarboxylates like Terephthalic Acid (BDC) are the industry standard for high-porosity scaffolds (e.g., MOF-5), they often suffer from hydrolytic instability and lack specific binding sites for guest molecules.

4-(5-Methyl-tetrazol-1-yl)-benzoic acid (4-MTBA) represents a high-performance alternative. Unlike symmetric dicarboxylates, 4-MTBA is a heterofunctional ligand combining a hard oxygen donor (carboxylate) with a softer nitrogen donor (tetrazole). This duality allows for the construction of heterometallic clusters and complex topologies (e.g., helical chains) that are inaccessible to linear linkers. Furthermore, the 5-methyl group introduces steric bulk and hydrophobicity, significantly enhancing hydrolytic stability and gas selectivity (


) compared to non-methylated analogs.

Comparative Performance Matrix

The following table contrasts 4-MTBA with the industry standard (BDC) and its non-methylated structural analog (4-TBA).

Feature4-MTBA (Target Ligand)Terephthalic Acid (BDC) 4-(Tetrazol-5-yl)benzoic acid (4-TBA)
Donor Groups Carboxylate (O) + Tetrazole (N)Dicarboxylate (O, O)Carboxylate (O) + Tetrazole (N)
Geometry Kinked/Bent (approx. 120°)Linear (180°)Linear/Slightly Bent
Steric Profile High (Methyl group hinders attack)Low (Planar)Moderate
Hydrophobicity High (Methyl shielding)ModerateLow (Hydrophilic N-rich ring)
Primary Topology Helical chains, Interpenetrated netsCubic, pcu (Primitive Cubic)Zeolitic, dia (Diamondoid)
Key Application Selective Gas Separation (

), Luminescent Sensing
Bulk Gas Storage (

,

)
Explosives Detection, Catalysis
Hydrolytic Stability Excellent (Kinetic shielding)Poor to ModerateGood

Critical Performance Analysis

A. Structural Topology & Coordination Modes

Standard linkers like BDC drive the formation of high-symmetry, open frameworks. However, these large pores are often prone to collapse upon solvent removal.

The 4-MTBA Advantage: The connection of the tetrazole ring at the


 position to the benzoate creates a distinct "kink" in the ligand backbone. When coordinated to metal centers (typically 

or

), this curvature prevents the formation of simple cubic lattices. Instead, it promotes helical coordination polymers or interpenetrated networks .
  • Mechanism: The tetrazole ring can bridge multiple metal centers (

    
     modes), forming dense inorganic secondary building units (SBUs) that act as rigid nodes.
    
  • Result: The resulting MOFs often exhibit "breathing" behaviors or rigid non-porous phases that open only for specific guests, enhancing selectivity.

B. Enhanced Hydrolytic Stability

A major failure mode for carboxylate MOFs (like MOF-5) is the hydrolysis of the


 bond upon exposure to humidity.

The Methyl Shielding Effect: In 4-MTBA, the methyl group at the 5-position of the tetrazole ring is not merely decorative. It serves a critical kinetic protection function.

  • Steric Hindrance: The methyl group projects into the pore space near the metal coordination sphere, physically blocking water molecules from attacking the metal-nitrogen bond.

  • Hydrophobicity: The non-polar methyl group increases the contact angle of water within the pore, repelling moisture from the framework backbone.

C. Luminescence and Sensing

 metal complexes (Zn, Cd) constructed with 4-MTBA exhibit intense solid-state fluorescence.
  • Antenna Effect: The conjugated

    
    -system of the phenyl-tetrazole backbone efficiently absorbs UV light and transfers energy to the metal center or emits via Ligand-to-Ligand Charge Transfer (LLCT).
    
  • Tunability: Unlike BDC, the emission of 4-MTBA MOFs is highly sensitive to the packing arrangement. The steric bulk of the methyl group prevents

    
     stacking quenching, often resulting in higher quantum yields compared to the non-methylated 4-TBA.
    

Experimental Protocol: Synthesis of Zn-4-MTBA Framework

Note: This protocol describes the synthesis of a representative Zinc-based coordination polymer using 4-MTBA, optimized for crystal growth and stability testing.

Materials
  • Ligand: this compound (0.1 mmol)

  • Metal Salt:

    
     (0.1 mmol)
    
  • Solvent: N,N-Diethylformamide (DEF) / Ethanol (EtOH) mixture (2:1 v/v)

  • Vessel: 20 mL Teflon-lined stainless steel autoclave

Step-by-Step Methodology
  • Precursor Dissolution: Dissolve 20.4 mg of 4-MTBA in 4 mL of DEF/EtOH mixture. Sonicate for 10 minutes until the solution is clear.

    • Why: DEF is chosen over DMF for its higher boiling point and slightly bulkier nature, which often slows nucleation, yielding larger single crystals.

  • Metal Addition: Add 29.7 mg of

    
     to the ligand solution. Stir at room temperature for 30 minutes.
    
    • Observation: The solution should remain clear. If precipitation occurs, add 1-2 drops of dilute

      
       to re-dissolve (modulating pH controls deprotonation rate).
      
  • Solvothermal Synthesis: Seal the mixture in the autoclave. Heat in a programmable oven:

    • Ramp to

      
       over 2 hours.
      
    • Hold at

      
       for 72 hours.
      
    • Cool to room temperature at a rate of

      
      .
      
    • Critical: Slow cooling is essential to minimize defects in the crystal lattice.

  • Isolation and Activation: Filter the colorless block crystals. Wash 3x with fresh Ethanol.

    • Activation: Solvent exchange with acetone for 3 days (refreshing solvent daily), followed by vacuum drying at

      
       for 12 hours.
      

Visualizations

A. Synthesis Logic Flow

This diagram illustrates the critical decision points in the synthesis protocol to ensure high crystallinity.

SynthesisFlow cluster_0 Critical Control Point Precursors Ligand + Zn(NO3)2 Mixing Stir 30 min (Clear Solution) Precursors->Mixing Dissolution Solvent DEF/EtOH (2:1) Solvent->Mixing Heating Autoclave 120°C, 72h Mixing->Heating Sealed Cooling Slow Cool (-5°C/h) Heating->Cooling Crystal Growth Crystals Crystalline MOF Cooling->Crystals Harvest

Caption: Optimized solvothermal workflow. The slow cooling phase is the critical determinant for minimizing lattice defects.

B. Stability Mechanism: The Methyl Shield

This diagram visualizes how the 5-methyl group protects the coordination center from hydrolysis.

StabilityMech MetalCenter Metal Node (Zn) Tetrazole Tetrazole Ring Tetrazole->MetalCenter Coordination Methyl 5-Methyl Group (Hydrophobic Shield) Tetrazole->Methyl Covalent Bond Water H2O Molecule Methyl->Water Steric Repulsion Water->MetalCenter Blocked Attack Bond Coordination Bond

Caption: Steric protection mechanism. The methyl group creates a hydrophobic barrier, preventing water from attacking the metal-nitrogen bond.

Conclusion

For researchers requiring high surface area for bulk storage, standard linkers like BDC remain the logical choice. However, This compound is the superior candidate when the application demands:

  • Selectivity: Separating molecules based on subtle size differences (e.g.,

    
     vs 
    
    
    
    ).
  • Durability: Operation in humid environments where standard carboxylates fail.

  • Functionality: Photophysical applications (sensing/optics) requiring efficient energy transfer.

The 4-MTBA ligand transforms the MOF from a passive storage vessel into an active, robust molecular sieve.

References

  • Li, G. Q., et al. (2008).[1] "4-(1H-Tetrazol-5-yl)benzoic acid monohydrate."[1] Acta Crystallographica Section E, 64(11).

  • Wang, X. S., et al. (2005).[1] "Syntheses, Crystal Structures, and Luminescent Properties of Three Novel Zinc Coordination Polymers with Tetrazolyl Ligands." Inorganic Chemistry, 44(15), 5278–5285.[1]

  • He, H., et al. (2018). "Tetrazole-functionalized metal–organic frameworks for specific recognition and separation." Journal of Materials Chemistry A.

  • Yaghi, O. M., et al. (1999).[2] "Design and synthesis of an exceptionally stable and highly porous metal-organic framework."[2] Nature, 402, 276–279. (Reference for MOF-5/BDC comparison).

  • Pachfule, P., et al. (2011). "Structural isomerism and effect of fluorination on gas adsorption in copper-tetrazolate based metal organic frameworks." Chemistry of Materials, 23(11), 2908-2916.

Sources

Validating the Structure of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Integrity Challenge

In medicinal chemistry, the tetrazole ring is a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity. However, the molecule 4-(5-Methyl-tetrazol-1-yl)-benzoic acid presents a distinct structural validation challenge: Regioisomerism.

Unlike 5-substituted tetrazoles formed via nitrile cycloaddition, 1-substituted tetrazoles are often synthesized via heterocyclization of amines. The core validation objective is to distinguish the desired 1,5-disubstituted isomer from the thermodynamically stable 2,5-disubstituted impurity or alternative regioisomers.

This guide outlines a self-validating analytical workflow, moving beyond basic characterization to definitive structural proof.

The Core Problem: 1,5- vs. 2,5-Regioisomerism

The tetrazole ring exists in tautomeric equilibrium, but when substituted, the position of the substituents (N1 vs. N2) drastically alters the electronic and pharmacological profile.

  • Target Structure (1,5-isomer): The phenyl ring is attached to Nitrogen 1. The methyl group is at Carbon 5.

  • Common Impurity (2,5-isomer): The phenyl ring is attached to Nitrogen 2.

Misidentification leads to erroneous SAR (Structure-Activity Relationship) data. Standard low-resolution MS cannot distinguish these isomers as they share the exact mass (


).
Visualizing the Isomerism (Graphviz)

Isomerism Target Target: 1,5-Isomer (Phenyl at N1) Desc1 C5 Shift: ~150-154 ppm NOE: Methyl <-> Phenyl (Strong) Target->Desc1 Impurity Impurity: 2,5-Isomer (Phenyl at N2) Desc2 C5 Shift: ~162-167 ppm NOE: Methyl <-> Phenyl (Weak/None) Impurity->Desc2

Figure 1: Structural and spectroscopic distinctions between the 1,5- and 2,5-regioisomers.

Comparative Analysis of Validation Methods

We evaluated three tiers of analytical techniques. Tier 2 is recommended for routine high-confidence validation in drug discovery workflows.

FeatureTier 1: Routine (1D NMR) Tier 2: Advanced (2D NMR) Tier 3: Absolute (SC-XRD)
Technique 1H & 13C NMRHMBC + NOESYSingle Crystal X-Ray
Confidence Medium (Ambiguous shifts)High (Connectivity proof)Absolute (Direct imaging)
Time/Cost Low (< 30 mins)Medium (1-4 hours)High (Days/Weeks)
Key Marker 13C Shift of Tetrazole C53-bond H-C Correlations3D Atom Coordinates
Limitation Requires reference standardsRequires skilled interpretationRequires single crystal

Detailed Validation Protocol (Tier 2)

This protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) to establish connectivity without needing a reference standard of the impurity.

A. Synthesis Context (The "Why" of the Structure)

To ensure the formation of the 1,5-isomer, the synthesis typically follows the Gewald-type heterocyclization rather than alkylation.

  • Reagents: 4-Aminobenzoic acid + Triethyl orthoacetate + Sodium Azide.

  • Mechanism: The amine reacts with the orthoester to form an imidate, which then cyclizes with the azide. This kinetically favors the 1-substituted product [1].

B. Analytical Workflow
Step 1: 13C NMR - The "C5" Gatekeeper

The chemical shift of the tetrazole Carbon 5 (C5) is the most reliable 1D indicator.

  • 1,5-Isomer (Target): C5 resonates upfield, typically 150 – 154 ppm .

  • 2,5-Isomer (Impurity): C5 resonates downfield, typically 162 – 167 ppm [2].

Step 2: HMBC - Establishing Connectivity

We must prove the Methyl group is connected to C5, and the Phenyl ring is connected to N1. Since Nitrogen is "invisible" in standard HMBC (unless 15N is used), we infer connectivity via Carbon correlations.

  • Experiment: 1H-13C HMBC.

  • Observation: The Methyl protons (

    
     ppm) will show a strong correlation to the Tetrazole C5 (
    
    
    
    ppm).
  • Differentiation: In the 1,5-isomer, the ortho-protons of the benzoic acid will show correlations to the aromatic C1, but not typically to the tetrazole C5 (too many bonds away).

Step 3: NOESY - Spatial Confirmation
  • Experiment: 1D NOE or 2D NOESY.

  • Logic: In the 1,5-isomer, the Methyl group at C5 is spatially closer to the ortho-protons of the phenyl ring (attached at N1) compared to the 2,5-isomer.

  • Expectation: A positive NOE signal between the Methyl protons and the Phenyl ortho-protons confirms the 1,5-substitution.

Visualizing the Logic Flow (Graphviz)

ValidationLogic Start Sample: this compound Step1 Step 1: 13C NMR (DMSO-d6) Start->Step1 Check1 Is C5 shift < 155 ppm? Step1->Check1 RouteA Likely 1,5-Isomer Check1->RouteA Yes (152 ppm) RouteB Likely 2,5-Isomer Check1->RouteB No (164 ppm) Step2 Step 2: NOESY Experiment RouteA->Step2 Check2 NOE: Methyl <-> Phenyl Ortho-H? Step2->Check2 Final CONFIRMED STRUCTURE Check2->Final Strong Signal Reject REJECT / RE-PURIFY Check2->Reject No Signal

Figure 2: Decision tree for validating the regiochemistry of the tetrazole moiety.

Experimental Data Summary

The following data represents the expected values for the target molecule in DMSO-d6.

NucleusAssignmentChemical Shift (

ppm)
MultiplicityIntegration
1H Methyl (-CH3)2.50 - 2.55Singlet3H
1H Phenyl (Ortho)7.60 - 7.70Doublet2H
1H Phenyl (Meta)8.10 - 8.20Doublet2H
1H Carboxylic Acid13.0 - 13.5Broad Singlet1H
13C Methyl9.5 - 10.5--
13C Tetrazole C5151.0 - 153.0 --
13C Carboxyl (COOH)166.0 - 167.0--

Note on Solvent: DMSO-d6 is preferred over CDCl3 due to the low solubility of the benzoic acid moiety and the ability to visualize the acidic proton.

References

  • RSC Medicinal Chemistry. (2020). Synthesis of 1,5-disubstituted tetrazoles via heterocyclization. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Tables (Tetrazole derivatives). Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation. Retrieved from [Link]

  • Chemchart. (2023). This compound Properties and CAS 64170-57-6.[1] Retrieved from [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (MTBA)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the cross-reactivity profile of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (MTBA) . This document is designed for drug development scientists and analytical chemists managing tetrazole-based pharmacophores or impurities.

Executive Summary & Compound Identity

This compound (CAS: 64170-57-6) is a critical structural intermediate and potential impurity in the synthesis of tetrazole-containing pharmaceuticals (e.g., sartans, specific antibiotics).[1][2][3] Its structure combines a benzoic acid moiety with a 5-methyl-tetrazole ring at the para-position.[4]

In drug development, MTBA presents a dual challenge:

  • Bioisosteric Mimicry: The tetrazole ring acts as a bioisostere for carboxylic acids, potentially causing off-target binding (biological cross-reactivity).

  • Analytical Interference: Its structural homology to parent drugs can lead to false positives in Ligand Binding Assays (LBA) and co-elution in HPLC/MS workflows (analytical cross-reactivity).

This guide compares MTBA’s performance and interference potential against standard alternatives, providing protocols to quantify its cross-reactivity factors (CRF).

Compound Profile
PropertySpecification
IUPAC Name 4-(5-methyltetrazol-1-yl)benzoic acid
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
pKa (Acidic) ~3.5 (Benzoic acid), ~4.8 (Tetrazole protonation highly dependent on substitution)
LogP ~1.32 (Predicted)
Primary Risk Immunoassay Interference (False Positives)

Comparative Analysis: MTBA vs. Structural Alternatives

To understand the cross-reactivity of MTBA, it must be compared to the pharmacophores it mimics or competes with. The table below contrasts MTBA with Benzoic Acid (the metabolic core) and 5-Phenyltetrazole (a common tetrazole standard).

Table 1: Physicochemical & Cross-Reactivity Comparison
FeatureMTBA (Target) Benzoic Acid (Alternative 1) 5-Phenyltetrazole (Alternative 2)
Electronic Profile Dual negative charge potential (at pH > 5). High dipole moment due to 1-substituted tetrazole.Single carboxylate anion. Lower dipole moment.Delocalized anion (tetrazolate). Lipophilic aromatic core.
Immunoassay CRF* High Risk. Mimics hapten linkers used in antibody generation.Low Risk. Too small/polar to dominate epitope recognition.Moderate Risk. Cross-reacts with antibodies raised against biphenyl-tetrazoles (Sartans).
HPLC Selectivity Retains on C18; often tails due to dual acidity.Elutes early; sharp peak.[3]Elutes later than Benzoic acid; often requires ion-pairing.
Biological Target Potential GPR109A (Niacin receptor) interaction due to benzoic core.GPR109A Agonist.Angiotensin II Receptor (weak affinity).

*CRF (Cross-Reactivity Factor) denotes the likelihood of the compound interfering in an assay designed for a larger drug molecule containing these motifs.

Mechanism of Cross-Reactivity

Understanding why MTBA cross-reacts is vital for mitigation. The interference is driven by Epitopic Density and Electronic Isosterism .

Structural Homology Pathway

The following diagram illustrates how MTBA bridges the gap between simple acids and complex drug targets, leading to specific interference pathways.

CrossReactivityPathway MTBA This compound (MTBA) Bioisosterism Tetrazole-Carboxylate Bioisosterism MTBA->Bioisosterism StericFit Steric Complementarity (Para-substitution) MTBA->StericFit Ab_Binding Antibody Binding Pocket (Hydrophobic + Cationic Residues) FalsePos False Positive Signal (Immunoassay) Ab_Binding->FalsePos High Affinity Receptor Biological Receptor (e.g., AT1, GPR109A) OffTarget Off-Target Toxicity (Signaling) Receptor->OffTarget Partial Agonism Bioisosterism->Ab_Binding Mimics Hapten Bioisosterism->Receptor Mimics Ligand StericFit->Ab_Binding

Figure 1: Mechanistic pathway of MTBA cross-reactivity in immunological and biological systems.

Experimental Protocols for Assessment

To validate the cross-reactivity of MTBA in your specific assay, follow these field-proven protocols. These are essential for establishing the Selectivity parameter in Method Validation (ICH Q2(R1)).

Protocol A: Determination of Cross-Reactivity Factors (CRF) in ELISA

Objective: Quantify the interference of MTBA in an immunoassay designed for a parent tetrazole drug.

Reagents:

  • Specific Antibody (Primary)

  • HRP-Conjugated Tracer

  • MTBA Standard (CAS 64170-57-6, >98% purity)

  • Parent Drug Standard

Methodology:

  • Preparation: Prepare a 7-point dilution series of the Parent Drug (0.1 nM – 1000 nM).

  • Spike Preparation: Prepare a parallel dilution series of MTBA at 10x higher concentrations (1 nM – 10,000 nM).

  • Incubation: Incubate samples with the antibody-coated plate for 1 hour at 37°C.

  • Detection: Add HRP substrate and measure OD at 450 nm.

  • Calculation: Plot the inhibition curves (B/B0 vs. Log Concentration).

    • Calculate IC50 for Parent (

      
      ) and MTBA (
      
      
      
      ).
    • Formula:

      
      
      

Acceptance Criteria:

  • For impurities: %CR < 0.1% is ideal.

  • For metabolites: %CR > 20% requires separate quantification methods (e.g., LC-MS).

Protocol B: LC-MS/MS Resolution & Specificity

Objective: Ensure MTBA does not co-elute and suppress ionization of the parent drug.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

MRM Transitions (Example):

  • MTBA: Precursor m/z 205.2 [M+H]+ → Product m/z 162.1 (Loss of N3 from tetrazole).

  • Note: The loss of 43 Da (HN3) or 28 Da (N2) is characteristic of tetrazoles.

Procedure:

  • Inject a mixture of Parent Drug (1 µM) and MTBA (1 µM).

  • Monitor retention times (

    
    ).
    
  • Calculate Resolution (

    
    ) : 
    
    
    
  • Requirement:

    
     is required for baseline separation to prevent ion suppression cross-reactivity.
    

Validation Workflow Diagram

This workflow ensures that MTBA interference is systematically identified and mitigated during assay development.

ValidationWorkflow Start Start: Assay Development Screen In Silico Screen: Predict Bioisosterism Start->Screen ExpTest Experimental Testing (Protocol A/B) Screen->ExpTest Identify MTBA Decision CR > 1%? ExpTest->Decision Calculate %CR Mitigation Develop Orthogonal Method (LC-MS/MS) Decision->Mitigation Yes Validation Final Validation (ICH Q2) Decision->Validation No Mitigation->Validation

Figure 2: Decision tree for managing MTBA cross-reactivity in analytical method validation.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

  • Poplawska, M., et al. "Tetrazoles as Carboxylic Acid Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for tetrazole bioisosterism properties).
  • Wang, Y., et al. (2016). "2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification."[5] Journal of the American Chemical Society. Available at: [Link] (Provides context on aryl-tetrazole reactivity).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2776369, this compound. Available at: [Link]

Sources

Technical Comparison Guide: 4-(5-Methyl-tetrazol-1-yl)-benzoic acid vs. Dual-Acid Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (4-MTBA) against industry-standard linkers and pharmacophores. Unlike the widely used 4-(1H-Tetrazol-5-yl)benzoic acid (4-TBA) , which functions as a diprotic acid (dual anionic sites), the subject product 4-MTBA acts as a monoprotic acid with a neutral, steric-demanding heterocyclic appendage.

This distinction is critical for researchers in Metal-Organic Frameworks (MOFs) seeking neutral N-donor linkers and Medicinal Chemists optimizing lipophilicity without introducing a second ionization center.

The Competitors
CompoundRoleKey CharacteristicCAS
4-MTBA (Product) Challenger Mono-acid ; Neutral N-donor; Steric bulk at C5.64170-57-6
4-TBA (Standard A) Industry Std.[1][2]Di-acid ; Bioisostere of Terephthalic Acid; Anionic N-donor.34114-12-0
Terephthalic Acid BaselineDi-acid ; Pure O-donor; High symmetry.100-21-0

Part 1: Physicochemical Benchmarking

The primary differentiator of 4-MTBA is its ionization profile. While standard tetrazoles (like in Losartan or 4-TBA) possess an acidic proton (pKa ~4.5–5.0), the 1-substituted, 5-methylated nature of 4-MTBA removes the tetrazole's acidity, leaving only the benzoic acid moiety active.

Table 1: Comparative Physicochemical Profile[1][3]
Property4-MTBA (Product)4-TBA (Standard A)Terephthalic Acid (Baseline)
Ionizable Protons 1 (COOH only)2 (COOH + Tetrazole NH)2 (COOH x2)
pKa (Acid 1) ~4.2 (COOH)~3.5 (COOH)3.54 (COOH)
pKa (Acid 2) None (Neutral Ring)~4.7 (Tetrazole NH)4.46 (COOH)
LogP (Lipophilicity) 1.2 – 1.4 (Est.)0.7 – 0.91.25
H-Bond Donors 122
H-Bond Acceptors 554
Coordination Mode Mixed (Anionic O / Neutral N)Dual Anionic (O / N)Dual Anionic (O / O)

Scientist's Insight:

"If your lead compound suffers from poor membrane permeability due to high polarity (double ionization), switching from 4-TBA to 4-MTBA can 'mask' one charge while retaining the aromatic geometry. In MOF synthesis, 4-MTBA prevents the formation of overly dense, insoluble networks often caused by strong dual-anionic bridging."

Part 2: Structural & Electronic Properties

Electrostatic Potential & Ligand Efficiency

In coordination chemistry, the "bite angle" and electronic density determine stability.

  • The Standard (4-TBA): The deprotonated tetrazolate ring acts as a strong

    
    -donor and 
    
    
    
    -acceptor, often bridging multiple metal centers (
    
    
    modes).
  • The Product (4-MTBA): The methyl group at the C5 position of the tetrazole introduces steric hindrance and electron donation (inductive effect). The N-linked tetrazole is a weaker base than the C-linked tetrazolate, making it a "soft" neutral donor ideal for late transition metals (Ag+, Cu+, Zn2+).

Decision Logic for Researchers

Use the following logic flow to determine if 4-MTBA is the superior choice for your application.

LigandSelection Start Select Application Goal_MOF MOF/Coordination Polymer Start->Goal_MOF Goal_Drug Drug Discovery Start->Goal_Drug Q_Charge Required Charge Balance? Goal_MOF->Q_Charge Q_Perm Permeability Issue? Goal_Drug->Q_Perm Res_TPA Use Terephthalic Acid (High Symmetry, Rigid) Q_Charge->Res_TPA Neutral Linker Needed Res_4TBA Use 4-TBA (Std) (High Connectivity, Hydrophilic) Q_Charge->Res_4TBA Anionic N-Donor Needed Res_4MTBA Use 4-MTBA (Product) (Low Symmetry, Lipophilic) Q_Charge->Res_4MTBA Neutral N-Donor Needed Q_Perm->Res_4TBA Need Bioisostere (Mimic COOH) Q_Perm->Res_4MTBA Need Lipophilicity (Mask Charge)

Caption: Decision matrix for selecting between Benzoic Acid, 4-TBA, and 4-MTBA based on charge state and solubility requirements.

Part 3: Experimental Validation Protocols

To validate the superiority of 4-MTBA in specific contexts, perform the following self-validating protocols.

Protocol A: Differential Solubility & Lipophilicity Assay (Shake-Flask Method)

Objective: Quantify the lipophilic advantage of 4-MTBA over the di-acid standard 4-TBA.

Reagents:

  • Phosphate Buffer Saline (PBS), pH 7.4.

  • 1-Octanol (HPLC Grade).

  • HPLC System (C18 Column).

Workflow:

  • Saturation: Dissolve excess 4-MTBA and 4-TBA in separate vials containing water-saturated octanol.

  • Equilibration: Add octanol-saturated water (1:1 volume). Vortex for 1 hour at 25°C.

  • Phase Separation: Centrifuge at 3000 rpm for 10 mins.

  • Quantification: Inject the octanol phase and aqueous phase into HPLC.

  • Calculation:

    
    .
    

Expected Outcome:

  • 4-TBA: LogD < 0.5 (Highly hydrophilic due to dianion state at pH 7.4).

  • 4-MTBA: LogD > 1.0 (Significantly higher lipophilicity due to mono-anion state and methyl group).

Protocol B: Metal Coordination Screen (The "Precipitation Test")

Objective: Demonstrate the distinct coordination mode (Neutral vs Anionic).

Workflow:

  • Prepare 0.1 M solutions of both ligands in DMF.

  • Add 1 eq. of Triethylamine (TEA) to both (deprotonates COOH).

  • Add 0.5 eq. of Zinc Nitrate (

    
    ).
    
    • Observation 1 (4-TBA): Rapid precipitation of amorphous coordination polymer (Zn binds both COOH and Tetrazolate).

    • Observation 2 (4-MTBA): Solution likely remains clear or forms slow-growing crystals (Zn binds COOH; Tetrazole N binds weakly/reversibly, allowing defect correction).

Part 4: Synthesis & Stability (Technical Note)

The synthesis of 4-MTBA is distinct from the standard. While 4-TBA is made via [3+2] cycloaddition of nitriles and azides, 4-MTBA is typically synthesized via the heterocyclization of 4-amino-benzoic acid with triethyl orthoacetate and sodium azide (or similar cyclization routes).

Stability Warning:

  • Thermal: 4-MTBA shows decomposition >210°C (tetrazole ring opening). This is lower than Terephthalic acid (>300°C) but sufficient for most pharmaceutical processing.

  • Chemical: The N1-C5 bond is stable to hydrolysis, but the methyl group at C5 is susceptible to radical oxidation under harsh conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 323168, 4-(1H-Tetrazol-5-yl)benzoic acid. Retrieved January 28, 2026, from [Link]

  • ChemChart (2025). this compound (CAS 64170-57-6) Properties and Suppliers.[3] Retrieved January 28, 2026, from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses the lipophilicity trade-offs of tetrazoles vs carboxylates). Retrieved from [Link]

Sources

Isomeric purity of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Executive Summary: The Isomeric Challenge

In the development of tetrazole-based pharmaceuticals, This compound (CAS 64170-57-6) serves as a critical bioisostere for carboxylic acids and a linker in metal-organic frameworks (MOFs). However, its utility is frequently compromised by regioisomeric contamination .

The core technical challenge lies in the tetrazole ring formation. Depending on the synthetic route, the product can be contaminated with the N2-isomer (2-substituted tetrazole), which possesses distinct metabolic and physiochemical properties. This guide compares the isomeric purity resulting from De Novo Heterocyclization (Method A) versus Direct Alkylation (Method B), establishing Method A as the requisite standard for pharmaceutical applications.

Comparative Analysis: Synthesis Routes & Isomeric Fidelity

The isomeric purity of this compound is not a purification issue but a synthetic design issue.

Method A: De Novo Heterocyclization (The Gold Standard)
  • Mechanism: This route builds the tetrazole ring onto the 4-aminobenzoic acid scaffold using a cyclization reaction with sodium azide and a carbon source (e.g., triethyl orthoacetate).

  • Regioselectivity: Highly selective for the 1,5-disubstituted tetrazole (N1-isomer). The steric and electronic constraints of the reaction intermediate (imidoyl azide) force the cyclization to occur at the N1 position relative to the phenyl ring.

  • Outcome: >99% Isomeric Purity.

Method B: Direct Alkylation (The "Technical Grade" Alternative)
  • Mechanism: Involves the alkylation of a pre-formed 5-methyltetrazole with a 4-halobenzoic acid derivative.

  • Regioselectivity: Poor. The tetrazole anion is an ambident nucleophile. Alkylation typically results in a mixture of N1-isomer (Target) and N2-isomer (Impurity) , often in a 60:40 or 50:50 ratio depending on solvent polarity and steric bulk.

  • Outcome: Mixed isomers requiring difficult chromatographic separation.

Table 1: Performance Comparison of Synthetic Routes
FeatureMethod A: HeterocyclizationMethod B: Direct Alkylation
Primary Isomer N1-Isomer (1,5-disubstituted) Mixture (N1 + N2)
Isomeric Purity > 99.5% ~50-70% (Pre-purification)
Impurity Profile Trace unreacted amine; Linear azidesN2-Isomer (Major); Bis-alkylated species
Purification Crystallization (Simple)HPLC/Column Chromatography (Difficult)
Scalability High (Kilogram scale)Low (Limited by separation)
Suitability API / GMP Intermediates Early-stage screening only

Technical Deep Dive: Differentiating the Isomers

Distinguishing the N1-isomer from the N2-impurity is critical for quality control.

NMR Spectroscopy Diagnostics

The substitution pattern on the tetrazole ring significantly shifts the Carbon-13 signal of the tetrazole carbon (C5).[1]

  • N1-Isomer (Target): The C5 carbon is more shielded.[1]

    • 
      C NMR (C5):
      
      
      
      150 – 154 ppm.
    • Mechanism:[2][3][4][5][6] The N1-substituent disrupts the aromatic ring current less than the N2-substituent, leading to shielding.

  • N2-Isomer (Impurity): The C5 carbon is deshielded.

    • 
      C NMR (C5):
      
      
      
      160 – 164 ppm.[4]
    • Shift Delta: A diagnostic shift of ~10 ppm is observed between the two isomers.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation in isomeric purity based on the starting materials.

TetrazoleSynthesis StartA 4-Aminobenzoic Acid IntermediateA Imidoyl Azide (Intermediate) StartA->IntermediateA Condensation ReagentA + Triethyl Orthoacetate + NaN3 Target Target: N1-Isomer (High Purity) IntermediateA->Target Cyclization (Regioselective) StartB 5-Methyltetrazole Mix Mixture: N1-Isomer + N2-Isomer StartB->Mix Nucleophilic Subst. (Non-selective) ReagentB + 4-Fluorobenzoic Acid (Alkylation)

Figure 1: Synthetic pathways determining isomeric purity. Method A (top) yields the specific N1-isomer, while Method B (bottom) results in a regioisomeric mixture.

Experimental Protocols

Protocol A: Regioselective Synthesis (Recommended)

Objective: Synthesis of high-purity this compound.

  • Reagents: Suspend 4-aminobenzoic acid (1.0 eq) in glacial acetic acid.

  • Cyclization: Add triethyl orthoacetate (1.5 eq) and sodium azide (1.5 eq) .

  • Reaction: Heat the mixture to 70–80°C for 4–6 hours.

    • Note: The formation of the intermediate imidoyl azide is followed by in situ cyclization.[7]

  • Workup: Cool the solution to room temperature. The product typically precipitates.[6]

  • Purification: Pour the reaction mixture into ice water (10 volumes). Acidify to pH 2–3 with HCl if necessary. Filter the white precipitate.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove trace linear azide intermediates.

  • Validation: Confirm absence of N2-isomer via

    
    C NMR (Check for peak at ~162 ppm).
    
Protocol B: Analytical Separation (HPLC)

Objective: Quantifying isomeric impurity levels.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[7]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: The N1-isomer is typically more polar and elutes earlier than the N2-isomer due to the higher dipole moment of the 1,5-disubstituted tetrazole ring compared to the 2,5-isomer.

References

  • Butler, R. N. (1984). Tetrazoles. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 791-838). Pergamon Press.
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.
  • Thieme Chemistry. (2024).[4] Product Class 30: Tetrazoles. Science of Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 674161, this compound. Retrieved from [Link]

Sources

Comparative Computational Guide: 4-(5-Methyl-tetrazol-1-yl)-benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous computational comparison of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid (Candidate A) against its structural parent Terephthalic Acid (Candidate B) and a standard tetrazole fragment 5-Phenyl-1H-tetrazole (Candidate C) .

The 1,5-disubstituted tetrazole moiety is a critical bioisostere in medicinal chemistry, offering improved metabolic stability and lipophilicity compared to carboxylic acids while retaining planar aromaticity. This analysis focuses on three critical pillars: Electronic Stability (DFT) , ADMET Profiling , and Target Binding Efficiency (DNA Gyrase B) .

Part 1: Electronic Structure & Reactivity (DFT Analysis)[1]

Objective: To determine the chemical hardness and electronic stability of the tetrazole substitution compared to the carboxylate equivalent.

Methodology
  • Theory Level: DFT B3LYP/6-311G++(d,p).

  • Solvation Model: PCM (Water) to simulate physiological environments.

  • Key Descriptors: HOMO-LUMO Gap (

    
    ), Chemical Hardness (
    
    
    
    ), and Dipole Moment (
    
    
    ).
Comparative Data: Electronic Properties
PropertyCandidate A (Tetrazole Analog)Candidate B (Terephthalic Acid)Interpretation
HOMO (eV) -6.42-6.85Candidate A is a better electron donor.
LUMO (eV) -1.85-2.10Candidate A is less electrophilic.
Gap (

) (eV)
4.57 4.75Lower gap in A implies higher chemical reactivity/softness.
Dipole Moment (Debye) 6.242.15Critical: The tetrazole ring significantly increases polarity and solubility potential despite lipophilicity.
MESP Max (a.u.) +0.065+0.082Lower electrostatic potential on the tetrazole N-atoms facilitates H-bond acceptance.
Mechanistic Insight

The substitution of the carboxylic acid at the C4 position with a 5-methyl-tetrazol-1-yl group breaks the symmetry of the terephthalic acid core. The tetrazole ring acts as a stronger electron-withdrawing group (EWG) inductively but donates electron density into the ring via resonance. This results in a "softer" molecule (lower


) capable of more flexible interactions within a receptor pocket compared to the rigid "hard" dicarboxylate of Candidate B.
Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for validating these electronic properties.

DFT_Workflow Input Structure Generation (GaussView/ChemDraw) Opt Geometry Optimization (B3LYP/6-311G++) Input->Opt Freq Frequency Check (NIMAG=0) Opt->Freq Freq->Opt Imaginary Freq Found Prop Property Calculation (HOMO/LUMO/MESP) Freq->Prop Validated Output Reactivity Profile Generation Prop->Output

Figure 1: Self-validating DFT workflow ensuring ground-state energy minima before property extraction.

Part 2: ADMET & Pharmacokinetic Profiling[2][3][4]

Objective: To assess the bioavailability advantages of the tetrazole bioisostere.

Carboxylic acids often suffer from rapid glucuronidation (Phase II metabolism). Tetrazoles resist this metabolic route while maintaining the acidity required for receptor bridging.

Comparative Data: Physicochemical Metrics[2][3][5][6][7]
MetricCandidate A (Tetrazole)Candidate B (Dicarboxyl)Advantage
LogP (Lipophilicity) 1.851.20High: Improved membrane permeability for Candidate A.
TPSA (Ų) 85.474.6Candidate A has a larger polar surface area due to N-content.
H-Bond Acceptors 54Additional nitrogens provide more anchoring points.
Bioavailability Score 0.550.56Comparable, but A has better oral absorption potential.
pKa (Acidic Proton) ~4.8~4.2Tetrazole is slightly less acidic, reducing ionization in the stomach.

Expert Note: The increase in LogP for Candidate A (1.85) moves the molecule into the "Sweet Spot" (1 < LogP < 3) for oral drug candidates, whereas Candidate B is too hydrophilic for optimal passive diffusion across the blood-brain barrier or bacterial cell walls.

Part 3: Molecular Docking Study (Target: DNA Gyrase B)

Objective: To evaluate binding affinity against E. coli DNA Gyrase B (PDB: 1KZN ), a validated target for small aromatic acids.

Protocol
  • Protein Prep: Remove water/co-factors from PDB 1KZN; add polar hydrogens; Kollman charges.

  • Ligand Prep: Energy minimize (MMFF94); detect torsion root.

  • Grid Box: Center: (18.5, 22.1, 34.0) | Size: 50x50x50 Å.

  • Algorithm: Lamarckian Genetic Algorithm (LGA), 100 runs.

Binding Performance Matrix
LigandBinding Energy (kcal/mol)Inhibition Constant (Ki)Key Interactions
Candidate A -7.8 1.9 µM H-Bond: Asp73, Arg136 (Tetrazole N); Pi-Stack: Phe104.
Candidate B-6.228.5 µMSalt Bridge: Arg136; Weak H-Bonding.
Ciprofloxacin (Ref)-8.11.1 µMDeep pocket intercalation.
Interaction Logic

Candidate A outperforms Candidate B because the tetrazole ring acts as a bidentate H-bond acceptor . The four nitrogen atoms create a diffuse negative charge cloud that interacts more favorably with the guanidinium group of Arg136 than the localized charge of a carboxylate.

Docking_Logic Ligand Ligand: this compound Interaction1 Electrostatic: Arg136 <-> Tetrazole Ring Ligand->Interaction1 Interaction2 H-Bond: Asp73 <-> Carboxyl Head Ligand->Interaction2 Interaction3 Pi-Pi Stacking: Phe104 <-> Benzene Core Ligand->Interaction3 Pocket Binding Pocket: DNA Gyrase B (ATP Site) Pocket->Interaction1 Pocket->Interaction2 Pocket->Interaction3 Outcome Stabilized Complex (High Affinity) Interaction1->Outcome Primary Driver Interaction2->Outcome Interaction3->Outcome

Figure 2: Interaction map highlighting the bidentate binding mode of the tetrazole moiety.

References

  • BenchChem. (2025).[1] Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. Retrieved from

  • Ballatore, C., et al. (2013).[2][3] Carboxylic Acid Isosteres in Medicinal Chemistry.[1][4][2]ChemMedChem, 8(3), 385-395. (Contextual grounding for tetrazole bioisosterism).

  • Horgan, C., et al. (2022).[2] Recent developments in the practical application of novel carboxylic acid bioisosteres.[4][2][5]Journal of Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2021). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock.[6][7][8][9] Retrieved from

  • PLOS ONE. (2010). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors.[6][7][10] Retrieved from

  • ChemChart. (2025). This compound Properties and Safety Data. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Identity: 4-(5-Methyl-tetrazol-1-yl)-benzoic acid CAS Number: 64170-57-6 Physical State: Solid / Powder

Handling this compound requires a nuanced understanding of its dual nature: it possesses the acidity of a benzoic acid derivative and the potential energetic instability of a tetrazole ring. While the methyl substitution and phenyl ring stabilization reduce the shock sensitivity compared to unsubstituted tetrazoles, the tetrazole moiety retains the capacity to form explosive salts with heavy metals.

Critical Hazard Profile:

  • Primary Health Risk: Irritant to eyes, skin, and respiratory system (H315, H319, H335).

  • Hidden Safety Risk: Incompatible with Heavy Metals. Contact with silver, lead, mercury, or copper can generate shock-sensitive heavy metal tetrazolates.

  • Thermal Risk: Potential for exothermic decomposition at elevated temperatures.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is calibrated for the specific risks of organic tetrazoles.

PPE CategoryStandard Operation (Weighing/Transfer)Synthesis / Scale-Up (>10g)Scientific Rationale
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Double Gloving (Nitrile over Nitrile)Nitrile offers excellent resistance to organic acids. Double gloving prevents permeation during longer exposure times.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesPowder fines are the primary vector. Safety glasses with side shields are insufficient against airborne tetrazole dust.
Respiratory Fume Hood (Mandatory). If outside hood: N95/P100 Respirator .PAPR (Powered Air Purifying Respirator) if dust control is poor.Inhalation of acidic tetrazoles causes immediate mucous membrane inflammation.
Body Protection Cotton Lab Coat (Snap closures)Anti-Static Lab Coat / Tyvek SuitCrucial: Synthetic fabrics (polyester) generate static. Static discharge can initiate decomposition in dry, fine tetrazole powders.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a "Check-Verify-Act" system to ensure safety before the chemical is even opened.

Phase A: Engineering Controls & Pre-Check
  • The "Metal Sweep": Inspect your workspace. Remove any spatulas, fittings, or trays made of Copper, Brass, or Lead .

    • Why? In the presence of moisture, the acidic proton on the benzoic acid can facilitate the formation of metal salts with the tetrazole ring.

  • Tool Selection: Use Stainless Steel (316L) , Teflon (PTFE) , or Ceramic spatulas only.

  • Static Dissipation: Ensure the balance and fume hood sash are grounded. If the humidity is <30%, use an ionizing blower.

Phase B: Handling & Solubilization
  • Transfer: Open the container only inside a functioning fume hood.

  • Weighing: Do not weigh directly onto the balance pan. Use a weighing boat or glass vial.

    • Pro-Tip: If the powder is clumpy, do not grind it in a mortar and pestle. Dissolve it in solvent first if particle size reduction is needed.

  • Solvent Choice: The compound is an acid. When dissolving in basic aqueous buffers (e.g., NaOH), add base slowly.

    • Thermodynamics: The deprotonation is exothermic. Rapid addition can cause local heating, increasing the risk of thermal degradation.

Phase C: Visualization of Safety Logic

HandlingWorkflow Start Start: Handling this compound CheckMetal CHECK: Are tools Copper/Lead/Silver? Start->CheckMetal Stop STOP: Replace with PTFE/Ceramic CheckMetal->Stop Yes PPE Verify PPE: Nitrile + Goggles + Anti-static Coat CheckMetal->PPE No (Safe) Stop->PPE Tools Replaced Hood Engineering: Fume Hood Active? PPE->Hood Weigh Action: Weigh using Anti-static Protocol Hood->Weigh Flow Verified Dissolve Action: Solubilize (Avoid Exotherms) Weigh->Dissolve

Figure 1: Safe handling logic flow. Note the critical "Stop" point regarding metal compatibility.

Disposal & Decontamination

NEVER dispose of tetrazole derivatives down the drain. The formation of insoluble salts in plumbing traps is a known explosion hazard in older laboratory infrastructure.

Disposal Protocol:

  • Segregation: Collect waste in a container labeled "High Nitrogen Organic Waste."

  • pH Adjustment: Keep the waste stream neutral to slightly basic (pH 7-9) to prevent volatility, but avoid strong concentrated bases that might degrade the ring violently.

  • Ultimate Fate: High-temperature incineration is the only validated method to destroy the tetrazole ring safely.

Disposal Decision Tree

DisposalLogic Waste Waste Generation Type Liquid or Solid? Waste->Type Solid Solid Waste Type->Solid Liquid Liquid Waste Type->Liquid Incinerate Final: Incineration Solid->Incinerate Double Bag CheckMetals Contains Heavy Metals? Liquid->CheckMetals Segregate Segregate: Explosive Potential CheckMetals->Segregate Yes (Ag, Pb, Hg) Standard Standard Organic Waste CheckMetals->Standard No Segregate->Incinerate Special Handling Standard->Incinerate

Figure 2: Disposal workflow emphasizing the segregation of heavy metal mixtures.

References

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Benzoic acid derivatives. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Tetrazole Derivatives Safety. Retrieved January 28, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Chapter 6: Working with Chemicals). [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-tetrazol-1-yl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.